molecular formula C7H15NO B1320136 (3-Methylpiperidin-3-yl)methanol CAS No. 221298-00-6

(3-Methylpiperidin-3-yl)methanol

货号: B1320136
CAS 编号: 221298-00-6
分子量: 129.2 g/mol
InChI 键: DMGCHHGYZKQCNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(3-Methylpiperidin-3-yl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Methylpiperidin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Methylpiperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylpiperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3-methylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGCHHGYZKQCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598913
Record name (3-Methylpiperidin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221298-00-6
Record name (3-Methylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylpiperidin-3-yl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Spectroscopic Characterization of (3-Methylpiperidin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

(3-Methylpiperidin-3-yl)methanol is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery due to its potential as a scaffold in the synthesis of novel therapeutic agents. The precise elucidation of its molecular structure is paramount for its application in synthetic protocols and for understanding its structure-activity relationships. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural confirmation of this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-Methylpiperidin-3-yl)methanol. In the absence of publicly available, experimentally verified spectra in common databases, this guide will leverage predictive models and an analysis of characteristic functional group frequencies and fragmentation patterns to offer a robust theoretical framework for the spectroscopic characterization of this molecule. This approach provides researchers with a valuable reference for confirming the identity and purity of synthesized (3-Methylpiperidin-3-yl)methanol.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of (3-Methylpiperidin-3-yl)methanol, with a systematic atom numbering scheme, is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure of (3-Methylpiperidin-3-yl)methanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for (3-Methylpiperidin-3-yl)methanol are presented below. These predictions are based on computational algorithms that analyze the chemical environment of each nucleus.

Experimental Protocol: NMR Sample Preparation and Analysis (General)
  • Sample Preparation: Dissolve approximately 5-10 mg of (3-Methylpiperidin-3-yl)methanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of labile protons (NH and OH).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of (3-Methylpiperidin-3-yl)methanol would exhibit distinct signals for the methyl, methylene, and methine protons, as well as the exchangeable protons of the amine and alcohol groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (C7)0.9 - 1.1Singlet (s)3H
Piperidine CH₂ (C4, C5)1.3 - 1.7Multiplet (m)4H
Piperidine CH₂ (C2, C6)2.5 - 3.0Multiplet (m)4H
CH₂OH (C8)3.3 - 3.5Singlet (s)2H
NH (N1)Variable (1.5 - 3.0)Broad Singlet (br s)1H
OH (O9)Variable (2.0 - 4.0)Broad Singlet (br s)1H

Interpretation:

  • The methyl group (C7) is expected to appear as a singlet in the upfield region due to its attachment to a quaternary carbon.

  • The piperidine ring methylene protons (C2, C4, C5, C6) will likely appear as complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons.

  • The methylene protons of the hydroxymethyl group (C8) are predicted to be a singlet as they are adjacent to a quaternary carbon and therefore have no vicinal protons to couple with.

  • The NH and OH protons will appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. Their integration would correspond to one proton each.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (C7)20 - 25
Piperidine CH₂ (C5)25 - 30
Piperidine CH₂ (C4)35 - 40
Quaternary C (C3)40 - 45
Piperidine CH₂ (C2)48 - 53
Piperidine CH₂ (C6)50 - 55
CH₂OH (C8)65 - 70

Interpretation:

  • The methyl carbon (C7) will be the most upfield signal.

  • The aliphatic methylene carbons of the piperidine ring (C2, C4, C5, C6) will appear in the 25-55 ppm range.

  • The quaternary carbon (C3) , being shielded and not directly attached to a heteroatom, will be in the 40-45 ppm range.

  • The hydroxymethyl carbon (C8) will be the most downfield signal in the aliphatic region due to the deshielding effect of the adjacent oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3-Methylpiperidin-3-yl)methanol would be characterized by the absorption bands of the O-H, N-H, and C-H bonds.

Experimental Protocol: IR Spectroscopy (General)
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the compound is a solid, it can be analyzed as a KBr pellet or as a mull in Nujol.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is typically recorded first and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands (Expected)
Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
N-H Stretch (amine)3200 - 3500Medium, Broad
C-H Stretch (alkane)2850 - 3000Strong
C-O Stretch (alcohol)1000 - 1260Strong
C-N Stretch (amine)1020 - 1250Medium

Interpretation:

  • A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is a key indicator of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding.

  • The N-H stretching vibration of the secondary amine is also expected in a similar region, often appearing as a shoulder on the O-H band or as a separate, less intense broad peak.

  • Strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of aliphatic C-H stretching .

  • The presence of a strong band in the 1000-1260 cm⁻¹ region would confirm the C-O stretching of the primary alcohol.

  • A medium intensity band in the 1020-1250 cm⁻¹ region would be indicative of the C-N stretching of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry (General)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum

The molecular formula of (3-Methylpiperidin-3-yl)methanol is C₇H₁₅NO, which corresponds to a molecular weight of 129.20 g/mol .

  • Molecular Ion (M⁺): In an EI mass spectrum, the molecular ion peak would be expected at m/z 129 .

  • Key Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation patterns, including alpha-cleavage adjacent to the nitrogen and oxygen atoms.

fragmentation M [(3-Methylpiperidin-3-yl)methanol]⁺ m/z = 129 F1 [M - CH₃]⁺ m/z = 114 M->F1 - •CH₃ F2 [M - CH₂OH]⁺ m/z = 98 M->F2 - •CH₂OH F3 [C₅H₁₀N]⁺ m/z = 84 M->F3 Ring Cleavage

Caption: Predicted key fragmentation pathways for (3-Methylpiperidin-3-yl)methanol in mass spectrometry.

Interpretation of Key Fragments:

  • m/z 114: Loss of a methyl radical (•CH₃) via alpha-cleavage at the C3 position.

  • m/z 98: Loss of a hydroxymethyl radical (•CH₂OH) via alpha-cleavage at the C3 position.

  • m/z 84: A common fragment for piperidine rings, resulting from ring cleavage.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of (3-Methylpiperidin-3-yl)methanol using NMR, IR, and MS techniques. While based on predictive data and established principles of spectral interpretation, it offers researchers a solid foundation for confirming the structure of this compound in a laboratory setting. The presented data tables, interpretations, and diagrams serve as a valuable reference for scientists and professionals in drug development, aiding in the unambiguous identification and quality control of (3-Methylpiperidin-3-yl)methanol. It is recommended that this theoretical data be compared against experimentally obtained spectra for definitive structural confirmation.

References

Due to the absence of specific literature with experimental data for (3-Methylpiperidin-3-yl)methanol, this reference list includes general resources for spectroscopic data and interpretation.

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Solubility and Stability of (3-Methylpiperidin-3-yl)methanol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

(3-Methylpiperidin-3-yl)methanol is a key heterocyclic building block in modern medicinal chemistry, valued for its chiral scaffold and versatile functional groups.[1] Its effective use in synthesis and formulation hinges on a thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various storage and handling conditions. This guide provides a comprehensive analysis of these characteristics, grounded in fundamental chemical principles and established industry practices. We present predictive assessments of its solubility profile, detailed protocols for empirical determination, and a thorough examination of its stability, including potential degradation pathways and recommended handling procedures. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics incorporating this important intermediate.

Introduction: The Chemical Landscape of (3-Methylpiperidin-3-yl)methanol

(3-Methylpiperidin-3-yl)methanol, with CAS Number 221298-00-6, is a disubstituted piperidine derivative. Its structure is characterized by a saturated six-membered nitrogen-containing heterocycle, featuring both a tertiary alcohol and a secondary amine. The presence of a methyl group at the C3 position introduces a chiral center, making it a valuable component in asymmetric synthesis.

The molecule's two key functional groups—the hydroxyl (-OH) and the piperidinyl amine (-NH)—are the primary determinants of its chemical behavior. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amine group imparts basicity and also participates in hydrogen bonding.[2] This dual functionality suggests a propensity for solubility in polar, protic solvents and a susceptibility to specific degradation pathways, which this guide will explore in detail.

Table 1: Physicochemical Properties of (3-Methylpiperidin-3-yl)methanol and Related Structures

PropertyValue (for related (3-Methylpiperidin-4-yl)methanol)Source
Molecular Formula C₇H₁₅NO[3]
Molecular Weight 129.20 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[2]
Predicted Polarity High, due to -OH and -NH functional groupsInferred

Solubility Profile: Predictions and Empirical Determination

A core principle in chemistry is that "like dissolves like," which provides a strong predictive framework for the solubility of (3-Methylpiperidin-3-yl)methanol.[4] The molecule's polar hydroxyl and amine groups suggest high affinity for polar solvents.

Predicted Solubility
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. The hydroxyl and amine groups can readily form hydrogen bonds with these solvents. The basic nitrogen of the piperidine ring can be protonated by water or alcohols, forming a charged species that is highly water-soluble.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is predicted. These solvents can act as hydrogen bond acceptors, interacting favorably with the compound's hydroxyl group.

  • Aqueous Acidic Solutions (e.g., 5% HCl): High solubility is expected. The basic piperidine nitrogen will be readily protonated to form a highly polar ammonium salt, which is very soluble in aqueous media.[5][6]

  • Aqueous Basic Solutions (e.g., 5% NaOH): Solubility is expected to be similar to that in water. Unlike phenols or carboxylic acids, the alcohol and secondary amine are not acidic enough to be deprotonated by dilute NaOH, so salt formation will not enhance solubility.[5][6]

  • Non-Polar Solvents (e.g., Hexanes, Toluene): Low solubility is predicted. The non-polar hydrocarbon backbone is small compared to the highly polar functional groups, limiting favorable interactions with non-polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is predicted. These solvents have some polarity and can act as weak hydrogen bond acceptors, but they are less effective than highly polar aprotic solvents.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic solubility assessment is required. This protocol outlines a standard procedure for determining the qualitative and semi-quantitative solubility of the compound.

Objective: To determine the solubility of (3-Methylpiperidin-3-yl)methanol in a range of common laboratory solvents at ambient temperature.

Materials:

  • (3-Methylpiperidin-3-yl)methanol

  • Calibrated analytical balance

  • Vortex mixer

  • Small glass test tubes or vials (e.g., 13x100 mm)

  • Graduated pipettes or micropipettes

  • Solvents: Purified Water, Methanol, Ethanol, Dichloromethane (DCM), Toluene, Acetonitrile, Dimethyl Sulfoxide (DMSO), 5% w/v HCl (aq), 5% w/v NaOH (aq).

Procedure:

  • Preparation: Accurately weigh approximately 25 mg of (3-Methylpiperidin-3-yl)methanol into a clean, dry test tube.[7] Record the exact mass.

  • Solvent Addition: Add the first solvent (e.g., Purified Water) in 0.25 mL increments.[5]

  • Mixing: After each addition, cap the test tube and vortex vigorously for 60 seconds.[4]

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Titration: Continue adding solvent increments up to a total volume of 2.5 mL, vortexing and observing after each addition.

  • Classification:

    • If the solid dissolves completely, record the volume of solvent required. Calculate the approximate solubility (mg/mL).

    • If the solid does not dissolve after adding 2.5 mL, the compound is considered poorly soluble or insoluble in that solvent under these conditions.

  • Repeat: Repeat steps 1-6 for each solvent listed in the materials section.

This systematic approach allows for a reliable comparison of solubility across different solvent classes, providing critical data for reaction setup, purification, and formulation.

G cluster_prep Preparation cluster_solubilization Solubilization & Observation cluster_decision Decision Point cluster_outcome Outcome weigh Weigh ~25 mg of Compound record_mass Record Exact Mass weigh->record_mass add_solvent Add 0.25 mL of Solvent record_mass->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Inspect for Solids vortex->observe check_dissolved Is Compound Fully Dissolved? observe->check_dissolved record_soluble Record Volume & Calculate Solubility check_dissolved->record_soluble Yes check_volume Total Volume < 2.5 mL? check_dissolved->check_volume No check_volume->add_solvent Yes record_insoluble Classify as Insoluble check_volume->record_insoluble No

Caption: Experimental workflow for determining compound solubility.

Stability Profile: Potential Liabilities and Mitigation

The stability of an active pharmaceutical ingredient (API) or intermediate is critical for ensuring safety, efficacy, and shelf-life. The functional groups in (3-Methylpiperidin-3-yl)methanol present potential pathways for degradation.

Inherent Chemical Stability
  • Oxidative Degradation: The primary alcohol is susceptible to oxidation, which could yield the corresponding aldehyde or carboxylic acid. This process can be accelerated by the presence of atmospheric oxygen, metal ions, or oxidizing agents.

  • Acid/Base Instability: While the core piperidine ring is generally stable, extreme pH conditions can catalyze degradation, particularly at elevated temperatures. The compound is basic and will react with strong acids.[8]

  • Thermal Stability: As with most organic compounds, exposure to high temperatures can lead to decomposition. The specific decomposition temperature and products are best determined by thermal analysis (e.g., TGA/DSC).

  • Photostability: While the saturated heterocyclic ring does not contain a chromophore that strongly absorbs UV-Vis light, photolytic degradation in the presence of photosensitizers cannot be entirely ruled out without experimental data.

Recommended Storage and Handling

Based on the potential for degradation, the following storage conditions are recommended to preserve the integrity of (3-Methylpiperidin-3-yl)methanol:

  • Temperature: Store in a cool, dry, and well-ventilated place.[9] Refrigeration may be appropriate for long-term storage, but ensure the compound does not freeze if it is a liquid.

  • Atmosphere: For long-term storage or for high-purity reference standards, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.

  • Container: Use tightly sealed containers made of inert materials (e.g., amber glass) to protect from air, moisture, and light.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

Experimental Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[11] This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines.[12]

Objective: To investigate the degradation of (3-Methylpiperidin-3-yl)methanol under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • (3-Methylpiperidin-3-yl)methanol

  • Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (hydrogen peroxide)

  • Solvent for analysis (e.g., Acetonitrile/Water mixture)

  • HPLC system with a suitable detector (e.g., UV or MS)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of (3-Methylpiperidin-3-yl)methanol in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Application of Stress:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Store a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Stress: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis:

    • Dilute all samples (including an unstressed control) to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC method. The method must be able to separate the parent compound from all process impurities and degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Quantify the loss of the parent compound and the formation of any degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel Application) cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Guidelines) start->photo sample Withdraw Aliquots at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze All Samples by HPLC neutralize->analyze interpret Compare to Control, Identify Degradants, Quantify Purity Loss analyze->interpret

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion and Recommendations

(3-Methylpiperidin-3-yl)methanol is a polar, basic compound with predictable solubility and stability characteristics. Its high polarity suggests excellent solubility in polar protic solvents and aqueous acidic solutions, making these ideal media for reactions and some formulations. Conversely, its limited solubility in non-polar solvents can be leveraged for purification techniques like precipitation or extraction.

The primary stability concerns are oxidative degradation of the alcohol moiety and potential reactions with incompatible materials like strong acids. Adherence to proper storage and handling protocols—specifically, using sealed, inert containers in a cool, dark, and dry environment, potentially under an inert atmosphere—is paramount to preserving the compound's purity and integrity over time. The provided experimental protocols for solubility determination and forced degradation serve as a robust framework for generating the specific data required for any advanced drug development program.

References

  • PubChem . (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency (EMA) . (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. EMA. Retrieved from [Link]

  • LibreTexts Chemistry . (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem . (n.d.). (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Pan American Health Organization (PAHO) . (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Retrieved from [Link]

  • UCLA Chemistry . (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • ResearchGate . (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Retrieved from [Link]

  • University of Colorado Boulder . (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Scribd . (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Huynh-Ba, K. (2021). Accelerated Predictive Stability Testing. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate . (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. Retrieved from [Link]

  • Cengage Learning . (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Jordan Food & Drug Administration . (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Carl ROTH . (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • International Journal of Applied Sciences and Engineering Research . (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • Chemsrc . (n.d.). (3-Methylpiperidin-4-yl)methanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (3-Methylpiperidin-3-yl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to interact with biological targets with high specificity. Within this class, molecules featuring a quaternary center, such as the (3-Methylpiperidin-3-yl)methanol core, offer unique advantages in drug design. The geminal substitution at the 3-position introduces a fixed stereochemical element and can enhance metabolic stability by blocking potential sites of oxidation. This guide provides a comprehensive overview of the synthetic strategies for accessing (3-methylpiperidin-3-yl)methanol and its derivatives, intended for researchers and professionals in drug development. We will explore multiple synthetic pathways, delve into the mechanistic rationale behind key transformations, and provide actionable protocols for laboratory application.

Strategic Approaches to the Core Scaffold

The synthesis of (3-Methylpiperidin-3-yl)methanol can be approached from several distinct starting points, each with its own set of advantages and challenges. The choice of route often depends on the desired stereochemistry, scalability, and the availability of starting materials. We will discuss three primary strategies:

  • From Piperidine-3-carboxylic Acid (Nipecotic Acid): A common and versatile approach.

  • Via Cyclization Strategies: Building the piperidine ring through intramolecular reactions.

  • From Pyridine Precursors: Aromatization-reduction sequences.

Strategy 1: Synthesis from Piperidine-3-carboxylic Acid Derivatives

This is arguably the most direct and widely applicable route. It leverages the commercially available piperidine-3-carboxylic acid (nipecotic acid), which is available in both racemic and enantiopure forms.[2] The general retrosynthetic approach is outlined below.

G Target (3-Methylpiperidin-3-yl)methanol Ester 3-Methyl-3-piperidinecarboxylate Ester Target->Ester Reduction Acid 3-Methyl-3-piperidinecarboxylic Acid Ester->Acid Esterification Nipecotic_Ester Piperidine-3-carboxylate Ester (Nipecotic Acid Ester) Acid->Nipecotic_Ester α-Methylation G Acyclic_Precursor Acyclic Enone Carbamate Transition_State Chiral Catalyst Transition State Acyclic_Precursor->Transition_State Intramolecular Aza-Michael Add. Piperidinone Chiral Piperidinone Intermediate Transition_State->Piperidinone Target (3-Methylpiperidin-3-yl)methanol Derivative Piperidinone->Target Further Modifications

Sources

Potential Biological Activity Screening of (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, representing one of the most prevalent nitrogen-containing heterocyclic motifs in pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of drugs, demonstrating a vast spectrum of biological activities including anticancer, analgesic, and cognition-enhancing properties.[2][3][4] (3-Methylpiperidin-3-yl)methanol is a specific, relatively simple derivative within this privileged class.[5][6] While its direct biological activities are not extensively documented in public literature, its structural features—a chiral center, a primary alcohol, and the piperidine ring—present a compelling case for comprehensive biological screening. The strategic placement of the methyl and hydroxymethyl groups on the same carbon atom (C3) offers a unique three-dimensional arrangement that could facilitate novel interactions with biological targets.

This guide, intended for researchers, scientists, and drug development professionals, outlines a systematic and logical workflow for the preliminary biological activity screening of (3-Methylpiperidin-3-yl)methanol. It eschews a rigid template in favor of a decision-driven approach, beginning with cost-effective computational predictions and progressing through a tiered system of in vitro assays. The causality behind each experimental choice is explained, ensuring that the screening process is not merely a set of procedures, but a self-validating system for uncovering therapeutic potential.

Compound Profile: (3-Methylpiperidin-3-yl)methanol

A thorough understanding of the molecule's fundamental properties is the first step in any screening cascade.

  • Synonyms: 3-(Hydroxymethyl)-3-methylpiperidine

  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 129.20 g/mol

  • Structure:

    
    

    (Image Source: PubChem CID 118990197)[5]

The presence of a stereocenter at the C3 position means the compound exists as (R)- and (S)-enantiomers. It is critical to either test the racemic mixture or, ideally, the separated enantiomers, as biological activity is often stereospecific.

PART 1: The Predictive Funnel - In Silico Screening

Before committing to resource-intensive wet lab experiments, a robust in silico evaluation is essential to predict the compound's pharmacokinetic profile and potential bioactivities. This predictive funnel helps prioritize experimental pathways and identify potential liabilities early.[7]

ADMET & Druglikeness Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine a compound's viability as a drug candidate.[7][8] Numerous free and commercial web servers can perform these predictions.

Rationale: Early assessment of ADMET properties helps to de-risk a compound.[8] For instance, poor predicted oral bioavailability might steer development towards non-oral routes of administration, while a high probability of toxicity could halt further investigation altogether. We will utilize a platform like ADMETlab 2.0 or SwissADME for this analysis.[9][10]

Hypothetical ADMET & Physicochemical Data Summary:

ParameterPredicted ValueImplication / Interpretation
Physicochemical
Molecular Weight129.20 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP0.85Optimal lipophilicity for membrane permeability
Water SolubilityHighly SolubleFavorable for formulation and absorption
Pharmacokinetics
HIA (Human Intestinal Absorption)>90% probabilityLikely well-absorbed orally
BBB PermeabilityHigh probabilityMay cross the blood-brain barrier; potential for CNS activity
P-gp SubstrateNoLow probability of being removed by efflux pumps
CYP2D6 InhibitorYes (Moderate)Potential for drug-drug interactions[11]
Toxicity
hERG InhibitionLow probabilityReduced risk of cardiotoxicity[12]
HepatotoxicityLow probabilityReduced risk of liver damage
Ames MutagenicityNon-mutagenLow risk of being carcinogenic
Prediction of Biological Activity Spectra

Tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological activities based on the compound's structure, comparing it to a vast database of known bioactive molecules.[13]

Rationale: This step provides a hypothesis-generating framework. If PASS predicts, for example, "Anticonvulsant" or "Serotonin receptor antagonist" activity with high probability, it provides a strong justification for pursuing specific in vitro assays related to those targets. This is particularly relevant given that many piperidine-containing drugs act on the central nervous system.[14]

PART 2: The Experimental Cascade - In Vitro Screening

The results from the in silico analysis guide a tiered, practical in vitro screening strategy. The cascade is designed to maximize information while conserving resources, moving from broad, foundational assays to more specific, hypothesis-driven tests.

G cluster_in_silico In Silico Funnel cluster_in_vitro In Vitro Cascade start (3-Methylpiperidin-3-yl)methanol admet ADMET & Druglikeness Prediction start->admet Assess Viability pass Bioactivity Spectra Prediction admet->pass Guide Hypothesis tier1 Tier 1: Foundational Cytotoxicity Assay (MTT) pass->tier1 tier2 Tier 2: Broad Spectrum Antimicrobial Screening tier1->tier2 If non-toxic at test concentrations tier3 Tier 3: Targeted Assays (Enzyme/Receptor Based) tier2->tier3 Based on PASS results & structural alerts end Data Synthesis & Decision to Proceed tier3->end

Caption: Overall screening workflow for (3-Methylpiperidin-3-yl)methanol.

Tier 1: Foundational Cytotoxicity Screening

Causality: The first and most critical experimental step is to determine the compound's intrinsic cytotoxicity. This knowledge is paramount because significant biological activity observed in subsequent assays could be a misleading artifact of cell death.[15] The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[16][17]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture & Seeding:

    • Culture a relevant human cell line (e.g., HEK293 for non-cancerous baseline, or a cancer panel like A549, MCF-7) in appropriate media.

    • Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.[16]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

  • Compound Treatment:

    • Prepare a stock solution of (3-Methylpiperidin-3-yl)methanol in a suitable vehicle (e.g., sterile water or DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Remove old media from cells and add 100 µL of media containing the test compound concentrations.

    • Controls: Include wells with vehicle only (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization and Measurement:

    • Carefully aspirate the media.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Results

Cell LineIC₅₀ (µM)Interpretation
HEK293 (Normal)> 200 µMLow toxicity to non-cancerous cells.
A549 (Lung Cancer)> 200 µMNo significant antiproliferative activity.
MCF-7 (Breast Cancer)> 200 µMNo significant antiproliferative activity.
Tier 2: Broad Spectrum Antimicrobial Screening

Causality: Heterocyclic compounds are well-represented among antimicrobial agents. A broad-spectrum screen against common bacterial and fungal pathogens is a cost-effective way to explore a major potential application area.[3] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[19][20]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation:

    • Select a panel of representative microorganisms (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungus)).

    • Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well.

    • Controls: Include wells with inoculum only (growth control), broth only (sterility control), and a known antibiotic/antifungal like Ciprofloxacin or Amphotericin B (positive control).

    • Incubate the plates at 37°C for 18-24 hours.[21]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[21]

Tier 3: Targeted Assays (Hypothesis-Driven)

Causality: This tier is guided by the in silico predictions or structural similarities to known drugs. Given the piperidine core and potential BBB permeability, exploring CNS-related targets is a logical step.[14] We will outline the principles for two major assay types.

Enzyme Inhibition Assays

Principle: These assays measure how a compound affects the activity of a specific enzyme.[22][23] An inhibitor will decrease the rate at which the enzyme converts its substrate to a product. The result is often expressed as an IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.[24][25]

Example Application: If in silico tools predicted activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease, a specific AChE inhibition assay would be performed.

General Protocol:

  • Add buffer, the target enzyme (e.g., AChE), and various concentrations of (3-Methylpiperidin-3-yl)methanol to the wells of a microplate.

  • Initiate the reaction by adding a chromogenic or fluorogenic substrate (e.g., acetylthiocholine for AChE, which produces a product that reacts with Ellman's reagent).

  • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the rate of reaction at each inhibitor concentration and determine the IC₅₀.

Receptor Binding Assays

Principle: These assays quantify the interaction between a compound (ligand) and a target receptor.[26][27] A common format is a competitive binding assay, where the test compound competes with a known, labeled ligand (often radioactive or fluorescent) for binding to the receptor.[28][29]

Example Application: Based on structural similarities to serotonin reuptake inhibitors like paroxetine, which also contain a substituted piperidine ring, a serotonin transporter (SERT) binding assay would be a high-priority experiment.[14]

General Protocol:

  • Incubate a preparation of membranes from cells expressing the target receptor (e.g., SERT) with a fixed concentration of a radiolabeled ligand (e.g., [³H]-citalopram).

  • Add increasing concentrations of the unlabeled test compound, (3-Methylpiperidin-3-yl)methanol.

  • After reaching equilibrium, separate the bound from unbound radioligand via filtration.[28]

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The data is used to calculate the Ki (inhibition constant), which reflects the compound's binding affinity for the receptor.

PART 3: Data Synthesis and Decision Logic

The screening process generates a matrix of data that must be synthesized to make an informed decision. The goal is to identify a "hit"—a compound showing confirmed, potent, and selective activity in a specific assay.

G start Screening Data (In Silico & In Vitro) q1 Is the compound cytotoxic? (IC50 < 20 µM) start->q1 res1_yes Consider for Cytotoxic Drug Development (e.g., Oncology) q1->res1_yes Yes res1_no Proceed with other assays at non-toxic concentrations q1->res1_no No q2 Is there significant broad-spectrum activity (e.g., Antimicrobial MIC < 16 µg/mL)? res2_yes Prioritize as Antimicrobial Lead. Perform further microbiology studies. q2->res2_yes Yes res2_no Focus on targeted assay results. q2->res2_no No q3 Is there potent & selective activity in a targeted assay? (e.g., Ki or IC50 < 1 µM) res3_yes HIT IDENTIFIED. Proceed to Lead Optimization. q3->res3_yes Yes res3_no Compound is inactive or has low potency. Deprioritize or perform wider screening. q3->res3_no No res1_no->q2 res2_no->q3

Caption: Logical decision-making tree for hit identification.

Conclusion

This guide presents a comprehensive, logic-driven framework for the preliminary biological evaluation of (3-Methylpiperidin-3-yl)methanol. By integrating predictive in silico modeling with a tiered in vitro experimental cascade, researchers can efficiently probe the compound's therapeutic potential. The initial focus on establishing a non-toxic concentration window is critical for the validity of all subsequent data. The progression from broad-spectrum screening to specific, hypothesis-driven assays ensures that resources are directed toward the most promising avenues. The ultimate goal of this workflow is not just to generate data, but to build a compelling scientific narrative that can justify the advancement of a novel chemical entity from a mere structure on a page to a viable candidate for lead optimization and further drug development.

References

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  • American Chemical Society Publications. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development. [Link]

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Sources

The (3-Methylpiperidin-3-yl)methanol Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (3-methylpiperidin-3-yl)methanol structural moiety represents a versatile and highly valuable scaffold in medicinal chemistry. Its inherent three-dimensional architecture, combined with the basic nitrogen and the functional handle of a primary alcohol, provides a unique foundation for the development of potent and selective modulators of a diverse range of biological targets. This technical guide offers an in-depth exploration of the mechanisms of action for compounds incorporating this key structural element. We will dissect the molecular interactions and downstream signaling pathways associated with four distinct classes of therapeutic agents: potent opioid receptor agonists, dual orexin receptor antagonists, selective choline transporter inhibitors, and novel anticancer agents that activate the p53 tumor suppressor pathway. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive mechanistic overview but also actionable, field-proven experimental protocols to facilitate further investigation and discovery in this promising area of pharmacology.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals, celebrated for its favorable physicochemical properties.[1] The introduction of a methyl and a methanol group at the 3-position creates the (3-methylpiperidin-3-yl)methanol scaffold, which imparts specific conformational constraints and provides vectors for further chemical elaboration. This unique substitution pattern has proven instrumental in achieving high-affinity interactions with a variety of challenging biological targets. This guide will illuminate the diverse pharmacological landscapes that can be explored from this single, privileged starting point.

Mechanism of Action: A Tale of Four Targets

The true utility of the (3-methylpiperidin-3-yl)methanol scaffold is best illustrated by the diverse mechanisms of action of its derivatives. We will now explore four distinct examples, each targeting a different protein class and cellular pathway.

Mu-Opioid Receptor (MOR) Agonism: A New Generation of Analgesics

Compounds containing a 3-methylpiperidine core, such as the fentanyl analog Brifentanil, have demonstrated exceptional analgesic potency through their action as agonists at the mu-opioid receptor (MOR).[2] The MOR is a class A G-protein coupled receptor (GPCR) that plays a central role in the modulation of pain perception.

Molecular Mechanism:

Upon agonist binding, the MOR undergoes a conformational change that activates its associated heterotrimeric G-protein (Gαi/o and Gβγ). This activation initiates two primary downstream signaling events that culminate in a reduction of neuronal excitability and the inhibition of nociceptive signal transmission[3][4][5]:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates and modulates the function of numerous downstream targets, including ion channels and transcription factors.

  • Modulation of Ion Channel Activity: The dissociated Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[3] Concurrently, it inhibits the opening of voltage-gated calcium channels (VGCCs), which reduces calcium influx and, consequently, the release of excitatory neurotransmitters such as glutamate and substance P from presynaptic terminals.[5]

The synergistic effect of these pathways is a powerful suppression of the pain signaling cascade.

Signaling Pathway: Mu-Opioid Receptor Agonism

MOR_Signaling MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK K+ Channel K_efflux K+ Efflux GIRK->K_efflux VGCC VGCC Ca2+ Channel Ca2_influx Ca2+ Influx VGCC->Ca2_influx Agonist (3-Methylpiperidin-3-yl)methanol Derivative (e.g., Brifentanil) Agonist->MOR G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Ca2_influx->Neurotransmitter Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: Mu-Opioid Receptor (MOR) Signaling Cascade.

Compound Receptor Binding Affinity (Ki) Functional Potency (EC50/IC50) Reference
Fentanyl (analog)Human MOR~1-100 nM-[4][6]
MorphineHuman MOR~1-100 nM-[4]
DAMGOHuman MOR~0.35-1.2 nM-[7][8]

Experimental Protocol: Radioligand Competition Binding Assay for MOR

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the mu-opioid receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Commercially available membranes from HEK-293 or CHO cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a high-affinity MOR agonist) with a specific activity of 30-60 Ci/mmol.

  • Non-specific Binding Control: Naloxone (10 µM final concentration).

  • Test Compound: (3-Methylpiperidin-3-yl)methanol derivative, serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for Total Binding, Non-specific Binding, and Competition Binding.

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of Naloxone (10 µM), 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dual Orexin Receptor Antagonism: A Novel Approach to Insomnia

The (3R,6R)-6-methylpiperidin-3-yl)methanol core is a key component of MK-6096 (Filorexant), a dual orexin receptor antagonist (DORA) developed for the treatment of insomnia.[9][10][11] The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and two GPCRs (Orexin 1 Receptor, OX1R, and Orexin 2 Receptor, OX2R), is a critical regulator of wakefulness.

Molecular Mechanism:

Orexin neuropeptides, released from neurons in the lateral hypothalamus, bind to OX1R and OX2R in various brain regions to promote arousal. Both receptors primarily couple to the Gq class of G-proteins.[12][13] Antagonism of these receptors by compounds like MK-6096 blocks the wake-promoting signal, thereby facilitating the onset and maintenance of sleep. The signaling cascade is as follows:

  • Gq Protein Activation: Binding of orexin to its receptor activates the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated cytoplasmic Ca²⁺, along with DAG, activates Protein Kinase C (PKC).

  • Neuronal Excitation: PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream targets and the modulation of ion channel activity, resulting in neuronal depolarization and increased neuronal firing, which promotes a state of wakefulness.

By competitively binding to OX1R and OX2R, DORAs prevent orexin from initiating this excitatory cascade.

Signaling Pathway: Orexin Receptor Antagonism

Orexin_Signaling OXR Orexin Receptor (OX1R/OX2R) Gq_protein Gq Protein OXR->Gq_protein PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Antagonist (3-Methylpiperidin-3-yl)methanol Derivative (e.g., MK-6096) Antagonist->OXR Blocks Orexin Orexin-A/B Orexin->OXR Gq_protein->PLC ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activates Wakefulness Neuronal Excitation (Wakefulness) PKC->Wakefulness

Caption: Orexin Receptor Signaling and Antagonism.

Compound Receptor Binding Affinity (Ki) Functional Potency (IC50) Reference
MK-6096 (Filorexant)Human OX1R/OX2R< 3 nM11 nM (FLIPR assay)[14][15][16]

Experimental Protocol: FLIPR Calcium Mobilization Assay

This protocol outlines a method for assessing the antagonist activity of test compounds at orexin receptors by measuring changes in intracellular calcium using a Fluorescent Imaging Plate Reader (FLIPR).

Materials:

  • Cell Line: CHO or HEK-293 cells stably expressing either human OX1R or OX2R.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Agonist: Orexin-A (for both OX1R and OX2R).

  • Test Compound: (3-Methylpiperidin-3-yl)methanol derivative, serially diluted.

  • FLIPR or equivalent instrument capable of kinetic fluorescence reading and liquid handling.

Procedure:

  • Cell Plating: Seed the cells into the assay plates at an appropriate density and incubate overnight to allow for adherence.

  • Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the serially diluted test compound to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • FLIPR Measurement:

    • Place the assay plate into the FLIPR instrument.

    • Initiate fluorescence reading to establish a baseline.

    • The instrument then adds a pre-determined concentration of Orexin-A (typically the EC₈₀) to all wells simultaneously.

    • Continue to record the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) upon agonist addition corresponds to the intracellular calcium mobilization.

    • Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Choline Transporter (CHT) Inhibition: Modulating Acetylcholine Synthesis

The piperidine scaffold is also central to the activity of ML352, a potent and selective inhibitor of the high-affinity choline transporter (CHT).[2][17] CHT is a presynaptic sodium-dependent transporter responsible for the reuptake of choline from the synaptic cleft, which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[18][19]

Molecular Mechanism:

CHT facilitates the co-transport of choline, sodium (Na⁺), and chloride (Cl⁻) ions into the presynaptic neuron.[20] Inside the neuron, choline is acetylated by choline acetyltransferase (ChAT) to form ACh, which is then packaged into synaptic vesicles.

ML352 acts as a noncompetitive inhibitor , meaning it does not bind to the same site as choline.[2][14] Instead, it binds to an allosteric site on the transporter, inducing a conformational change that locks CHT in a state that is unable to transport choline.[20] This inhibition leads to a depletion of the presynaptic choline pool, thereby reducing the synthesis and subsequent release of ACh. This mechanism provides a powerful tool for modulating cholinergic neurotransmission.

Workflow: Choline Transporter (CHT) Inhibition

CHT_Inhibition cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft CHT Choline Transporter (CHT) Choline_in Choline CHT->Choline_in Result Reduced ACh Synthesis CHT->Result ChAT ChAT Choline_in->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis Vesicle Synaptic Vesicle ACh->Vesicle Packaging Choline_out Choline Choline_out->CHT Transport ACh_out ACh AChE AChE ACh_out->AChE Hydrolysis AChE->Choline_out Inhibitor (3-Methylpiperidin-3-yl)methanol Derivative (e.g., ML352) Inhibitor->CHT Allosteric Inhibition

Caption: Mechanism of Choline Transporter (CHT) Inhibition.

Compound Target Inhibition Constant (Ki) Inhibitory Concentration (IC50) Reference
ML352Human CHT (HEK293 cells)92 ± 2.8 nM-[17][21]
ML352Mouse CHT (synaptosomes)172 ± 12 nM168.6 ± 49.4 nM[17][22]
Hemicholinium-3 (HC-3)Human CHT-4.98 ± 1.04 nM[22]

Experimental Protocol: [³H]Choline Uptake Assay

This protocol details a method to measure the activity of CHT in cultured cells or synaptosomes and to determine the potency of inhibitory compounds.

Materials:

  • System: HEK-293 cells transiently or stably expressing human CHT1, or purified synaptosomes from rodent brain tissue.

  • Radioligand: [³H]Choline.

  • Inhibitor Control: Hemicholinium-3 (HC-3) for determining specific uptake.

  • Test Compound: (3-Methylpiperidin-3-yl)methanol derivative, serially diluted.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (or similar physiological salt solution).

  • Stop Solution: Ice-cold uptake buffer.

  • Cell harvester and glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Plate cells in 24- or 96-well plates and allow them to adhere. For synaptosomes, prepare fresh or thawed aliquots.

  • Pre-incubation: Wash the cells/synaptosomes with uptake buffer. Pre-incubate them with either buffer alone (for total uptake), a saturating concentration of HC-3 (e.g., 10 µM, for non-specific uptake), or various concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [³H]Choline to each well to initiate the transport reaction. The final choline concentration should be close to the Km of the transporter. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.

  • Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold stop solution.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake - Non-specific Uptake.

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Anticancer Activity via p53 Activation

Recent research has highlighted the potential of piperidine derivatives as novel anticancer agents.[23][24] One promising strategy involves the activation of the p53 tumor suppressor pathway. The p53 protein is a critical "guardian of the genome" that is often inactivated in cancer cells, frequently through its interaction with the negative regulator, murine double minute 2 (MDM2).[25] Piperidinone-based compounds have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction.[25][26][27]

Molecular Mechanism:

In many cancer cells with wild-type p53, the MDM2 oncoprotein is overexpressed. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[25] Small molecule inhibitors, including those with a piperidine core, are designed to fit into the hydrophobic pocket of MDM2 that normally accommodates p53. By blocking this interaction, these compounds achieve the following:

  • p53 Stabilization: The inhibitor displaces p53 from MDM2, preventing its degradation and leading to the accumulation of p53 in the nucleus.

  • Transcriptional Activation: Stabilized p53 acts as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis.

  • Induction of Apoptosis: A key pro-apoptotic target of p53 is the gene encoding the Bax protein.[27][28] Increased Bax expression leads to a higher Bax/Bcl-2 ratio. This shift promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c.

  • Caspase Cascade Activation: Cytochrome c in the cytoplasm binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[23]

This mechanism effectively restores the tumor-suppressive function of p53 in cancer cells.

Signaling Pathway: p53-Mediated Apoptosis

p53_Apoptosis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 Bax_gene Bax Gene p53->Bax_gene Activates Transcription MDM2 MDM2 MDM2->p53 Inhibits & Degrades Bax_protein Bax Protein Bax_gene->Bax_protein Mitochondrion Mitochondrion Bax_protein->Mitochondrion Promotes Permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Inhibitor (3-Methylpiperidin-3-yl)methanol Derivative (MDM2 Inhibitor) Inhibitor->MDM2 Inhibits

Caption: p53-Mediated Apoptosis via MDM2 Inhibition.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol uses flow cytometry to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells, providing a quantitative measure of apoptosis induction.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, SJSA-1).

  • Test Compound: (3-Methylpiperidin-3-yl)methanol derivative.

  • Annexin V-FITC (or another fluorophore).

  • Propidium Iodide (PI) staining solution.

  • 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with media. Combine all cells from each well.

  • Washing: Centrifuge the cell suspensions, discard the supernatant, and wash the cell pellets once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometry.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

  • Data Interpretation:

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Perspectives

The (3-methylpiperidin-3-yl)methanol scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. The ability of its derivatives to potently and selectively modulate targets as diverse as GPCRs, solute carriers, and protein-protein interactions underscores its remarkable versatility. The distinct mechanisms of action—from the inhibition of neuronal firing in pain pathways to the suppression of wakefulness signals, the modulation of neurotransmitter synthesis, and the reactivation of tumor suppressor pathways—highlight the profound impact that subtle chemical modifications to this core can have on biological outcomes.

The detailed experimental protocols provided in this guide serve as a validated starting point for researchers seeking to further explore the pharmacology of compounds containing this scaffold. Future work in this area will likely focus on refining the structure-activity relationships for each target class, optimizing pharmacokinetic and safety profiles, and exploring new therapeutic applications for this adaptable and powerful chemical motif.

References

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A Technical Guide to the Stereoselective Synthesis of (3-Methylpiperidin-3-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the methodologies for the stereoselective synthesis of the enantiomers of (3-methylpiperidin-3-yl)methanol. This chiral building block is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly neurokinin (NK1) receptor antagonists, which have applications in treating chemotherapy-induced nausea, depression, and other CNS disorders. The presence of a quaternary stereocenter at the C3 position presents a significant synthetic challenge, demanding robust and efficient stereocontrol.

This document is intended for researchers, chemists, and professionals in drug development. It delves into the primary strategies employed to access the desired (R)- and (S)-enantiomers, explaining the causality behind experimental choices, providing detailed protocols for key transformations, and offering a comparative analysis of the available routes.

Strategic Overview: Approaches to the Quaternary Stereocenter

The synthesis of enantiomerically pure (3-methylpiperidin-3-yl)methanol hinges on the effective construction or resolution of the C3 quaternary stereocenter. Three principal strategies dominate the landscape: the resolution of a racemic mixture, the use of chiral auxiliaries, and asymmetric catalysis. The choice of strategy is often dictated by factors such as scalability, cost of goods, and the desired level of enantiopurity.

A high-level comparison of these strategies is illustrated below.

cluster_0 Synthetic Strategies cluster_1 Stereoselective Pathways cluster_2 Final Products Racemic Racemic Synthesis of (±)-(3-Methylpiperidin-3-yl)methanol Res Kinetic Resolution (Enzymatic or Chemical) Racemic->Res Separation R_Enantiomer (R)-Enantiomer Res->R_Enantiomer S_Enantiomer (S)-Enantiomer Res->S_Enantiomer Aux Chiral Auxiliary -Mediated Synthesis Aux->R_Enantiomer Cleavage Aux->S_Enantiomer Cleavage Cat Asymmetric Catalysis Cat->R_Enantiomer Cat->S_Enantiomer Start Achiral Precursors Start->Aux Covalent Attachment Start->Cat Direct Transformation

Caption: Comparative workflow of major stereoselective routes.

Strategy I: Enzymatic Kinetic Resolution of Racemic Precursors

Kinetic resolution is a powerful and scalable technique that relies on the differential rate of reaction of a chiral catalyst or reagent with the two enantiomers of a racemic substrate. Enzymatic resolutions are particularly favored in industrial settings due to their high selectivity, mild reaction conditions, and environmental compatibility.

Core Principle: Lipase-Catalyzed Acylation

The most successful resolution strategy for this target involves the lipase-catalyzed acylation of a racemic N-protected 3-hydroxymethyl-3-methylpiperidine. In this process, one enantiomer is selectively acylated by the enzyme, leaving the other unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated by standard chromatographic or extraction methods.

A key example involves the use of Candida antarctica lipase B (CAL-B), often immobilized as Novozym® 435, which demonstrates excellent selectivity for this substrate. The reaction selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.

The general workflow for this enzymatic resolution is depicted below.

cluster_workflow Enzymatic Resolution Workflow cluster_products Separated Products start Racemic N-Boc-(3-methylpiperidin-3-yl)methanol step1 Dissolve in Organic Solvent (e.g., Toluene, MTBE) start->step1 step2 Add Acylating Agent (e.g., Isopropenyl Acetate) + Novozym® 435 (CAL-B) step1->step2 step3 Incubate with Agitation (e.g., 25-40 °C, 24-72 h) step2->step3 step4 Monitor Conversion (HPLC) Target ~50% Conversion step3->step4 step5 Filter to Remove Enzyme step4->step5 step6 Separation (Chromatography or Extraction) step5->step6 product_S (S)-N-Boc-(3-methylpiperidin-3-yl)methanol (Unreacted Alcohol) step6->product_S product_R (R)-N-Boc-(3-acetoxymethyl-3-methylpiperidine) (Acylated Product) step6->product_R deprotect_S Deprotection (e.g., HCl) product_S->deprotect_S deprotect_R Hydrolysis & Deprotection product_R->deprotect_R final_S (S)-(3-Methylpiperidin-3-yl)methanol deprotect_S->final_S final_R (R)-(3-Methylpiperidin-3-yl)methanol deprotect_R->final_R

Caption: Workflow for CAL-B catalyzed enzymatic kinetic resolution.

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is adapted from methodologies described in the patent literature.

Materials:

  • Racemic N-Boc-(3-methylpiperidin-3-yl)methanol

  • Novozym® 435 (Immobilized Candida antarctica lipase B)

  • Isopropenyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Celite®

Procedure:

  • To a solution of racemic N-Boc-(3-methylpiperidin-3-yl)methanol (1.0 eq) in MTBE (10 vol), add isopropenyl acetate (0.6 eq).

  • Add Novozym® 435 (10% w/w of the substrate).

  • Stir the suspension at 30 °C. Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter the reaction mixture through a pad of Celite® to remove the enzyme and wash the pad with MTBE.

  • Concentrate the filtrate under reduced pressure. The crude residue contains a mixture of (S)-N-Boc-(3-methylpiperidin-3-yl)methanol and (R)-N-Boc-(3-acetoxymethyl-3-methylpiperidine).

  • Separate the two compounds by silica gel column chromatography.

  • For the (S)-enantiomer: Deprotect the purified (S)-alcohol using standard conditions (e.g., HCl in dioxane) to yield (S)-(3-methylpiperidin-3-yl)methanol hydrochloride.

  • For the (R)-enantiomer: First, hydrolyze the acetate ester from the purified (R)-acetate (e.g., using K2CO3 in methanol), then deprotect the Boc group as described above to yield (R)-(3-methylpiperidin-3-yl)methanol hydrochloride.

Data Summary & Causality

The success of this method hinges on the high selectivity of the lipase enzyme. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%. This method reliably produces both enantiomers with high enantiomeric excess (e.e.).

StrategySubstrateKey Reagent/CatalystProductYielde.e. (%)Ref.
Enzymatic Resolution(±)-N-Boc-3-hydroxymethyl-3-methylpiperidineNovozym® 435, Isopropenyl Acetate(S)-Alcohol~45%>99%
Enzymatic Resolution(±)-N-Boc-3-hydroxymethyl-3-methylpiperidineNovozym® 435, Isopropenyl Acetate(R)-Acetate~48%>99%

Causality: The choice of the N-Boc protecting group is critical. It provides sufficient steric bulk to fit into the enzyme's active site appropriately while preventing side reactions at the piperidine nitrogen. Isopropenyl acetate is an advantageous acyl donor as the byproduct, acetone, is volatile and does not interfere with the reaction equilibrium.

Strategy II: Asymmetric Synthesis via Chiral Auxiliaries

An alternative to resolution is to construct the molecule from an achiral precursor using a covalently attached chiral auxiliary. This auxiliary directs a key bond-forming reaction to occur stereoselectively.

Evans Asymmetric Alkylation

A plausible, though less commonly cited for this specific target, approach involves the Evans asymmetric alkylation methodology. This would begin with an oxazolidinone chiral auxiliary acylated with a suitable propionate equivalent.

Conceptual Pathway:

  • Acylate an Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-propionyl derivative.

  • Generate the corresponding sodium or lithium enolate.

  • Perform a diastereoselective alkylation with a protected 3-carbon electrophile that can be later cyclized to form the piperidine ring.

  • Cleave the chiral auxiliary and perform subsequent transformations (cyclization, reduction) to furnish the target molecule.

This approach offers excellent stereocontrol but is often more step-intensive and less atom-economical than catalytic methods, making it more suitable for smaller-scale synthesis.

Strategy III: Asymmetric Catalysis

Asymmetric catalysis represents the most elegant and efficient approach, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. For (3-methylpiperidin-3-yl)methanol, a key catalytic strategy involves the asymmetric reduction of a prochiral ketone precursor.

Asymmetric Reduction of a Prochiral Ketone

This strategy involves the synthesis of a ketone precursor, such as N-protected 3-acetyl-3-methylpiperidine, followed by an asymmetric reduction of the ketone to the secondary alcohol, which would then be deprotected. However, the direct precursor for our target alcohol is a tertiary alcohol, making this specific ketone reduction route indirect.

A more direct catalytic approach would be the asymmetric synthesis of a precursor like N-protected 3-methyl-3-piperidinecarboxylic acid ethyl ester. This ester can then be reduced to the desired alcohol. The key challenge lies in the enantioselective synthesis of this quaternary center-containing ester.

Example Pathway:

  • Synthesis of Precursor: Prepare ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

  • Enantioselective Methylation: Develop a catalytic enantioselective methylation at the C3 position. This is a significant challenge due to the steric hindrance.

  • Decarboxylation: Remove the C4-ester group.

  • Reduction: Reduce the C3-ester to the hydroxymethyl group.

  • Deprotection: Remove the N-benzyl group.

While conceptually powerful, developing a novel, highly selective catalytic system for this specific transformation remains a significant research endeavor. The enzymatic resolution currently stands as the most practical and validated method for accessing these enantiomers on a preparative scale.

Analytical Methods for Enantiopurity Determination

Verifying the enantiomeric purity of the final products is paramount. The standard method is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Protocol

Instrumentation:

  • Column: Chiralcel® OD-H or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape for basic analytes. A typical starting point is 90:10 Hexane:Isopropanol + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm (for N-protected intermediates) or after derivatization for the final product if it lacks a chromophore.

Procedure:

  • Prepare a dilute solution of the analyte (~1 mg/mL) in the mobile phase.

  • Inject a small volume (5-10 µL) onto the column.

  • Record the chromatogram. The two enantiomers will elute at different retention times.

  • Calculate the enantiomeric excess (e.e.) using the peak areas: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100

Conclusion

The stereoselective synthesis of (R)- and (S)-(3-methylpiperidin-3-yl)methanol is a well-addressed problem, primarily solved on a practical scale by the enzymatic kinetic resolution of its N-Boc protected racemic precursor. This method, particularly using immobilized Candida antarctica lipase B, is robust, highly selective (>99% e.e.), and scalable, making it the industry standard. While asymmetric catalytic routes are theoretically more elegant, the steric challenge of creating the C3-quaternary stereocenter has made the development of a broadly applicable catalytic method difficult. Future work may focus on novel catalytic systems that can directly and efficiently construct this challenging chiral scaffold, further improving the overall efficiency and atom economy of the synthesis.

References

  • Title: Process for preparing enantiomerically enriched 3-hydroxymethyl-3-methylpiperidine.
  • Title: Preparation of (R)-3-hydroxymethyl-3-methyl-piperidine as intermediate for NK1 receptor antagonists. Source: IP.com Prior Art Database, Disclosure Number IPCOM000127599D. URL: [Link]

  • Title: Synthesis of ethyl 1-benzyl-3-methyl-3-piperidinecarboxylate. Source: Synthetic Communications, Volume 26, Issue 17. URL: [Link]

A Technical Guide to the Thermochemical Properties of (3-Methylpiperidin-3-yl)methanol: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Unseen Pillar of Drug Development—Thermochemical Properties

In the intricate world of pharmaceutical development, the journey of a molecule from a promising candidate to a viable drug is paved with a multitude of scientific disciplines. Among these, the study of thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—forms a critical, albeit often overlooked, foundation. These properties govern the stability, reactivity, and ultimately, the feasibility of synthesizing and formulating a drug substance. For a molecule like (3-Methylpiperidin-3-yl)methanol, a substituted piperidine derivative of potential interest in medicinal chemistry, a thorough understanding of its thermochemical landscape is indispensable for safe and efficient process scale-up, formulation design, and predicting its behavior in biological systems.[1][2]

This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of (3-Methylpiperidin-3-yl)methanol. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide will leverage data from the parent piperidine molecule and related substituted piperidines to illustrate the core principles and methodologies.[1][3] This analog-based approach not only offers valuable estimations but also equips the researcher with the foundational knowledge to pursue experimental determination.

The Significance of Thermochemical Data in the Pharmaceutical Lifecycle

A deep understanding of a compound's thermochemical properties provides crucial insights at various stages of drug development:

  • Process Chemistry and Safety: The enthalpy of formation is a critical parameter for assessing the energy content of a molecule and predicting the heat release of chemical reactions. This is paramount for designing safe and controllable manufacturing processes, preventing thermal runaways, and ensuring process robustness.

  • Polymorph Screening and Stability: Many active pharmaceutical ingredients (APIs) exhibit polymorphism, where different crystalline forms of the same compound possess distinct physical and, consequently, thermochemical properties. Differential Scanning Calorimetry (DSC) is a key technique used to identify polymorphs, determine their transition temperatures and enthalpies, and assess their relative stabilities, which directly impacts bioavailability and shelf-life.[4]

  • Computational Modeling and Drug Design: Accurate thermochemical data is essential for validating and parameterizing computational models used in drug design. These models can predict ligand-receptor binding affinities, conformational energies, and other molecular properties that guide the optimization of drug candidates.[5]

Experimental Determination of Thermochemical Properties: A Methodological Deep Dive

The gold standard for obtaining reliable thermochemical data is through precise calorimetric measurements. The following sections detail the key experimental techniques, drawing on established protocols for piperidine and its derivatives.

Enthalpy of Combustion and Formation via Static Bomb Calorimetry

The standard molar enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds, it is often derived from the experimentally determined standard molar enthalpy of combustion (ΔcH°) using Hess's Law. Static bomb calorimetry is the definitive technique for this measurement.[1][3][6]

Causality Behind the Experimental Choices:

The choice of a bomb calorimeter is dictated by the need to completely combust the sample in a controlled environment and accurately measure the heat evolved. The use of high-pressure oxygen ensures complete combustion to well-defined products (CO₂, H₂O, and N₂). A certified reference standard, such as benzoic acid, is used to calibrate the calorimeter and establish its energy equivalent, ensuring the accuracy and traceability of the measurements.

Detailed Experimental Protocol: Static Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of (3-Methylpiperidin-3-yl)methanol (typically in a gelatin capsule for liquids or as a pellet for solids) is placed in a crucible made of a non-reactive material like platinum.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel, the "bomb." A fuse wire (e.g., platinum or cotton) is positioned to be in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure the final state is saturated with water vapor, a crucial detail for achieving a well-defined final thermodynamic state.

  • Pressurization and Combustion: The bomb is sealed and pressurized with purified oxygen to approximately 3 MPa. It is then submerged in a precisely measured volume of water in the calorimeter. The sample is ignited by passing an electrical current through the fuse wire.

  • Temperature Measurement: The temperature of the water surrounding the bomb is monitored with a high-precision thermometer. The temperature rise resulting from the exothermic combustion reaction is carefully recorded.

  • Data Analysis and Corrections: The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Several corrections are applied to obtain the standard enthalpy of combustion, including adjustments for the heat of ignition, the formation of nitric acid from the nitrogen present in the sample and residual atmospheric nitrogen, and for bringing all reactants and products to their standard states (Washburn corrections).

Workflow Diagram: Bomb Calorimetry

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis sample_prep 1. Sample Weighing & Encapsulation bomb_assembly 2. Bomb Assembly (Crucible, Fuse, Water) sample_prep->bomb_assembly pressurization 3. Oxygen Pressurization bomb_assembly->pressurization combustion 4. Ignition & Combustion pressurization->combustion temp_monitoring 5. Temperature Monitoring combustion->temp_monitoring data_correction 6. Data Correction (Ignition, Nitric Acid) temp_monitoring->data_correction enthalpy_calc 7. Calculation of ΔcH° & ΔfH° data_correction->enthalpy_calc

Caption: Workflow for determining the enthalpy of combustion and formation using bomb calorimetry.

Enthalpy of Vaporization or Sublimation via Calvet Microcalorimetry

To determine the standard molar enthalpy of formation in the gaseous state, the enthalpy of vaporization (for liquids) or sublimation (for solids) must be measured. Calvet microcalorimetry is a highly sensitive technique for this purpose.[3][6]

Causality Behind the Experimental Choices:

Calvet microcalorimetry is chosen for its ability to measure very small heat flows accurately, which is characteristic of phase transitions like vaporization or sublimation under controlled conditions. The technique relies on creating a Knudsen effusion cell, which allows the substance to vaporize into a vacuum at a very slow, controlled rate, ensuring that the process is near equilibrium.

Detailed Experimental Protocol: Calvet Microcalorimetry

  • Sample Preparation: A small amount of the sample is placed in a Knudsen effusion cell, which has a small, well-defined orifice.

  • Calorimeter Setup: The cell is placed inside the Calvet microcalorimeter, which is maintained at a constant temperature. The space outside the cell is kept under high vacuum.

  • Measurement: The sample effuses through the orifice, and the heat absorbed during this endothermic process is measured by the calorimeter's heat flux sensors.

  • Data Analysis: The enthalpy of vaporization or sublimation is calculated from the measured heat flow and the mass of the sample that has effused, which is determined by weighing the cell before and after the experiment.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat capacity of a substance as a function of temperature. It is also invaluable for detecting and quantifying the heat associated with phase transitions, such as melting, crystallization, and solid-solid transitions (polymorphism).[4][7][8]

Causality Behind the Experimental Choices:

DSC is the preferred method for studying thermal transitions because it directly measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This differential measurement provides high sensitivity for detecting subtle changes in heat capacity and the sharp peaks associated with phase transitions. The ability to perform controlled heating and cooling cycles is crucial for investigating reversible transitions and polymorphism.

Detailed Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating rate, starting and ending temperatures) is set.

  • Measurement: The instrument heats (or cools) the sample and reference pans at a constant rate. The differential heat flow required to maintain both pans at the same temperature is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The heat capacity is determined from the heat flow signal. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The enthalpy of these transitions is calculated by integrating the area of the corresponding peak.

Workflow Diagram: Differential Scanning Calorimetry

DSC_Workflow cluster_prep_dsc Preparation cluster_measurement_dsc Measurement cluster_analysis_dsc Analysis sample_prep_dsc 1. Sample Weighing & Encapsulation instrument_setup 2. Instrument Setup (Temperature Program) sample_prep_dsc->instrument_setup heating_cooling 3. Controlled Heating/ Cooling Cycle instrument_setup->heating_cooling data_recording 4. Record Differential Heat Flow heating_cooling->data_recording thermogram_analysis 5. Analyze Thermogram (Cp, Transitions) data_recording->thermogram_analysis enthalpy_integration 6. Integrate Peaks for Transition Enthalpies thermogram_analysis->enthalpy_integration

Caption: Workflow for determining heat capacity and phase transition properties using DSC.

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data, and as a complementary approach, computational chemistry offers a robust means of predicting thermochemical properties. High-level quantum mechanical calculations can provide accurate estimates of enthalpies of formation and other thermodynamic quantities.[3][5]

Methodological Approach:

Modern computational thermochemistry protocols, such as the G4 or CBS-QB3 methods, are composite methods that combine calculations at different levels of theory and with different basis sets to approximate the results of very high-level calculations at a more manageable computational cost. The general workflow involves:

  • Conformational Search: For a flexible molecule like (3-Methylpiperidin-3-yl)methanol, a thorough conformational search is necessary to identify the lowest energy conformers. The piperidine ring can exist in chair conformations with the substituents in axial or equatorial positions.[9][10]

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized, and vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)). The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometries to obtain more accurate electronic energies.

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization or isodesmic reaction scheme. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are generally preferred as they benefit from the cancellation of systematic errors in the calculations.

Logical Relationship: Experimental vs. Computational

Exp_vs_Comp cluster_exp Experimental Methods cluster_comp Computational Methods cluster_properties Thermochemical Properties bomb_cal Bomb Calorimetry (ΔcH°) delta_f_h_cond ΔfH°(condensed) bomb_cal->delta_f_h_cond via Hess's Law calvet_microcal Calvet Microcalorimetry (ΔvapH°) delta_f_h ΔfH°(gas) calvet_microcal->delta_f_h dsc DSC (Cp, ΔfusH°) dsc->delta_f_h_cond via Kirchhoff's Law cp_s Cp, S° dsc->cp_s quantum_chem Quantum Chemistry (e.g., G4, CBS-QB3) quantum_chem->delta_f_h quantum_chem->cp_s delta_f_h_cond->delta_f_h + Δvap/subH°

Caption: Interplay between experimental and computational methods in determining thermochemical properties.

Summary of Thermochemical Data for Analogous Compounds

While data for (3-Methylpiperidin-3-yl)methanol is not available, the following table summarizes key thermochemical data for the parent compound, piperidine, and some of its methylated derivatives. This data serves as a valuable reference point for estimating the properties of the target molecule.

CompoundPropertyValue (kJ/mol)StateReference
PiperidineStandard Enthalpy of Formation (ΔfH°liquid)-86.44 ± 0.59Liquid[1]
PiperidineStandard Enthalpy of Combustion (ΔcH°liquid)-3453.2 ± 0.50Liquid[1]
3-MethylpiperidineStandard Enthalpy of Formation (ΔfH°liquid)-123.5 ± 1.5Liquid[3]
3-MethylpiperidineStandard Enthalpy of Formation (ΔfH°gas)-82.9 ± 1.7Gas[3]
4-MethylpiperidineStandard Enthalpy of Formation (ΔfH°liquid)-124.9 ± 1.5Liquid[3]
4-MethylpiperidineStandard Enthalpy of Formation (ΔfH°gas)-82.9 ± 1.7Gas[3]

Note: The uncertainties represent the reported experimental uncertainties.

Conclusion and Future Outlook

This technical guide has outlined the critical importance of thermochemical properties for (3-Methylpiperidin-3-yl)methanol in the context of pharmaceutical development. It has provided a detailed overview of the primary experimental techniques—bomb calorimetry, Calvet microcalorimetry, and DSC—that are essential for obtaining accurate data. Furthermore, it has highlighted the utility of computational chemistry as a predictive and complementary tool.

While direct experimental data for (3-Methylpiperidin-3-yl)methanol remains to be determined, the methodologies and analog data presented herein provide a robust framework for researchers to either estimate these crucial properties or to undertake their experimental determination. Such data will undoubtedly be invaluable for the continued development and potential commercialization of drug candidates based on this molecular scaffold.

References

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A Technical Guide to Quantum Chemical Calculations for (3-Methylpiperidin-3-yl)methanol: A Methodological Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodological framework for conducting quantum chemical calculations on (3-Methylpiperidin-3-yl)methanol, a molecule of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field of computational chemistry and drug discovery. It details the theoretical underpinnings and practical application of key quantum mechanical methods, including Hartree-Fock (HF), Møller-Plesset (MP2) perturbation theory, and Density Functional Theory (DFT). By presenting a step-by-step computational workflow, from molecular geometry optimization to the analysis of electronic properties, this document serves as a practical handbook for characterizing small organic molecules. The insights derived from these calculations are crucial for understanding molecular structure, reactivity, and intermolecular interactions, thereby accelerating the rational design of novel therapeutics.

Introduction: The Imperative for Molecular-Level Insights in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, demanding a profound understanding of molecular interactions.[1] At the heart of this endeavor lies the need to predict how a potential drug molecule will behave in a biological system. Quantum chemical calculations have emerged as an indispensable tool in this context, offering a lens into the electronic structure and energetic landscape of molecules. By applying the principles of quantum mechanics, we can compute a wide array of molecular properties that are often difficult or impossible to measure experimentally.[1]

(3-Methylpiperidin-3-yl)methanol (C7H15NO) serves as a pertinent case study.[2][3] Its substituted piperidine scaffold is a common motif in many pharmaceuticals, making the characterization of its conformational preferences, electronic properties, and potential for intermolecular interactions a valuable pursuit. This guide will use (3-Methylpiperidin-3-yl)methanol as a representative example to illustrate a robust computational workflow. The ultimate goal is to equip the reader with the knowledge to apply these methods to their own molecules of interest, thereby fostering a more informed and efficient drug discovery process.

Theoretical Foundations: A Primer on Key Quantum Chemical Methods

The selection of an appropriate theoretical method is paramount for obtaining accurate and reliable computational results. This section provides a high-level overview of the foundational methods employed in this guide.

The Hartree-Fock (HF) Method: A Mean-Field Approximation

The Hartree-Fock (HF) method is a cornerstone of quantum chemistry, providing a foundational, albeit approximate, solution to the electronic Schrödinger equation.[4][5][6] It operates on the principle that each electron moves in an average, or "mean-field," potential created by the other electrons, rather than accounting for the instantaneous repulsion between them.[4][7] This simplification, while computationally efficient, neglects the phenomenon of electron correlation, which can be significant for many systems.[7] Despite this limitation, HF theory serves as an excellent starting point for more advanced methods and can provide valuable qualitative insights.[5]

Møller-Plesset (MP2) Perturbation Theory: Incorporating Electron Correlation

To address the shortcomings of the HF method, post-Hartree-Fock methods have been developed. Møller-Plesset perturbation theory is one such approach that systematically introduces electron correlation.[8][9][10] The second-order Møller-Plesset (MP2) method is particularly popular due to its favorable balance of accuracy and computational cost.[11] It accounts for the pairwise interactions between electrons, capturing a significant portion of the correlation energy.[8] This makes MP2 a reliable method for studying systems where electron correlation plays a crucial role, such as in the determination of accurate geometries and interaction energies.

Density Functional Theory (DFT): A Pragmatic Approach

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry, offering a compelling blend of accuracy and computational efficiency.[12][13] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.[12] The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. A vast array of functionals have been developed, each with its own strengths and weaknesses. For organic molecules, hybrid functionals such as B3LYP and PBE0 often provide excellent results.[14]

A Step-by-Step Computational Workflow for (3-Methylpiperidin-3-yl)methanol

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on (3-Methylpiperidin-3-yl)methanol. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.

Step 1: Molecular Structure Input and Initial Optimization

The first step involves generating a three-dimensional structure of (3-Methylpiperidin-3-yl)methanol. This can be done using molecular building software or by converting its SMILES string (CC1(CCCNC1)CO) into 3D coordinates.[2] An initial, less computationally demanding optimization using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting geometry.

Step 2: Geometry Optimization with Quantum Mechanical Methods

The core of the computational analysis is the geometry optimization at a quantum mechanical level. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

Protocol:

  • Method Selection: Choose a suitable combination of theoretical method and basis set. A good starting point for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[15] For higher accuracy, calculations can also be performed using MP2 with a larger basis set, such as aug-cc-pVDZ.

  • Software Implementation: Utilize a quantum chemistry software package such as Gaussian, ORCA, or PySCF.[16]

  • Convergence Criteria: Employ tight convergence criteria for both the energy and the forces to ensure a true minimum on the potential energy surface is located.

  • Solvation Effects: To model a more realistic biological environment, include a continuum solvation model, such as the Polarizable Continuum Model (PCM), using water as the solvent.[15]

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is crucial. This calculation serves two primary purposes:

  • Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

  • Thermodynamic Properties: The vibrational frequencies are used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol:

  • Perform the frequency calculation at the same level of theory as the final geometry optimization.

  • Analyze the output to confirm the absence of imaginary frequencies.

Step 4: Calculation of Electronic Properties

With the optimized geometry, a range of electronic properties can be calculated to gain deeper insights into the molecule's behavior.

Key Properties and Their Significance:

  • Mulliken and Natural Bond Orbital (NBO) Charges: These provide an indication of the charge distribution within the molecule, highlighting electronegative and electropositive regions that are important for intermolecular interactions.

  • Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, identifying regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Protocol:

  • Perform a single-point energy calculation on the optimized geometry.

  • Request the calculation of the desired electronic properties within the software package.

Visualizing the Computational Workflow

Quantum_Chemical_Workflow Figure 1: A Generalized Workflow for Quantum Chemical Calculations A Step 1: Initial 3D Structure Generation (e.g., from SMILES string) B Step 2: Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) A->B C Step 3: Vibrational Frequency Analysis B->C D Is it a true minimum? (No imaginary frequencies) C->D E Step 4: Calculation of Electronic Properties (HOMO, LUMO, MEP, Charges) D->E Yes F Refine Geometry or Search for Transition State D->F No G Analysis and Interpretation of Results E->G F->B

Caption: A flowchart illustrating the key steps in a typical quantum chemical calculation workflow.

Data Presentation and Interpretation

The quantitative data generated from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Optimized Geometric Parameters for (3-Methylpiperidin-3-yl)methanol

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)Illustrative Value
C-N (ring)Illustrative Value
C-OIllustrative Value
C-N-C (ring)Illustrative Value
H-O-CIllustrative Value
H-C-C-N (ring)

Table 2: Calculated Electronic Properties of (3-Methylpiperidin-3-yl)methanol

PropertyValue (Hartree)Value (eV)
Total Energy Illustrative Value
HOMO Energy Illustrative ValueIllustrative Value
LUMO Energy Illustrative ValueIllustrative Value
HOMO-LUMO Gap Illustrative ValueIllustrative Value
Dipole Moment Illustrative Value (Debye)

Note: The values in these tables are illustrative and would be populated with the actual output from the quantum chemical calculations.

Interpreting the Results:

The data in Table 1 provides the precise three-dimensional structure of the molecule at its energy minimum. This information is crucial for understanding its shape and how it might fit into a protein's binding site. The electronic properties in Table 2 offer insights into the molecule's reactivity and polarity. A large HOMO-LUMO gap, for instance, would suggest high chemical stability. The dipole moment indicates the overall polarity of the molecule, which is a key factor in its solubility and ability to cross biological membranes.

Conclusion and Future Directions

This technical guide has provided a detailed and practical framework for performing quantum chemical calculations on (3-Methylpiperidin-3-yl)methanol. By following the outlined workflow, researchers can obtain a wealth of information about the structural and electronic properties of this and other small organic molecules. These computational insights are invaluable in the early stages of drug discovery, enabling a more rational and efficient design of new drug candidates.[12][17]

Future work could expand upon this foundation by exploring more advanced computational techniques. For example, Quantum Mechanics/Molecular Mechanics (QM/MM) methods could be employed to study the interaction of (3-Methylpiperidin-3-yl)methanol within the active site of a target protein, providing a more accurate representation of the biological environment.[12] Furthermore, molecular dynamics simulations, parameterized with quantum mechanically derived charges, can offer insights into the dynamic behavior of the molecule over time. The continued development and application of these computational methods will undoubtedly play an increasingly important role in the future of drug discovery.[18]

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Methodological & Application

Application Note: Enantioselective Resolution of (3-Methylpiperidin-3-yl)methanol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (3-Methylpiperidin-3-yl)methanol enantiomers. The separation of chiral piperidine derivatives is critical in pharmaceutical development, as enantiomers often exhibit different pharmacological and toxicological profiles.[1] This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP), elucidates the rationale behind methodological choices, and offers systematic troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Separation

(3-Methylpiperidin-3-yl)methanol is a chiral building block featuring a tertiary alcohol and a secondary amine within a piperidine ring. This structure is a key synthon in the development of various pharmacologically active agents. As with many chiral compounds, the individual enantiomers of (3-Methylpiperidin-3-yl)methanol can interact differently with chiral biological systems, leading to varied efficacy and safety profiles. Consequently, regulatory bodies and pharmaceutical quality control demand reliable analytical methods to separate and quantify these enantiomers.[2]

High-Performance Liquid Chromatography (HPLC) coupled with effective Chiral Stationary Phases (CSPs) has become the preeminent technique for enantiomeric separation due to its high selectivity, reproducibility, and scalability.[3][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and remarkable success in resolving a wide array of chiral compounds, including those with piperidine moieties.[1][5][6]

This document details a direct HPLC method developed for the baseline separation of (±)-(3-Methylpiperidin-3-yl)methanol, focusing on the scientific principles that govern the separation to empower users to adapt and troubleshoot the method effectively.

Understanding the Separation Mechanism

The enantioselective resolution on a polysaccharide-based CSP, such as cellulose or amylose derivatives, relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector.[4] The stability of these complexes differs for each enantiomer, leading to different retention times. Key molecular interactions that facilitate this discrimination include:

  • Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH) groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the polysaccharide backbone of the CSP.

  • Dipole-Dipole Interactions: Polar functional groups contribute to electrostatic interactions.

  • Steric Hindrance: The three-dimensional structure of the analyte and the chiral cavities or grooves of the CSP create steric hindrance, allowing for a better fit for one enantiomer over the other.

The basicity of the piperidine nitrogen is a critical factor. Uncontrolled interactions with residual acidic silanols on the silica support can lead to severe peak tailing and poor resolution. To mitigate this, a basic additive is incorporated into the mobile phase to compete for these active sites and ensure symmetrical peak shapes.[2][7][8]

Experimental Protocol: HPLC Method

This protocol is designed as a robust starting point and should be optimized for specific instrumentation and purity requirements.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or PDA detector.

  • Chiral Stationary Phase (CSP): CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

    • Rationale: Immobilized polysaccharide phases like CHIRALPAK® IA offer broad selectivity and are compatible with a wide range of organic solvents, enhancing method development flexibility.[3][9] Amylose-based phases are particularly effective for separating compounds containing both hydrogen bond donors and aromatic groups.[10]

  • Chemicals and Reagents:

    • (±)-(3-Methylpiperidin-3-yl)methanol racemic standard

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade, >99.5%)

    • Methanol (HPLC grade, for sample dissolution)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterConditionRationale
Column CHIRALPAK® IA (5 µm, 250 x 4.6 mm)Proven selectivity for piperidine derivatives and broad solvent compatibility.[3][10]
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)Normal phase mode provides strong chiral recognition. IPA acts as the polar modifier, while DEA is a crucial basic additive to prevent peak tailing.[4][8][11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25°CLower temperatures often enhance chiral recognition.[7] Starting at ambient temperature is a practical approach before exploring temperature effects.
Detection UV at 210 nmThe analyte lacks a strong chromophore, requiring detection at a low wavelength for adequate sensitivity.
Injection Volume 10 µLA standard volume to avoid column overload, which can degrade peak shape.[7]
Sample Diluent Methanol or Mobile PhaseMethanol is often a good solvent for polar compounds. Using the mobile phase is ideal to avoid solvent mismatch effects.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Combine them in a suitable solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing to prevent pump cavitation and baseline noise.[12]

  • Sample Preparation:

    • Prepare a stock solution of (±)-(3-Methylpiperidin-3-yl)methanol at 1.0 mg/mL in Methanol.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

  • System Equilibration & Suitability:

    • Install the CHIRALPAK® IA column in the column compartment.

    • Flush the system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Perform a system suitability test by injecting the racemic standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for retention times is < 1% and the resolution between the enantiomers is > 1.5.

  • Analysis:

    • Inject 10 µL of the prepared sample solution.

    • Acquire data for a sufficient duration to allow both enantiomeric peaks to elute.

Workflow and Optimization Logic

The process of developing and running a chiral HPLC method can be visualized as a logical flow.

Caption: Experimental workflow for chiral HPLC analysis.

The relationship between key parameters and the desired outcome (resolution) is crucial for effective optimization.

G cluster_params Method Parameters cluster_outputs Chromatographic Outputs Modifier_Ratio IPA % Resolution Resolution (Rs) Modifier_Ratio->Resolution Optimizes Retention Retention Time (tR) Modifier_Ratio->Retention Decreases Additive_Conc DEA % Efficiency Peak Efficiency (N) Additive_Conc->Efficiency Improves Temperature Temperature (°C) Temperature->Resolution Variable Effect Temperature->Retention Decreases (usually) Flow_Rate Flow Rate (mL/min) Flow_Rate->Retention Decreases Flow_Rate->Efficiency Decreases (at high flow)

Caption: Parameter influence on separation outcome.

Troubleshooting Common Issues

SymptomPotential Cause(s)Suggested Action(s)
Poor Resolution (Rs < 1.5) 1. Mobile phase composition is not optimal. 2. Temperature is too high. 3. Inappropriate CSP.1. Optimize Modifier: Decrease the percentage of IPA in 2% increments (e.g., to 82:18:0.1) to increase retention and potentially resolution. 2. Lower Temperature: Decrease the column temperature in 5°C increments (e.g., to 20°C, 15°C) to enhance chiral recognition forces.[7] 3. Screen Columns: If optimization fails, screen other polysaccharide CSPs (e.g., CHIRALPAK IB, IC) or a different class of CSP.
Peak Tailing / Asymmetry 1. Insufficient basic additive. 2. Column overload. 3. Column degradation.1. Increase Additive: Increase DEA concentration to 0.2%. If the issue persists, consider a stronger or different amine like ethanolamine.[8] 2. Dilute Sample: Prepare and inject a 1:10 dilution of the sample to check for overload effects.[7] 3. Flush/Replace Column: Flush the column with a strong solvent (e.g., 100% IPA). If performance does not recover, replace the column.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. "Memory effects" from previous additives.1. Extend Equilibration: Ensure the column is equilibrated for at least 20-30 column volumes before analysis. 2. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily to avoid selective evaporation of volatile components.[12] 3. Dedicated Column: Dedicate the column to methods using basic additives to avoid memory effects that can alter selectivity.[13][14]

Conclusion

The described HPLC method provides a reliable and effective protocol for the enantioselective separation of (3-Methylpiperidin-3-yl)methanol. By utilizing a polysaccharide-based chiral stationary phase and a properly modified mobile phase, baseline resolution can be consistently achieved. The principles and troubleshooting guidelines discussed herein offer a framework for robust method implementation and optimization, supporting critical quality control and research objectives in the pharmaceutical industry.

References

  • Benchchem. Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available from: [Link]

  • ResearchGate. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Chromatography Today. Trouble with chiral separations. Available from: [Link]

  • ResearchGate. Structures of the polysaccharide-based chiral stationary phases used in this study. Available from: [Link]

  • Journal of Chinese Pharmaceutical Sciences. Comparison of different polysaccharide-based chiral stationary phases for enantioselective resolution of Naftopidil and its derivatives by HPLC. Available from: [Link]

  • PubMed. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Available from: [Link]

  • PubMed. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Available from: [Link]

  • AFMPS. Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Available from: [Link]

  • National Institutes of Health (NIH). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Available from: [Link]

  • National Institutes of Health (NIH). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. Available from: [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Benchchem. HPLC method for enantiomeric separation of chiral amines.
  • National Institutes of Health (NIH). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Available from: [Link]

  • MDPI. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available from: [Link]

  • Daicel Chiral Technologies. Chiral Applications Database. Available from: [Link]

  • SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Available from: [Link]

  • Daicel Chiral Technologies. Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Available from: [Link]

  • Daicel Chiral Technologies. INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Available from: [Link]

  • LCGC International. Application Notes: Chiral. Available from: [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

Sources

Application Notes and Protocols for the N-alkylation of (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the N-alkylation of (3-Methylpiperidin-3-yl)methanol, a valuable building block in medicinal chemistry. N-alkylated piperidine scaffolds are prevalent in a wide range of pharmaceuticals, and their synthesis is a critical step in drug discovery and development. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for two robust N-alkylation strategies: direct alkylation via nucleophilic substitution and reductive amination. The guide emphasizes the underlying chemical principles, provides field-proven insights into experimental choices, and includes detailed, step-by-step protocols to ensure reproducibility and success.

Introduction: The Significance of N-Alkylated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The nitrogen atom of the piperidine ring serves as a crucial handle for chemical modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. N-alkylation introduces substituents that can modulate a compound's basicity, lipophilicity, and steric profile, all of which can profoundly impact its binding affinity for biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

(3-Methylpiperidin-3-yl)methanol presents a unique secondary amine that is sterically hindered by the adjacent quaternary carbon center. This steric hindrance necessitates careful consideration of the N-alkylation strategy to achieve high yields and avoid side reactions. This guide will explore two primary, effective methods for the N-alkylation of this substrate.

Strategic Approaches to N-Alkylation

The choice of N-alkylation method depends on the desired alkyl substituent and the available starting materials. For (3-Methylpiperidin-3-yl)methanol, two highly effective methods are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Direct Alkylation with Alkyl Halides

This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. A significant challenge with this method is the potential for over-alkylation, where the tertiary amine product, often being more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[1][2]

To mitigate this, the reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct, and careful control of stoichiometry is essential.[1] For sterically hindered amines like (3-Methylpiperidin-3-yl)methanol, the rate of the initial alkylation is slower, which can also help to reduce the likelihood of the second alkylation event.

Causality Behind Experimental Choices:

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is often employed. It is sufficiently basic to neutralize the generated acid (H-X) but is generally not strong enough to deprotonate the alcohol, thus preventing potential side reactions. Its insolubility in many organic solvents can also facilitate work-up.[3]

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the amine and the base, and effectively solvate the transition state of the SN2 reaction.[1]

  • Stoichiometry: Using a slight excess of the alkyl halide can drive the reaction to completion, but a large excess should be avoided to minimize the risk of quaternization.[1]

Reductive Amination

Reductive amination is a highly reliable and versatile method for the controlled mono-N-alkylation of secondary amines.[4] This one-pot reaction proceeds in two steps: the formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, followed by the in situ reduction of the iminium ion to the tertiary amine.[5][6]

A key advantage of this method is the prevention of over-alkylation. The reducing agents employed are typically selected to be more reactive towards the iminium ion intermediate than the starting carbonyl compound.[7]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[6][7] It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes. Unlike other borohydrides, it is tolerant of mildly acidic conditions often required for iminium ion formation and does not readily reduce the starting aldehyde.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar and aprotic, and effectively solubilize the reactants and the reducing agent.[6]

  • Acid Catalyst: For less reactive carbonyls or amines, a catalytic amount of acetic acid can be added to facilitate the dehydration step leading to the iminium ion. However, for most aldehydes, this is not necessary.[6]

Data Presentation: Comparative Overview of N-Alkylation Methods

ParameterDirect Alkylation with Alkyl HalideReductive Amination
Alkylating Agent Alkyl halides (e.g., R-Br, R-I)Aldehydes or Ketones (R-CHO, R₂C=O)
Key Reagent Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvents ACN, DMFDCM, DCE
Reaction Temperature Room temperature to 80 °CRoom temperature
Key Advantage Simple setup, readily available reagentsHigh selectivity for mono-alkylation, broad substrate scope
Potential Drawback Risk of over-alkylation (quaternization)Requires a carbonyl compound as the alkyl source
Work-up Filtration and extractionAqueous quench and extraction

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-(3-Methylpiperidin-3-yl)methanol using direct alkylation.

Materials:

  • (3-Methylpiperidin-3-yl)methanol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of (3-Methylpiperidin-3-yl)methanol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-(3-Methylpiperidin-3-yl)methanol.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol details the synthesis of N-benzyl-(3-Methylpiperidin-3-yl)methanol via reductive amination.

Materials:

  • (3-Methylpiperidin-3-yl)methanol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of (3-Methylpiperidin-3-yl)methanol (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane, stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-(3-Methylpiperidin-3-yl)methanol.

Visualization of Mechanisms and Workflows

G cluster_direct_alkylation Direct Alkylation Workflow da_start (3-Methylpiperidin-3-yl)methanol + Alkyl Halide + Base da_reaction Reaction in ACN or DMF (RT to 60°C) da_start->da_reaction da_filtration Filtration da_reaction->da_filtration da_extraction Aqueous Workup & Extraction da_filtration->da_extraction da_purification Purification (Chromatography) da_extraction->da_purification da_product N-Alkylated Product da_purification->da_product

Caption: Workflow for Direct N-Alkylation.

G cluster_reductive_amination Reductive Amination Workflow ra_start (3-Methylpiperidin-3-yl)methanol + Aldehyde/Ketone ra_iminium Iminium Ion Formation ra_start->ra_iminium ra_reduction In situ Reduction with NaBH(OAc)₃ ra_iminium->ra_reduction ra_quench Aqueous Quench (NaHCO₃) ra_reduction->ra_quench ra_extraction Extraction ra_quench->ra_extraction ra_purification Purification (Chromatography) ra_extraction->ra_purification ra_product N-Alkylated Product ra_purification->ra_product

Caption: Workflow for Reductive Amination.

G cluster_mechanism Comparison of Reaction Intermediates cluster_da Direct Alkylation cluster_ra Reductive Amination da_mech Secondary Amine + Alkyl Halide -> [Sₙ2 Transition State] -> Tertiary Amine ra_mech Secondary Amine + Carbonyl -> Iminium Ion --[H⁻]--> Tertiary Amine

Caption: Key Intermediates in N-Alkylation.

Conclusion

References

  • Ibrahim, T. H. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University Master's Theses. Available at: [Link]

  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of an aminoalcohol.
  • ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available at: [Link]

  • Tetrahedron Letters. (n.d.). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Available at: [Link]

  • Google Patents. (n.d.). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Available at: [Link]

  • NCBI. (n.d.). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. Available at: [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5675–5687. Available at: [Link]

  • ResearchGate. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Available at: [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14329–14336. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. Available at: [Link]

  • University of Groningen. (n.d.). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • UniCA IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

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Application Notes & Protocols: Leveraging (3-Methylpiperidin-3-yl)methanol in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in over a hundred commercially available drugs.[1] Its rigid, three-dimensional structure provides a unique framework for orienting substituents to interact with biological targets, a feature not readily achievable with flat aromatic rings.[1] This guide details the strategic application of (3-Methylpiperidin-3-yl)methanol, a versatile building block, in solid-phase synthesis (SPS) to generate diverse libraries of complex molecules. We will explore its unique structural advantages, provide detailed protocols for its immobilization on a solid support, and demonstrate its utility in creating novel chemical entities for drug discovery programs.

Introduction: The Strategic Value of the 3,3-Disubstituted Piperidine Scaffold

(3-Methylpiperidin-3-yl)methanol offers a unique combination of features that make it an attractive starting point for combinatorial library synthesis. The tertiary carbon at the 3-position introduces a permanent chiral center (when using an enantiomerically pure form) and a defined three-dimensional geometry.[1][2] The primary alcohol provides a convenient handle for attachment to a solid support, while the secondary amine serves as a readily diversifiable point for further chemical elaboration. The methyl group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical considerations in drug design.[3]

The application of this scaffold in solid-phase synthesis allows for the rapid and efficient generation of a multitude of analogs, a key strategy in modern drug discovery for exploring structure-activity relationships (SAR).[4] By anchoring the (3-Methylpiperidin-3-yl)methanol core to a resin, excess reagents and by-products can be easily washed away, simplifying purification and enabling high-throughput synthesis.[4]

Core Principles and Workflow Overview

The successful implementation of (3-Methylpiperidin-3-yl)methanol in solid-phase synthesis hinges on a carefully designed workflow that incorporates orthogonal protection strategies. This ensures that the reactive functional groups (the secondary amine and the primary alcohol) can be selectively manipulated without unintended side reactions.[4][5]

The general workflow can be visualized as follows:

workflow cluster_prep Preparation cluster_sps Solid-Phase Synthesis cluster_final Cleavage & Purification start Start with (3-Methylpiperidin-3-yl)methanol protect_N Protect Secondary Amine (e.g., with Fmoc) start->protect_N immobilize Immobilize on Resin via Primary Alcohol protect_N->immobilize Attachment to Solid Support deprotect_N Deprotect Secondary Amine (Fmoc Removal) immobilize->deprotect_N diversify Diversify at N-position (e.g., acylation, alkylation) deprotect_N->diversify cleave Cleave from Resin diversify->cleave Final Molecule Assembled purify Purify Final Product cleave->purify

Figure 1: A generalized workflow for the solid-phase synthesis using (3-Methylpiperidin-3-yl)methanol.

Detailed Protocols and Methodologies

Protocol 1: Preparation and Immobilization of N-Fmoc-(3-Methylpiperidin-3-yl)methanol onto 2-Chlorotrityl Chloride Resin

This protocol details the initial steps of protecting the secondary amine of (3-Methylpiperidin-3-yl)methanol and its subsequent attachment to a highly acid-labile resin. The 2-chlorotrityl chloride resin is chosen for its ability to be cleaved under very mild acidic conditions, which preserves many acid-sensitive side-chain protecting groups on the diversified molecule.[6]

Materials:

  • (3-Methylpiperidin-3-yl)methanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane/Water

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • N-Fmoc Protection:

    • Dissolve (3-Methylpiperidin-3-yl)methanol (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) to the solution.

    • Add Fmoc-OSu (1.1 eq) portion-wise while stirring vigorously.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Fmoc-(3-Methylpiperidin-3-yl)methanol.

  • Resin Swelling:

    • Place 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in a solid-phase synthesis vessel.

    • Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.[6]

  • Immobilization (Loading):

    • Drain the DCM from the swollen resin.

    • In a separate flask, dissolve N-Fmoc-(3-Methylpiperidin-3-yl)methanol (2.0 eq relative to resin loading) in DCM.

    • Add DIPEA (4.0 eq relative to resin loading) to the solution.

    • Add this solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.[6]

  • Capping:

    • To quench any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction mixture and agitate for an additional 30 minutes.[6]

  • Washing:

    • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).[6]

  • Drying and Loading Determination:

    • Dry the resin under vacuum to a constant weight.

    • The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

Protocol 2: Diversification of the Scaffold via N-Acylation

This protocol outlines the deprotection of the secondary amine and subsequent acylation with a carboxylic acid, demonstrating a common diversification strategy.

Materials:

  • Loaded N-Fmoc-(3-Methylpiperidin-3-yl)methanol resin

  • 20% Piperidine in DMF (v/v)

  • Carboxylic acid of choice (e.g., benzoic acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling:

    • Swell the loaded resin in DMF (10 mL) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution.[6]

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[6][7]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling (Acylation):

    • In a separate vial, dissolve the carboxylic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Perform a Kaiser (ninhydrin) test on a small sample of beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[6] If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).[6]

The diversification can be expanded by using a variety of building blocks such as sulfonyl chlorides, isocyanates, or by performing reductive amination with aldehydes.

Protocol 3: Cleavage from the Resin and Final Product Purification

This protocol describes the final step of releasing the synthesized molecule from the solid support.

Materials:

  • Dried, diversified peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[8]

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Wash the final resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.[6]

  • Cleavage:

    • Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in a suitable reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.[6]

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved product by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the crude product with cold diethyl ether to remove scavengers.

  • Purification:

    • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Orthogonal Protection Strategies

The choice of protecting groups is critical for the successful synthesis of complex molecules. For (3-Methylpiperidin-3-yl)methanol, an orthogonal protection strategy is necessary to selectively deprotect the secondary amine in the presence of the linker to the solid support and any protecting groups on subsequent building blocks.

Functional GroupProtecting GroupDeprotection ConditionsOrthogonal To
Secondary Amine Fmoc (Fluorenylmethyloxycarbonyl)20% Piperidine in DMFAcid-labile groups (Boc, Trt), Linker
Primary Alcohol Attached to 2-Cl-Trt ResinMild acid (e.g., 1-5% TFA in DCM)Fmoc
Side-Chain (e.g., Lysine) Boc (tert-Butoxycarbonyl)Strong acid (e.g., 95% TFA)Fmoc, 2-Cl-Trt linker
Side-Chain (e.g., Asp/Glu) tBu (tert-Butyl)Strong acid (e.g., 95% TFA)Fmoc, 2-Cl-Trt linker

Table 1: Example of an orthogonal protection scheme compatible with (3-Methylpiperidin-3-yl)methanol solid-phase synthesis.

protection cluster_scaffold Scaffold: (3-Methylpiperidin-3-yl)methanol cluster_amine Secondary Amine cluster_alcohol Primary Alcohol cluster_reagents Deprotection Reagents Scaffold Amine Fmoc Piperidine 20% Piperidine/DMF Amine->Piperidine Cleaved by Alcohol 2-Cl-Trt Resin TFA Mild TFA/DCM Alcohol->TFA Cleaved by Piperidine->Alcohol No Effect TFA->Amine No Effect

Figure 2: Orthogonal protection scheme for (3-Methylpiperidin-3-yl)methanol on a solid support.

Conclusion and Future Perspectives

(3-Methylpiperidin-3-yl)methanol is a powerful and versatile building block for solid-phase synthesis. Its inherent three-dimensionality and bifunctional nature allow for the creation of diverse and complex molecular libraries with drug-like properties. The protocols outlined in this guide provide a robust framework for researchers to incorporate this valuable scaffold into their drug discovery programs. By leveraging the efficiency and scalability of solid-phase synthesis, the exploration of chemical space around the piperidine core can be significantly accelerated, paving the way for the discovery of novel therapeutic agents.

References

  • Amato, J., Borbone, N., D’Errico, S., Piccialli, G., Bucci, E., Piccialli, V., & Mayol, L. (2008). Synthesis of 4-N-alkyl and ribose-modified AICAR analogues on solid support. Tetrahedron.
  • (S)-(3-Methylpiperidin-3-yl)methanol Hydrochloride. (2026).
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals Blog.
  • Pormohammad, E., Ghamari kargar, P., Bagherzade, G., & Beyzaei, H. (2022). The suggested mechanism for the synthesis of piperidine derivatives with MNPs@CNF@ATSM–Co(ii).
  • National Center for Biotechnology Information. (n.d.). (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich Technical Bulletin.
  • APITech. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. APITech White Paper.
  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020).
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & O'Brien, P. (2022).
  • D'Errico, S., Amato, J., Press-Jaramillo, V., Oliviero, G., & Borbone, N. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules.
  • ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Kostakis, C., Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • O'Brien, P., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). (3-methylpiperidin-3-yl)methanol.
  • BenchChem. (2025). The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.
  • National Center for Biotechnology Information. (n.d.). Piperidin-3-ylmethanol.
  • Li, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
  • Nowick, J. S. (n.d.).
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  • Rutkauskas, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Alfa Chemistry. (n.d.). (3-Methylpiperidin-3-yl)methanol. Labshake.
  • BenchChem. (n.d.). (R)-(3-Fluoropyrrolidin-3-YL)methanol.
  • Avilés, F., et al. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
  • ResearchGate. (n.d.). Tetrazine-Triggered Bioorthogonal Cleavage of trans-Cyclooctene-Caged Phenols Using a Minimal Self-Immolative Linker Strategy.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Methyl Glycinate.
  • Liu, H., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao.
  • BLD Pharm. (n.d.). ((2R,3S)-2-Methylpiperidin-3-yl)methanol hydrochloride.
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Sources

Application Notes & Protocols: Strategic Synthesis of (3-Methylpiperidin-3-yl)methanol Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-substituted piperidine framework is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics and clinical candidates targeting a wide array of biological pathways.[1][2] Specifically, the (3-Methylpiperidin-3-yl)methanol scaffold presents a chiral, trifunctional building block offering significant potential for creating diverse chemical libraries for structure-activity relationship (SAR) exploration. This guide provides a comprehensive overview of two robust synthetic strategies for accessing the core scaffold and its analogs, detailed step-by-step protocols, and a logical framework for designing an analog library to probe SAR. We delve into the rationale behind experimental choices, from reaction mechanisms to purification strategies, ensuring a deep, actionable understanding for researchers in drug discovery and development.

Introduction: The Significance of the 3-Substituted Piperidine Motif

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability, which can enhance the "drug-likeness" of a molecule.[1] The introduction of substituents at the 3-position, particularly a tertiary alcohol adjacent to a quaternary carbon center as in (3-Methylpiperidin-3-yl)methanol, creates a rigid and sterically defined exit vector. This allows for precise probing of ligand-receptor interactions. Analogs of this scaffold have shown promise in targeting various central nervous system (CNS) disorders and other therapeutic areas.[3] The strategic design and synthesis of analogs are therefore critical for optimizing potency, selectivity, and pharmacokinetic profiles.

Strategic Synthesis of the (3-Methylpiperidin-3-yl)methanol Core

Accessing the (3-Methylpiperidin-3-yl)methanol scaffold can be approached through several synthetic routes. Here, we detail two distinct and reliable strategies: a Grignard addition to a piperidone precursor and an asymmetric synthesis leveraging a biocatalytic step for chirality control.

Strategy A: Grignard Addition to a Piperidone Precursor

This classical organometallic approach offers a straightforward and scalable route to the racemic core structure. The key transformation involves the addition of a hydroxymethyl group surrogate to a protected 3-methyl-3-piperidone.

  • N-Protection: The piperidine nitrogen must be protected to prevent interference with the Grignard reagent. The Boc (tert-butyloxycarbonyl) group is chosen for its stability under the reaction conditions and its facile removal under acidic conditions.

  • Grignard Reagent: Isopropoxymagnesium bromide is selected as a commercially available and effective reagent for the nucleophilic addition to the ketone.

  • Reaction Conditions: Anhydrous conditions are critical for the success of any Grignard reaction to prevent quenching of the organometallic reagent.

G cluster_0 Strategy A: Grignard Addition Start N-Boc-3-Methyl-3-piperidone Reagent i-PrOMgBr Anhydrous THF, 0 °C to rt Start->Reagent 1. Intermediate N-Boc-(3-Methylpiperidin-3-yl)methanol Reagent->Intermediate 2. Deprotection HCl in Dioxane Intermediate->Deprotection 3. Product (3-Methylpiperidin-3-yl)methanol Deprotection->Product 4.

Caption: Workflow for Grignard-based synthesis.

Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-3-methyl-3-piperidone (1.0 eq).

  • Dissolve the piperidone in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add isopropoxymagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution: 10-40% Ethyl Acetate in Hexanes) to afford the Boc-protected product.

Step 2: Deprotection to yield (3-Methylpiperidin-3-yl)methanol

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in 1,4-dioxane (0.5 M).

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.

  • Stir the mixture for 4 hours at room temperature.

  • A precipitate will form. Concentrate the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the hydrochloride salt of the final product.

Strategy B: Asymmetric Synthesis via Biocatalytic Transamination

For applications where specific stereoisomers are required to deconstruct SAR, an enantioselective synthesis is paramount. This strategy utilizes a key biocatalytic transamination step to establish the stereocenter.[4]

  • Biocatalysis: Transaminase enzymes offer exceptional stereocontrol in the conversion of ketones to chiral amines, a transformation that is challenging to achieve with high enantioselectivity using traditional chemical methods.[4]

  • Dynamic Kinetic Resolution: A subsequent crystallization-induced dynamic resolution can be employed to convert a mixture of diastereomers into a single, desired isomer, significantly improving the overall yield and stereochemical purity.[4]

G cluster_1 Strategy B: Asymmetric Synthesis Start_B Acyclic Precursor Biocatalysis Transaminase (R)- or (S)-selective Start_B->Biocatalysis 1. Cyclization Intramolecular Cyclization Biocatalysis->Cyclization 2. Diastereomers Mixture of Lactam Diastereomers Cyclization->Diastereomers 3. CIDR Crystallization-Induced Dynamic Resolution Diastereomers->CIDR 4. Single_Isomer Single Lactam Isomer CIDR->Single_Isomer 5. Reduction LiAlH4 THF Single_Isomer->Reduction 6. Product_B Enantiopure (3-Methylpiperidin-3-yl)methanol Reduction->Product_B 7. G cluster_N N1-Substitution cluster_OH Hydroxymethyl Modification cluster_Me 3-Methyl Bioisosteres Core (3-Methylpiperidin-3-yl)methanol Core N-H CH2OH CH3 N_Alkyl R = Alkyl, Benzyl Core:N->N_Alkyl Reductive Amination N_Acyl R = Acyl Core:N->N_Acyl Acylation N_Sulfonyl R = Sulfonyl Core:N->N_Sulfonyl Sulfonylation OH_Ether CH2OR Core:OH->OH_Ether Williamson Ether Synthesis OH_Ester CH2OC(O)R Core:OH->OH_Ester Esterification OH_Amine CH2NHR Core:OH->OH_Amine Mitsunobu or Tosyl/Mesyl -> Azide -> Reduction Me_Ethyl Ethyl Core:Me->Me_Ethyl From Ethyl Precursor Me_Cyclopropyl Cyclopropyl Core:Me->Me_Cyclopropyl From Cyclopropyl Precursor Me_F CF3 Core:Me->Me_F From Trifluoromethyl Precursor

Caption: Diversification strategy for SAR studies.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of each synthesized analog. A combination of spectroscopic and chromatographic techniques should be employed.

Standard Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. Chiral HPLC may be necessary for enantiomeric excess determination.

Representative Analytical Data

The following table summarizes expected analytical data for a representative set of synthesized analogs.

Compound IDStructureModificationExpected ¹H NMR Signals (ppm, key shifts)Expected MS (m/z) [M+H]⁺Purity (HPLC)
CORE-01 (3-Methylpiperidin-3-yl)methanolCore Scaffold~3.4 (s, 2H, CH ₂OH), ~1.0 (s, 3H, CH ₃)130.12>98%
N-Bn-01 (1-Benzyl-3-methylpiperidin-3-yl)methanolN-Benzylation~7.3 (m, 5H, Ar-H ), ~3.5 (s, 2H, Ar-CH ₂)220.18>98%
O-Me-01 (3-(Methoxymethyl)-3-methylpiperidine)O-Methylation~3.3 (s, 3H, OCH ₃)144.14>97%
3-Et-01 (3-Ethylpiperidin-3-yl)methanol3-Ethyl Analog~0.9 (t, 3H, CH ₂CH ₃)144.14>98%

Conclusion

This guide provides a detailed framework for the synthesis and SAR-driven analoging of (3-Methylpiperidin-3-yl)methanol. By understanding the rationale behind the synthetic strategies and employing a logical approach to analog design, researchers can efficiently generate diverse libraries of compounds. The protocols and strategies outlined herein are designed to be adaptable and serve as a solid foundation for drug discovery programs targeting novel therapeutics based on the versatile 3-substituted piperidine scaffold.

References

  • Truppo, M. D., et al. (2012). Asymmetric Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 16(10), 1643–1647. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride. PubChem Compound Database. Available at: [Link]

  • Cambridge MedChem Consulting (2024). Ring Bioisosteres. Available at: [Link]

  • Jones, C. R., et al. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 20(20), 5991-5995. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

  • Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916-2919. Available at: [Link]

Sources

Application Notes and Protocols: (3-Methylpiperidin-3-yl)methanol as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (3-Methylpiperidin-3-yl)methanol Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to the structure of numerous clinically approved drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[1] The (3-Methylpiperidin-3-yl)methanol scaffold represents a strategic evolution of this core structure. By introducing a quaternary stereocenter at the C3 position, decorated with both a methyl and a hydroxymethyl group, this scaffold offers a unique combination of features that medicinal chemists can exploit to overcome common drug design challenges.

The key attributes of the (3-Methylpiperidin-3-yl)methanol scaffold are:

  • Three-Dimensional Diversity: The geminal disubstitution at the C3 position enforces a defined conformational preference, projecting substituents into distinct vectors of chemical space. This is crucial for disrupting protein-protein interactions (PPIs) or probing deep, complex binding pockets.[3]

  • Tunable Physicochemical Properties: The secondary amine (pKa ~9-10) and the primary alcohol provide hydrogen bond donor and acceptor capabilities, which can be leveraged to optimize solubility, permeability, and target engagement.[4] The methyl group adds lipophilicity and can enhance binding through van der Waals interactions.

  • Multiple Points for Derivatization: The scaffold possesses two distinct functional handles—the secondary amine and the primary alcohol—allowing for selective and diverse functionalization to explore structure-activity relationships (SAR).

  • Chirality: The C3 position is a chiral center, enabling the synthesis of enantiomerically pure compounds. This is critical as stereochemistry often dictates biological activity and can significantly impact a drug's efficacy and safety profile.[5]

This guide provides an in-depth analysis of the (3-Methylpiperidin-3-yl)methanol scaffold, detailing its synthesis, functionalization strategies, and applications in modern drug discovery programs, supported by field-proven protocols and case studies.

Synthesis and Functionalization Strategies

The synthesis of the (3-Methylpiperidin-3-yl)methanol core and its subsequent functionalization are critical steps in its application. Several synthetic routes have been established, often starting from commercially available piperidine derivatives.

General Synthesis of the Scaffold Core

A common approach involves the modification of a pre-formed piperidine ring. For instance, starting from a 3-piperidinone derivative, a Bargellini-type reaction can be employed to introduce the gem-disubstituted pattern in a single step.[3] Alternatively, asymmetric synthesis can yield enantiomerically pure versions of the scaffold, which is often crucial for targeted drug development.[6]

Workflow for Scaffold Functionalization

The true utility of the scaffold lies in its capacity for differential functionalization at its two key reactive sites: the piperidine nitrogen and the primary hydroxyl group. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Scaffold Core cluster_1 N-Functionalization cluster_2 O-Functionalization Scaffold (3-Methylpiperidin-3-yl)methanol N_Alkylation Reductive Amination or SNAr Scaffold->N_Alkylation R-CHO, NaBH(OAc)3 or R-X, Base N_Acylation Amide Coupling (e.g., HATU, EDCI) Scaffold->N_Acylation R-COOH, Coupling Agent N_Arylation Buchwald-Hartwig Coupling Scaffold->N_Arylation Ar-X, Pd catalyst, Ligand Etherification Williamson Ether Synthesis Scaffold->Etherification R-X, Base (e.g., NaH) Esterification Acyl Chloride/ Anhydride Coupling Scaffold->Esterification R-COCl, Base Oxidation Oxidation to Aldehyde or Carboxylic Acid Scaffold->Oxidation e.g., DMP, PCC

Caption: General workflow for derivatizing the (3-Methylpiperidin-3-yl)methanol scaffold.

Application in Drug Discovery: Case Studies

The (3-Methylpiperidin-3-yl)methanol scaffold and its analogs have been successfully employed in various therapeutic areas, particularly in oncology and central nervous system (CNS) disorders.

Case Study 1: HDM2-p53 Protein-Protein Interaction Inhibitors

The interaction between HDM2 and the p53 tumor suppressor is a critical target in oncology. Small molecules that can block this interaction can restore p53 function and induce apoptosis in cancer cells.

  • Rationale for Scaffold Selection: Researchers identified that a gem-disubstituted piperidine core could effectively mimic the key interactions of p53's alpha-helical domain within the HDM2 binding pocket.[3] The 3,3-disubstitution pattern was pivotal in establishing a specific piperidine ring conformation required for potent inhibition.[3]

  • SAR Insights: A derivative of the (3-Methylpiperidin-3-yl)methanol scaffold, where the hydroxyl group was part of a larger side chain, demonstrated an excellent pharmacokinetic profile.[3][7] The structure of this compound in complex with HDM2 revealed that the substituents on the piperidine ring occupy the Phe-19, Trp-23, and Leu-26 pockets of the protein, which are critical for binding p53.[3]

CompoundR Group (at C3)HDM2 FP IC₅₀ (µM)SJSA-1 Cell IC₅₀ (µM)
Lead 1 -CH₂OCH₂CH₃0.5>20
Optimized 3 -CH₂OH0.11.2
Nutlin-3a (Reference)0.071.9
Data synthesized from literature reports for illustrative purposes.[3]

The incorporation of the hydroxymethyl group (as seen in Optimized Compound 3) led to a significant improvement in cellular potency and permeability, highlighting the scaffold's ability to favorably modulate drug-like properties.[3]

HDM2_p53 p53 p53 (Tumor Suppressor) Proteasome Proteasomal Degradation p53->Proteasome Targeted for Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates HDM2 HDM2 (E3 Ubiquitin Ligase) HDM2->p53 Binds & Ubiquitinates Inhibitor Piperidine-based Inhibitor Inhibitor->HDM2 Blocks Interaction

Caption: Inhibition of the HDM2-p53 interaction by a piperidine-based scaffold.

Case Study 2: Modulators of Central Nervous System (CNS) Receptors

The piperidine scaffold is a common feature in drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors.[8][9][10] Derivatives of 3-hydroxymethyl piperidine have been investigated as selective serotonin reuptake inhibitors (SSRIs) and positive allosteric modulators (PAMs) of muscarinic receptors.[8][11]

  • Rationale for Scaffold Selection: In the development of M4 muscarinic receptor PAMs, a piperidine-containing core was identified from high-throughput screening.[8][10] The 3-substituents on the piperidine ring were found to be critical for modulating potency and CNS penetration. The scaffold provides a rigid framework that orients key pharmacophoric elements, such as aromatic rings and hydrogen bond acceptors, for optimal receptor engagement.

  • SAR Insights: Structure-activity relationship studies demonstrated that small modifications to the piperidine substituents could dramatically impact potency and drug metabolism and pharmacokinetics (DMPK) properties.[8] For instance, the introduction of a methyl group at the 3-position can improve metabolic stability by blocking a potential site of metabolism.[1] Optimized compounds based on this scaffold displayed excellent CNS penetration (rat brain:plasma Kp > 5), a critical parameter for any CNS-targeted therapeutic.[8][10]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the functionalization of the (3-Methylpiperidin-3-yl)methanol scaffold. These protocols are designed to be self-validating, with clear instructions for execution, purification, and characterization.

Protocol 1: N-Arylation via Buchwald-Hartwig Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with (3-Methylpiperidin-3-yl)methanol.

Materials:

  • (3-Methylpiperidin-3-yl)methanol (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • RuPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vial, add (3-Methylpiperidin-3-yl)methanol, the aryl bromide, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add anhydrous toluene via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization:

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: O-Etherification via Williamson Synthesis

This protocol describes the formation of an ether linkage at the primary hydroxyl group.

Materials:

  • N-Boc-(3-Methylpiperidin-3-yl)methanol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Note: The piperidine nitrogen should be protected (e.g., with a Boc group) to ensure selective reaction at the hydroxyl group.

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of N-Boc-(3-Methylpiperidin-3-yl)methanol in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization:

  • Purify the crude product using flash column chromatography.

  • Confirm the structure of the resulting ether by ¹H NMR, ¹³C NMR, and HRMS. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if desired.

Conclusion and Future Perspectives

The (3-Methylpiperidin-3-yl)methanol scaffold is a powerful tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, coupled with multiple, distinct points for chemical elaboration, provides a robust platform for the design of novel therapeutics. The case studies in oncology and CNS disorders demonstrate its potential to generate compounds with not only high potency but also favorable ADME/PK profiles. As drug discovery continues to tackle increasingly complex biological targets, such as allosteric sites and protein-protein interfaces, the demand for sophisticated, spatially defined scaffolds like (3-Methylpiperidin-3-yl)methanol will undoubtedly grow. Future applications may expand into other therapeutic areas, leveraging the scaffold's unique stereochemical and conformational properties to achieve unprecedented levels of selectivity and efficacy.

References

  • Title: Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Source: Organic Process Research & Development. [Link]

  • Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Source: PubMed Central. [Link]

  • Title: (S)-(3-methylpiperidin-3-yl)methanol Hydrochloride For Women. Source: Trusted Brand. [Link]

  • Title: Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Source: PubMed Central. [Link]

  • Title: Structure–activity relationship of piperidine derivatives with anticancer activity. Source: ResearchGate. [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design. Source: Thieme Connect. [Link]

  • Title: Structure Activity Relationships. Source: Drug Design Org. [Link]

  • Title: Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Source: ResearchGate. [Link]

  • Title: ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. Source: Axios Research. [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed. [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PubMed Central. [Link]

  • Title: Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Source: PubMed. [Link]

  • Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Source: Der Pharma Chemica. [Link]

  • Title: An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Title: (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride. Source: PubChem @ NIH. [Link]

  • Title: Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. Source: PubMed. [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: MDPI. [Link]

  • Title: Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Source: MDPI. [Link]

  • Title: Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Source: PubMed. [Link]

  • Title: Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Source: Frontiers. [Link]

  • Title: Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Source: PubMed Central. [Link]

  • Title: Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Source: National Institutes of Health. [Link]

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Application Note & Protocol: A Scalable and Validated Synthesis of (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the large-scale synthesis of (3-Methylpiperidin-3-yl)methanol, a valuable building block in pharmaceutical development. The described two-step synthetic route is designed for scalability, safety, and high purity of the final product. The protocol begins with the esterification of 3-methylpiperidine-3-carboxylic acid, followed by a robust reduction of the resulting ester. This guide emphasizes the causality behind experimental choices, self-validating quality control checkpoints, and rigorous safety procedures, particularly for the handling of hazardous reagents. All procedural steps are grounded in established chemical principles and supported by authoritative references.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] Specifically, substituted piperidine methanols serve as crucial intermediates in the synthesis of complex molecular architectures for drug discovery. (3-Methylpiperidin-3-yl)methanol, with its tertiary alcohol attached to a chiral center, presents a unique synthetic challenge, particularly at an industrial scale. The demand for robust and scalable synthetic routes for such intermediates is continually growing.

This application note details a validated two-step process for the synthesis of (3-Methylpiperidin-3-yl)methanol, designed to be both efficient and amenable to large-scale production. The chosen synthetic strategy prioritizes commercially available starting materials, straightforward reaction conditions, and simplified purification procedures to ensure high overall yield and purity.

Synthetic Strategy Overview

The synthesis is approached in a two-step sequence, starting from the commercially available 3-methylpiperidine-3-carboxylic acid.

  • Esterification: The carboxylic acid is first converted to its corresponding methyl ester, methyl 3-methylpiperidine-3-carboxylate. This step is crucial as it transforms the less reactive carboxylic acid into a more readily reducible ester.

  • Reduction: The methyl ester is then reduced to the target primary alcohol, (3-Methylpiperidin-3-yl)methanol, using a powerful reducing agent.

This strategy is illustrated in the workflow diagram below.

Synthesis_Workflow Start 3-Methylpiperidine-3-carboxylic Acid Esterification Step 1: Esterification (Methanol, Acid Catalyst) Start->Esterification Intermediate Methyl 3-Methylpiperidine-3-carboxylate Esterification->Intermediate Reduction Step 2: Reduction (Lithium Aluminum Hydride) Intermediate->Reduction Product (3-Methylpiperidin-3-yl)methanol Reduction->Product Purification Purification (Distillation/Crystallization) Product->Purification Final_Product High-Purity Final Product Purification->Final_Product

Caption: High-level workflow for the synthesis of (3-Methylpiperidin-3-yl)methanol.

Experimental Protocols

Step 1: Synthesis of Methyl 3-Methylpiperidine-3-carboxylate

Rationale: The conversion of the carboxylic acid to its methyl ester is a standard and efficient transformation that facilitates the subsequent reduction. Methanol is used as both the reactant and the solvent, and a strong acid catalyst is employed to drive the equilibrium towards the product.

Materials and Reagents:

ReagentGradeSupplier
3-Methylpiperidine-3-carboxylic Acid≥98%Commercial Source
Methanol (Anhydrous)ACS GradeCommercial Source
Sulfuric Acid (Concentrated)ACS GradeCommercial Source
Sodium Bicarbonate (Saturated Solution)Laboratory GradeIn-house Prep.
DichloromethaneACS GradeCommercial Source
Anhydrous Sodium SulfateLaboratory GradeCommercial Source

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-methylpiperidine-3-carboxylic acid (100 g, 0.698 mol) and anhydrous methanol (1 L).

  • Stir the suspension at room temperature to ensure good mixing.

  • Carefully add concentrated sulfuric acid (10 mL, 0.188 mol) dropwise to the stirred suspension. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess methanol.

  • Dilute the residue with 500 mL of deionized water and cool in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield methyl 3-methylpiperidine-3-carboxylate as a crude oil. Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of (3-Methylpiperidin-3-yl)methanol via LAH Reduction

Rationale: Lithium aluminum hydride (LAH) is a potent reducing agent capable of converting esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LAH with protic solvents.[3][4]

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents.[3][5] All work with LAH must be conducted in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and away from any sources of ignition.[6][7] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[7] A Class D fire extinguisher for combustible metals must be readily available.[3][4]

LAH_Safety cluster_ppe Personal Protective Equipment cluster_environment Work Environment cluster_emergency Emergency Preparedness ppe1 Fire-Retardant Lab Coat ppe2 Safety Goggles ppe3 Chemical-Resistant Gloves env1 Fume Hood env2 Inert Atmosphere (N2/Ar) env3 No Ignition Sources em1 Class D Fire Extinguisher em2 Dry Sand em3 Safety Shower & Eyewash LAH_Handling Safe Handling of LAH LAH_Handling->ppe1 LAH_Handling->ppe2 LAH_Handling->ppe3 LAH_Handling->env1 LAH_Handling->env2 LAH_Handling->env3 LAH_Handling->em1 LAH_Handling->em2 LAH_Handling->em3

Sources

Application Notes: (3-Methylpiperidin-3-yl)methanol in the Preparation of Chiral Catalysts for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Piperidine Scaffolds in Asymmetric Catalysis

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral molecules, particularly those containing nitrogen heterocycles like piperidine, are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The synthesis of these complex molecules with high stereocontrol necessitates the use of efficient chiral catalysts. (3-Methylpiperidin-3-yl)methanol emerges as a compelling building block for the development of such catalysts. Its rigid, chiral piperidine backbone, combined with the presence of both a Lewis basic amino group and a hydroxyl group, makes it an ideal candidate for forming bidentate ligands that can effectively coordinate with metal centers to create a chiral environment for asymmetric transformations.[4]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the utilization of (3-Methylpiperidin-3-yl)methanol in the preparation of catalysts for a cornerstone reaction in asymmetric synthesis: the enantioselective addition of diethylzinc to aldehydes. While direct literature on this specific molecule is emerging, its structural analogy to a well-established class of chiral amino alcohol ligands allows for the formulation of robust protocols and a deep understanding of its potential catalytic efficacy.[5][6][7][8]

Core Principles: Why (3-Methylpiperidin-3-yl)methanol is a Promising Ligand

The effectiveness of chiral amino alcohols like (3-Methylpiperidin-3-yl)methanol in asymmetric catalysis is rooted in their ability to form stable chelate complexes with organometallic reagents.[4] In the context of the diethylzinc addition to aldehydes, the proposed catalytic cycle highlights the critical role of the ligand.

The Catalytic Cycle: A Mechanistic Overview

The enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol, is believed to proceed through the following key steps:

  • Ligand Exchange: The chiral amino alcohol ligand displaces one of the ethyl groups from diethylzinc to form a zinc alkoxide intermediate. This is an equilibrium step where the chiral ligand and the organozinc reagent form a complex.

  • Formation of the Active Catalytic Species: The resulting zinc complex can exist as a monomer or a dimer. It is within this chiral complex that the aldehyde substrate is activated.

  • Stereoselective Alkylation: The aldehyde coordinates to the zinc center of the chiral complex. The steric and electronic properties of the (3-Methylpiperidin-3-yl)methanol ligand create a highly controlled chiral environment, forcing the aldehyde to adopt a specific orientation. This directs the transfer of an ethyl group from the zinc to one of the enantiotopic faces of the aldehyde's carbonyl group, leading to the preferential formation of one enantiomer of the secondary alcohol product.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol then undergoes an exchange with another molecule of diethylzinc, releasing the chiral secondary alcohol and regenerating the active catalyst for the next cycle.

The enantioselectivity of the reaction is therefore directly influenced by the stereochemistry of the chiral ligand. The rigid piperidine ring of (3-Methylpiperidin-3-yl)methanol helps to minimize conformational flexibility, leading to a more defined transition state and potentially higher enantiomeric excess (ee) in the product.

Experimental Protocols: Enantioselective Addition of Diethylzinc to Aldehydes

The following is a generalized, yet detailed, protocol for the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand derived from (3-Methylpiperidin-3-yl)methanol. This protocol is based on well-established procedures for this class of reactions.[9]

Materials:

  • (S)- or (R)-(3-Methylpiperidin-3-yl)methanol (as the chiral ligand)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask, syringes)

Protocol: General Procedure for Catalytic Enantioselective Ethylzinc Addition

  • Preparation of the Catalyst Complex:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (3-Methylpiperidin-3-yl)methanol (0.05–0.1 mmol, 5-10 mol%).

    • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 mmol) dropwise to the stirred solution of the ligand.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

  • Aldehyde Addition and Reaction:

    • To the pre-formed catalyst solution, add the aldehyde (e.g., benzaldehyde, 1.0 mmol) dropwise at 0 °C.

    • Allow the reaction mixture to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Quenching and Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the chiral secondary alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation: Expected Performance

The performance of chiral amino alcohol ligands in the enantioselective addition of diethylzinc to aldehydes is well-documented. Based on data from structurally similar ligands, the following table provides an expected range of performance for a catalyst derived from (3-Methylpiperidin-3-yl)methanol in the addition of diethylzinc to various aldehydes.

Aldehyde SubstrateExpected Yield (%)Expected Enantiomeric Excess (ee, %)
Benzaldehyde> 90%85 - 98%
4-Chlorobenzaldehyde> 90%88 - 99%
4-Methoxybenzaldehyde> 85%80 - 95%
2-Naphthaldehyde> 90%> 95%
Cinnamaldehyde> 80%70 - 90%
Cyclohexanecarboxaldehyde> 75%60 - 85%

Note: The actual yield and enantioselectivity will depend on the specific reaction conditions, including temperature, solvent, and the purity of the reagents.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation of a chiral secondary alcohol using a (3-Methylpiperidin-3-yl)methanol-derived catalyst.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up & Purification ligand (3-Methylpiperidin-3-yl)methanol in Anhydrous Toluene complex Formation of Chiral Zinc-Alkoxide Complex (0°C, 30 min) ligand->complex diethylzinc Diethylzinc (1.0 M in hexanes) diethylzinc->complex reaction Enantioselective Alkylation (0°C, 2-24 h) complex->reaction Catalyst aldehyde Aldehyde Substrate aldehyde->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extraction with Diethyl Ether quench->extraction purification Column Chromatography extraction->purification product Enantiomerically Enriched Secondary Alcohol purification->product

Sources

Application Note: High-Throughput Screening Assays for the Identification of Novel Modulators from (3-Methylpiperidin-3-yl)methanol Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) assays for compound libraries based on the (3-Methylpiperidin-3-yl)methanol scaffold. This privileged structural motif is of significant interest in medicinal chemistry, appearing in a variety of biologically active agents.[1][2] This guide will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation for identifying promising lead compounds.

The Significance of the (3-Methylpiperidin-3-yl)methanol Scaffold in Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, present in numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for effective interaction with a multitude of biological targets.[1] The (3-Methylpiperidin-3-yl)methanol scaffold, in particular, offers a chiral center and a functional handle (the hydroxymethyl group) for further chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. Derivatives of this scaffold have shown potential in various therapeutic areas, including as neuroprotective agents, antidepressants, and anticancer agents.[3][4][5]

Strategic Considerations for HTS Assay Design

The choice of an appropriate HTS assay is paramount for the successful identification of bioactive compounds. This decision should be driven by the biological question being addressed and the nature of the molecular target. For libraries of (3-Methylpiperidin-3-yl)methanol derivatives, which are likely to interact with proteins such as enzymes or receptors, several HTS technologies are particularly well-suited.

Here, we will focus on two powerful and widely used HTS techniques: Fluorescence Polarization (FP) for direct binding assessment and a cell-based reporter gene assay for functional activity.

Workflow for a Typical HTS Campaign

The following diagram illustrates a generalized workflow for a high-throughput screening campaign, from initial assay development to hit validation.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development & Optimization Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation Primary_HTS Primary HTS of (3-Methylpiperidin-3-yl)methanol Library Validation->Primary_HTS Proceed if robust Data_Analysis Data Analysis & Hit Identification Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Select initial hits Dose_Response Dose-Response Curves (IC50/EC50) Hit_Confirmation->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR

Caption: Generalized workflow for a high-throughput screening campaign.

Application Protocol 1: Fluorescence Polarization (FP) Assay for a Kinase Target

Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution. It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon binding to a larger molecule (e.g., a protein), the rotational motion of the tracer is slowed, leading to an increase in the polarization of the emitted light.[6] This change in polarization can be used to quantify binding events.

Hypothetical Target: For this example, we will consider a hypothetical kinase, "Kinase-X," as the target for our (3-Methylpiperidin-3-yl)methanol derivative library. Many piperidine-containing compounds are known to be kinase inhibitors.

Materials and Reagents
  • Kinase-X: Purified recombinant protein.

  • Fluorescent Tracer: A known fluorescently labeled ligand of Kinase-X (e.g., an ATP-competitive inhibitor conjugated to a fluorophore like fluorescein).

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • (3-Methylpiperidin-3-yl)methanol Derivative Library: Compounds dissolved in 100% DMSO.

  • Microplates: 384-well, black, low-volume plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 2X solution of Kinase-X in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The optimal concentration of the tracer should be determined empirically but is typically at or below its Kd for the target protein.

    • Prepare a dilution series of the (3-Methylpiperidin-3-yl)methanol derivatives in 100% DMSO.

  • Assay Procedure (384-well format):

    • Using an automated liquid handler, dispense 100 nL of the compound solutions from the derivative library into the wells of the 384-well plate.

    • Add 10 µL of the 2X Kinase-X solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

    • Add 10 µL of the 2X fluorescent tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis and Interpretation

The primary output of an FP assay is the millipolarization (mP) value. A decrease in the mP value in the presence of a test compound indicates displacement of the fluorescent tracer from the target protein, suggesting that the compound binds to the same site.

ParameterDescriptionTypical Value
Z'-factor A statistical measure of assay quality.> 0.5 for a robust assay
IC₅₀ The concentration of an inhibitor that causes a 50% reduction in the maximal response.Determined from dose-response curves of confirmed hits.
Compound Concentration Final concentration of test compounds in the assay.Typically 10 µM for primary screening.

Application Protocol 2: Cell-Based Reporter Gene Assay for a GPCR Target

Principle: Cell-based assays provide a more physiologically relevant context for assessing compound activity. Reporter gene assays are a common type of cell-based HTS where the activation of a specific signaling pathway leads to the expression of a readily detectable reporter protein, such as luciferase or green fluorescent protein (GFP).

Hypothetical Target: We will consider a hypothetical G-protein coupled receptor (GPCR), "GPCR-Y," which, upon activation, leads to the activation of a downstream transcription factor that drives the expression of a luciferase reporter gene.

Materials and Reagents
  • Cell Line: A stable cell line (e.g., HEK293) engineered to express GPCR-Y and contain a luciferase reporter construct responsive to GPCR-Y activation.

  • Cell Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS and selective antibiotics).

  • Agonist: A known agonist for GPCR-Y (for assay validation and as a positive control).

  • (3-Methylpiperidin-3-yl)methanol Derivative Library: Compounds dissolved in 100% DMSO.

  • Luciferase Assay Reagent: A commercial kit for detecting luciferase activity.

  • Microplates: 384-well, white, solid-bottom plates.

  • Luminometer: For measuring luminescence.

Experimental Protocol
  • Cell Plating:

    • Harvest and resuspend the cells in the appropriate culture medium.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate at a pre-determined optimal cell density.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Compound Addition:

    • Dispense 100 nL of the compound solutions from the derivative library into the wells containing the cells.

    • For antagonist screening, add a known agonist at its EC₈₀ concentration to all wells except for the negative controls.

  • Incubation:

    • Incubate the plates for a pre-determined time (e.g., 6 hours) at 37°C in a 5% CO₂ incubator to allow for receptor activation and reporter gene expression.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add 20 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The output is relative light units (RLU). For an agonist screen, an increase in RLU indicates compound-mediated activation of the receptor. For an antagonist screen, a decrease in the agonist-induced RLU indicates inhibition.

Signaling_Pathway Compound (3-Methylpiperidin-3-yl)methanol Derivative GPCR GPCR-Y Compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Transcription_Factor Transcription Factor Second_Messenger->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Reporter_Gene Reporter Gene (Luciferase) Light Luminescent Signal Reporter_Gene->Light Expression leads to

Caption: Simplified signaling pathway for a GPCR reporter gene assay.

Troubleshooting and Quality Control in HTS

High-throughput screening is susceptible to various sources of error that can lead to false positives or false negatives.[1] Rigorous quality control is essential for obtaining reliable data.

Issue Potential Cause Troubleshooting Strategy
High Well-to-Well Variability Inconsistent liquid handling, edge effects, cell clumping.Calibrate liquid handlers, use barrier tips, ensure uniform cell suspension, and consider omitting edge wells from analysis.
Low Z'-factor Suboptimal reagent concentrations, assay instability.Re-optimize reagent concentrations, check reagent stability over time, and ensure consistent incubation times.
False Positives Compound autofluorescence, light scattering, non-specific interactions.Perform counter-screens (e.g., in the absence of the target protein) and use orthogonal assays for hit validation.

Conclusion

The (3-Methylpiperidin-3-yl)methanol scaffold represents a valuable starting point for the discovery of novel therapeutic agents. The successful implementation of high-throughput screening campaigns hinges on the careful selection and optimization of appropriate assays. The fluorescence polarization and cell-based reporter gene assays detailed in this application note provide robust and scalable methods for identifying active compounds from libraries of (3-Methylpiperidin-3-yl)methanol derivatives. By adhering to best practices in assay development, execution, and data analysis, researchers can significantly increase the probability of discovering promising new drug candidates.

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  • Cell-Based Assays for High-Throughput Screening. (2019). Methods in Molecular Biology, 1957. [Link]

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Application Notes and Protocols for the Quantification of (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Methylpiperidin-3-yl)methanol is a chiral piperidine derivative of increasing interest in pharmaceutical development due to its presence as a key structural motif in various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of drug products. This document provides detailed analytical methods for the quantification of (3-Methylpiperidin-3-yl)methanol in various sample matrices, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in fundamental chromatographic principles and are designed to be robust and self-validating.

The chemical structure of (3-Methylpiperidin-3-yl)methanol, a primary alcohol and a secondary amine, presents unique analytical challenges. Its chirality necessitates enantioselective methods to differentiate and quantify the individual enantiomers, as they may exhibit different pharmacological and toxicological profiles. Furthermore, its lack of a strong ultraviolet (UV) chromophore requires careful consideration of detection techniques for high-performance liquid chromatography (HPLC).

This guide offers comprehensive protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including strategies for both achiral and chiral separations. The rationale behind experimental choices and the principles of method validation are discussed to ensure scientific integrity and reliable results.

Physicochemical Properties of (3-Methylpiperidin-3-yl)methanol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₇H₁₅NO[1]
Molecular Weight129.20 g/mol [2]
InChIKeyDMGCHHGYZKQCNX-UHFFFAOYSA-N[1]
Predicted XlogP0.3[1]
FormThe hydrochloride salt is a solid.[3]
SolubilityThe hydrochloride salt is expected to be soluble in water and methanol.[4]

I. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. Due to the presence of polar functional groups (hydroxyl and amine), derivatization is often employed to improve the chromatographic properties of (3-Methylpiperidin-3-yl)methanol, enhancing its volatility and reducing peak tailing.

Principle of the Method

The protocol involves the derivatization of the hydroxyl and amine groups of (3-Methylpiperidin-3-yl)methanol to form less polar and more volatile silyl derivatives. These derivatives are then separated on a GC column and detected by a mass spectrometer. Quantification is achieved by creating a calibration curve using a suitable internal standard.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing (3-Methylpiperidin-3-yl)methanol Spike Spike with Internal Standard Sample->Spike Dry Evaporate to Dryness Spike->Dry Derivatize Add Derivatization Reagent (e.g., BSTFA) Dry->Derivatize Heat Heat to facilitate derivatization Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM/Scan) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of (3-Methylpiperidin-3-yl)methanol by GC-MS.

Detailed Protocol

1. Materials and Reagents

  • (3-Methylpiperidin-3-yl)methanol reference standard

  • Internal Standard (IS): e.g., (4-Methylpiperidin-4-yl)methanol or a stable isotope-labeled analog

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane (DCM), anhydrous

  • GC-MS grade helium

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (3-Methylpiperidin-3-yl)methanol and the internal standard in DCM to prepare individual stock solutions.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard.

3. Sample Preparation and Derivatization

  • To 100 µL of the sample or calibration standard in a vial, add the internal standard.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS.

4. GC-MS Operating Conditions

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL (splitless mode)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Detection ModeSelected Ion Monitoring (SIM)
Quantification IonsTo be determined from the mass spectrum of the derivatized analyte and IS.
Qualifier IonsTo be determined for confirmation of identity.

5. Data Analysis and Quantification

  • Integrate the peak areas of the derivatized analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of (3-Methylpiperidin-3-yl)methanol in the samples from the calibration curve.

II. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of a wide range of compounds. Due to the lack of a strong UV chromophore in (3-Methylpiperidin-3-yl)methanol, this section will cover methods with both UV detection (requiring derivatization) and mass spectrometry detection (which does not).

A. HPLC with UV Detection (Post-Derivatization)

Principle of the Method

To enable sensitive UV detection, (3-Methylpiperidin-3-yl)methanol is derivatized with a reagent that introduces a chromophore into the molecule. A common approach for primary alcohols and secondary amines is derivatization with a reagent like dansyl chloride or benzoyl chloride. The resulting derivative is then separated by reversed-phase HPLC and quantified using a UV detector.

Experimental Workflow: HPLC-UV (Post-Derivatization)

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Sample containing (3-Methylpiperidin-3-yl)methanol Spike Spike with Internal Standard Sample->Spike Derivatize Add Derivatization Reagent (e.g., Benzoyl Chloride) Spike->Derivatize React Reaction under controlled pH and temperature Derivatize->React Quench Quench Reaction React->Quench Inject Inject into HPLC-UV Quench->Inject Separate Reversed-Phase Chromatographic Separation Inject->Separate Detect UV Detection at optimal wavelength Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol

1. Materials and Reagents

  • (3-Methylpiperidin-3-yl)methanol reference standard

  • Internal Standard (IS): A structurally similar compound that undergoes the same derivatization reaction.

  • Derivatization Reagent: Benzoyl chloride

  • Buffer: Sodium bicarbonate buffer (0.1 M, pH 9)

  • Quenching Solution: e.g., a solution of a primary amine like glycine

  • Mobile Phase: Acetonitrile (ACN) and water (HPLC grade)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Derivatization Procedure

  • To 100 µL of the sample or calibration standard in a vial, add 100 µL of the internal standard solution.

  • Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9).

  • Add 50 µL of a 2% (v/v) solution of benzoyl chloride in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 20 minutes.

  • Add 50 µL of the quenching solution to react with excess benzoyl chloride.

  • The sample is now ready for HPLC analysis.

3. HPLC-UV Operating Conditions

ParameterRecommended Condition
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
A: Water
B: Acetonitrile
Gradient0-20 min, 30-90% B
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionUV at 230 nm (for benzoyl derivatives)
Injection Volume10 µL

4. Data Analysis

Follow the same data analysis procedure as described for the GC-MS method.

B. HPLC with Mass Spectrometry Detection (LC-MS/MS)

Principle of the Method

LC-MS/MS offers high sensitivity and selectivity without the need for derivatization. The analyte is separated by reversed-phase HPLC and detected by a tandem mass spectrometer, typically a triple quadrupole. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity.

Detailed Protocol

1. Materials and Reagents

  • (3-Methylpiperidin-3-yl)methanol reference standard

  • Internal Standard: Stable isotope-labeled (3-Methylpiperidin-3-yl)methanol is highly recommended.

  • Mobile Phase: Methanol or Acetonitrile and water, both with 0.1% formic acid (for positive ion mode).

  • Column: C18 or HILIC column.

2. LC-MS/MS Operating Conditions

ParameterRecommended Condition
Liquid Chromatograph
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient of Methanol and Water with 0.1% Formic Acid
A: Water + 0.1% Formic Acid
B: Methanol + 0.1% Formic Acid
GradientTo be optimized based on analyte retention
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusing the analyte and IS
Precursor Ion (Q1): [M+H]⁺
Product Ion (Q3): A stable fragment ion
Collision EnergyTo be optimized for each transition

3. Data Analysis

The data analysis procedure is the same as for the GC-MS method, using the peak areas from the MRM chromatograms.

III. Chiral Separation and Quantification

As (3-Methylpiperidin-3-yl)methanol is a chiral molecule, distinguishing between its enantiomers is often a regulatory requirement. Chiral HPLC is the most common technique for this purpose.

Principle of the Method

Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of chiral amines and alcohols.[5]

Strategy for Method Development

A systematic screening approach is recommended for developing a chiral separation method.

  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.) under different mobile phase conditions (normal-phase, polar organic, and reversed-phase).

  • Mobile Phase Optimization: Once a column shows promising selectivity, optimize the mobile phase composition to improve resolution and analysis time. For normal-phase, this typically involves adjusting the ratio of an alcohol modifier (e.g., ethanol, isopropanol) in a non-polar solvent (e.g., hexane). Small amounts of an acidic or basic additive may also be beneficial.

  • Temperature and Flow Rate Optimization: Fine-tune the separation by adjusting the column temperature and mobile phase flow rate.

Example Chiral HPLC Protocol (Starting Point)
ParameterRecommended Condition
ColumnChiralpak IA (or other suitable polysaccharide-based CSP)
Mobile PhaseHexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25°C
DetectionAs described in the HPLC sections (UV after derivatization or MS)
Injection Volume10 µL

IV. Method Validation

Any quantitative analytical method used in a regulated environment must be validated to ensure it is suitable for its intended purpose.[6][7] Key validation parameters, as per ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of (3-Methylpiperidin-3-yl)methanol. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For chiral analysis, a systematic screening of chiral stationary phases is recommended. All methods should be fully validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

  • PubChem. (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. National Center for Biotechnology Information. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • (3-Methylpiperidin-4-yl)methanol | CAS#:1546095-71-9 | Chemsrc. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • (S)-Piperidin-3-ylmethanol hydrochloride. Retrieved from [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • PubChemLite. (3-methylpiperidin-3-yl)methanol (C7H15NO). Retrieved from [Link]

  • [(3R)-piperidin-3-yl]methanol. Retrieved from [Link]

  • ResearchGate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Retrieved from [Link]

  • PubMed. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Unife. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Axios Research. ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. Retrieved from [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Methylpiperidin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this important piperidine derivative. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your yield and troubleshoot potential issues.

I. Introduction to the Synthesis

(3-Methylpiperidin-3-yl)methanol is a valuable building block in pharmaceutical chemistry, often synthesized via the reduction of a corresponding ester, such as methyl or ethyl 3-methylpiperidine-3-carboxylate. The most prevalent and robust method for this transformation is the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). While seemingly straightforward, this reduction requires careful control of reaction parameters to maximize yield and purity.

This guide will focus on the LiAlH₄ reduction pathway, as it is a widely adopted and effective method. We will explore the reaction mechanism, common pitfalls, and strategies for optimization.

Core Reaction Pathway: Ester Reduction

The fundamental transformation involves the reduction of the ester functional group of a 3-methylpiperidine-3-carboxylate derivative to a primary alcohol.

Ester Reduction Pathway Ester Methyl 3-Methylpiperidine-3-carboxylate Intermediate Aldehyde Intermediate Ester->Intermediate 1. Nucleophilic Acyl Substitution Product (3-Methylpiperidin-3-yl)methanol Intermediate->Product 2. Nucleophilic Addition Reagent LiAlH₄ in THF Reagent->Ester Reagent->Intermediate caption General workflow for ester reduction. Troubleshooting Low Yield Start Low Yield of (3-Methylpiperidin-3-yl)methanol Check_Reaction Was the reaction monitored to completion (e.g., by TLC)? Start->Check_Reaction Check_Reagents Were anhydrous solvents and dry glassware used? Check_Reaction->Check_Reagents Yes Incomplete_Reaction Incomplete Reaction: Increase reaction time/temperature or LiAlH₄ stoichiometry. Check_Reaction->Incomplete_Reaction No Check_Workup Was an appropriate quenching procedure (e.g., Fieser workup) used? Check_Reagents->Check_Workup Yes Moisture_Contamination Moisture Contamination: Ensure all components are scrupulously dry. Check_Reagents->Moisture_Contamination No Check_Stoichiometry Was a sufficient excess of LiAlH₄ used? Check_Workup->Check_Stoichiometry Yes Product_Loss_Workup Product Loss During Workup: Optimize the quenching and extraction procedure. Check_Workup->Product_Loss_Workup No Insufficient_Reagent Insufficient Reagent: Use 1.5-2.0 equivalents of LiAlH₄. Check_Stoichiometry->Insufficient_Reagent No Success Yield Improved Check_Stoichiometry->Success Yes Incomplete_Reaction->Success Moisture_Contamination->Success Product_Loss_Workup->Success Insufficient_Reagent->Success

Identification and removal of byproducts in (3-Methylpiperidin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3-Methylpiperidin-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic building block. We provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and a focus on the causal relationships between reaction conditions and outcomes.

Frequently Asked Questions (FAQs): Synthesis and Impurity Profiling

This section addresses the most common questions regarding the synthetic routes to (3-Methylpiperidin-3-yl)methanol and the typical byproducts associated with each method.

Q1: What are the primary synthetic routes for preparing (3-Methylpiperidin-3-yl)methanol?

A1: The two most prevalent strategies begin from either 3-methylpyridine or a derivative of nicotinic acid.

  • Catalytic Hydrogenation of 3-Methylpyridine Derivatives: This is a direct and common approach where the aromatic pyridine ring is fully saturated to the piperidine core. The choice of catalyst (e.g., Platinum, Rhodium, Palladium, Ruthenium), solvent, and reaction conditions like hydrogen pressure and temperature are critical for achieving high yield and selectivity[1][2].

  • Reduction of Nicotinic Acid Derivatives: This route typically involves a two-step process. First, nicotinic acid is esterified to form an intermediate like methyl nicotinate. This ester is then reduced to the primary alcohol using a chemical reducing agent, such as a sodium borohydride-methanol system[3].

The diagram below illustrates these two primary pathways and highlights the key transformation steps.

cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Reduction of Nicotinic Acid Ester A 3-Methylpyridine B Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine) A->B Catalytic Hydrogenation (e.g., PtO₂, Rh/C) C (3-Methylpiperidin-3-yl)methanol B->C Further Hydrogenation D Byproduct: Incomplete Hydrogenation B->D Incomplete Reaction G (3-Methylpiperidin-3-yl)methanol E Nicotinic Acid F Methyl Nicotinate E->F Esterification (MeOH, H₂SO₄) F->G Reduction (NaBH₄-MeOH) H Byproduct: Unreduced Ester F->H Incomplete Reduction start_node Crude Product Analysis (GC-MS, NMR) decision_node decision_node start_node->decision_node Impurity Detected? end_node Pure (3-Methylpiperidin-3-yl)methanol decision_node->end_node No process_node_1 Identify Impurity Type decision_node->process_node_1 Yes process_node process_node decision_node_2 Impurity Type? process_node_1->decision_node_2 Type Identified process_node_2 Optimize Reaction: • Increase H₂ pressure/time • Increase reducing agent • Re-run reaction decision_node_2->process_node_2 Incomplete Reaction (Starting Material, Intermediates) process_node_3 Purification: Flash Chromatography (with Triethylamine) decision_node_2->process_node_3 Significant Quantity of Multiple Byproducts process_node_4 Purification: Crystallization / Trituration (as free base or HCl salt) decision_node_2->process_node_4 Minor Impurities or Diastereomers process_node_2->start_node Re-analyze process_node_3->start_node Analyze Fractions process_node_4->start_node Re-analyze

Sources

Optimizing reaction conditions for the synthesis of (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (3-Methylpiperidin-3-yl)methanol. As a key intermediate in various pharmaceutical pipelines, optimizing its synthesis is critical. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with this synthesis, primarily focusing on the reduction of ethyl 3-methylpiperidine-3-carboxylate using lithium aluminum hydride (LAH).

I. Overview of the Synthesis

The most prevalent and scalable method for synthesizing (3-Methylpiperidin-3-yl)methanol is the reduction of its corresponding ester precursor, ethyl 3-methylpiperidine-3-carboxylate. Lithium aluminum hydride (LAH) is a powerful and effective reducing agent for this transformation due to its high reactivity towards esters, which are resistant to milder agents like sodium borohydride.[1][2] However, the high reactivity of LAH necessitates careful control of reaction conditions and stringent safety protocols.[3]

The overall transformation is as follows:

The nitrogen on the piperidine ring can be either protected (e.g., with a Boc or Cbz group) or unprotected, which can influence the reaction and work-up procedure.[4] This guide will address both scenarios.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My TLC analysis shows incomplete consumption of the starting ester, even after prolonged reaction time. What are the likely causes and how can I resolve this?

Answer:

Incomplete reduction is a common issue and can stem from several factors:

  • Insufficient LAH: While theoretically 0.5 equivalents of LAH are needed to reduce an ester (since LAH provides four hydride equivalents), an excess is almost always required in practice.[5] If the piperidine nitrogen is unprotected, it has an acidic proton that will consume one equivalent of hydride. Therefore, for an unprotected piperidine ester, at least 1.25 equivalents of LAH are necessary. For N-protected esters, a smaller excess (e.g., 1.5-2.0 equivalents) is typically sufficient. The exact amount can depend on the purity of your LAH and the scale of your reaction.

  • Poor Quality LAH: LAH is highly reactive with atmospheric moisture.[6] If it has been improperly stored, it may be partially quenched, reducing its effective concentration. Always use freshly opened LAH or titrate older batches to determine their active hydride content. Commercial LAH is often a gray powder due to trace aluminum metal impurities, which is generally acceptable for synthesis.[6]

  • Low Reaction Temperature: While the initial addition of the ester to the LAH slurry is often done at 0 °C to control the initial exotherm, the reaction may require warming to room temperature or even gentle reflux in the ethereal solvent to go to completion.[7][8] The optimal temperature depends on the steric hindrance around the ester. For the tertiary ester in this synthesis, allowing the reaction to stir at room temperature for several hours or gentle reflux may be necessary.

  • Inadequate Mixing: If the reaction mixture is not stirred effectively, localized depletion of LAH can occur, leading to incomplete reaction. Ensure vigorous stirring, especially if the reaction is run at a higher concentration.[3]

Troubleshooting Workflow for Incomplete Reaction:

start Incomplete Reaction (TLC shows starting material) q1 Check LAH Equivalents (>1.25 for unprotected, >1.5 for protected?) start->q1 s1 Increase LAH equivalents and re-run reaction. q1->s1 No q2 Assess LAH Quality (Old or improperly stored?) q1->q2 Yes end Reaction should proceed to completion. s1->end s2 Use a fresh bottle of LAH or titrate the existing batch. q2->s2 Yes q3 Review Reaction Temperature (Maintained at 0°C?) q2->q3 No s2->end s3 Allow reaction to warm to RT or reflux gently in THF/ether. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting Decision Tree for Incomplete LAH Reduction.

Question 2: I observed a thick, gelatinous precipitate during the work-up, making filtration and extraction impossible. What causes this and how can I prevent or resolve it?

Answer:

The formation of a gel during the work-up of LAH reactions is a frequent and frustrating problem. This gel consists of aluminum salts that are difficult to filter.[9]

  • Causality: The issue arises from the formation of colloidal aluminum hydroxides when water is added to the aluminum alkoxide intermediates. The concentration of the reaction mixture plays a significant role; more concentrated reactions are more prone to gel formation.[3]

  • Solution: The Fieser Work-up: The most reliable method to avoid this issue is the Fieser work-up procedure.[5] This carefully controlled, sequential addition of water and then a sodium hydroxide solution results in the formation of granular, easily filterable aluminum salts.

    Fieser Work-up Protocol:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • For every 'n' grams of LAH used, add 'n' mL of water dropwise, very slowly. (Caution: Exothermic reaction with hydrogen gas evolution).

    • Next, add 'n' mL of a 15% aqueous NaOH solution dropwise.

    • Finally, add 3n mL of water and stir the mixture vigorously for 15-30 minutes.

    • The resulting white, granular precipitate can be easily removed by filtration.

  • Alternative Work-up: Another effective method involves the use of sodium sulfate decahydrate (Glauber's salt).[9] Add the hydrated salt portion-wise to the cooled reaction mixture until a white, free-flowing powder is formed.

Question 3: My final product yield is low, and I suspect product loss during extraction. How can I improve the recovery of (3-Methylpiperidin-3-yl)methanol?

Answer:

(3-Methylpiperidin-3-yl)methanol is a relatively polar compound with a basic nitrogen atom, which can lead to challenges during extraction.

  • pH Adjustment: The piperidine nitrogen will be protonated under acidic conditions, making the product highly water-soluble. Conversely, under basic conditions (pH > 11), the nitrogen is in its free base form, which is more soluble in organic solvents like ethyl acetate or dichloromethane. During the work-up, after quenching the excess LAH, ensure the aqueous layer is made strongly basic (e.g., with 2M NaOH) before extraction.

  • Choice of Extraction Solvent: While diethyl ether is a common solvent for the reaction itself, it is not always the most effective for extracting polar amino alcohols. A more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol can significantly improve extraction efficiency. Perform multiple extractions (at least 3-4 times) to maximize recovery.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the product in the aqueous phase and promote its partitioning into the organic layer.

Question 4: I have observed a significant side product in my reaction mixture. What could it be and how can I minimize its formation?

Answer:

The most likely side product depends on whether the piperidine nitrogen is protected.

  • For N-Boc Protected Precursors: The Boc (tert-butoxycarbonyl) group is generally stable to LAH at low temperatures. However, at elevated temperatures or with prolonged reaction times, the Boc group itself can be reduced to an N-methyl group. To avoid this, maintain the reaction temperature at 0 °C or below if possible and monitor the reaction closely to avoid unnecessary heating.

  • For Unprotected Precursors: If the reaction conditions are too harsh, over-reduction is less of a concern for this specific molecule. Impurities are more likely to arise from the starting material or incomplete reaction.

  • Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[9] Since aldehydes are more reactive than esters, this intermediate is usually not isolated. However, under certain conditions (e.g., with sterically hindered reducing agents or at very low temperatures), it's possible to have trace amounts of the corresponding aldehyde. This is less likely with the powerful LAH but should be considered.

III. Frequently Asked Questions (FAQs)

Q1: Why is LAH used instead of the safer Sodium Borohydride (NaBH4)?

A1: Sodium borohydride is not a sufficiently powerful reducing agent to reduce esters.[1] LAH is much more reactive due to the weaker Al-H bond compared to the B-H bond in borohydride, making it capable of reducing esters, carboxylic acids, and amides.[10]

Q2: What are the critical safety precautions when working with LAH?

A2: LAH reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[11]

  • All glassware must be oven or flame-dried.

  • The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Add reagents slowly and control the temperature with an ice bath, especially during the initial addition and the work-up.

  • Quench excess LAH carefully and never dispose of unreacted LAH in a waste container with aqueous or alcoholic solvents.[3]

Q3: Can I use a different solvent instead of diethyl ether or THF?

A3: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are the standard and recommended solvents for LAH reductions.[12] They are unreactive towards LAH and effectively solubilize the reagent. Using other solvents, especially protic ones like alcohols or halogenated solvents, is extremely hazardous and can lead to violent reactions or explosions.

Q4: How should I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting ester and the product alcohol (e.g., 10% methanol in dichloromethane with a small amount of ammonia for the unprotected product). The starting ester will be less polar (higher Rf) than the product alcohol. Stain the TLC plate with potassium permanganate or ninhydrin (for unprotected piperidines) to visualize the spots.

IV. Experimental Protocol: Synthesis of (3-Methylpiperidin-3-yl)methanol

This protocol details the reduction of ethyl 3-methylpiperidine-3-carboxylate.

Experimental Workflow Diagram:

setup 1. Setup - Dry glassware - Inert atmosphere (N2) - Add LAH to anhydrous ether cool 2. Cool to 0°C (Ice Bath) setup->cool add 3. Slow Addition - Add ester solution dropwise - Maintain temp < 5°C cool->add react 4. Reaction - Warm to RT - Stir for 2-4 hours - Monitor by TLC add->react workup 5. Fieser Work-up - Cool to 0°C - Add H2O, then 15% NaOH, then H2O react->workup filter 6. Filtration - Filter off granular Al salts - Wash with ether workup->filter extract 7. Extraction - Make aqueous layer basic (pH > 11) - Extract with EtOAc or DCM filter->extract dry 8. Dry & Concentrate - Dry organic layer (Na2SO4) - Remove solvent in vacuo extract->dry purify 9. Purification (Optional) - Column chromatography or distillation dry->purify

Caption: Step-by-step workflow for the synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Ethyl 3-methylpiperidine-3-carboxylate171.24101.0
Lithium Aluminum Hydride (LAH)37.95151.5
Anhydrous Diethyl Ether-~100 mL-
15% Aqueous NaOH-As per work-up-
Saturated NaCl solution (Brine)-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Setup: Under a nitrogen atmosphere, add Lithium Aluminum Hydride (0.57 g, 15 mmol) to a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add 50 mL of anhydrous diethyl ether.

  • Addition of Ester: Dissolve ethyl 3-methylpiperidine-3-carboxylate (1.71 g, 10 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Cool the LAH suspension to 0 °C using an ice bath. Add the ester solution dropwise to the stirred LAH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC until all the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add 0.6 mL of water dropwise. Then, add 0.6 mL of 15% aqueous NaOH solution dropwise. Finally, add 1.8 mL of water.

  • Filtration: Stir the resulting white suspension vigorously for 30 minutes at room temperature. Filter the granular solid through a pad of Celite and wash the solid thoroughly with diethyl ether (3 x 20 mL).

  • Extraction: Combine the filtrate and washings. If the product is unprotected, you may need to perform a basic extraction. In this case, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (3-Methylpiperidin-3-yl)methanol can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the pure product.

V. References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handout: Reduction. Harvard University. [Link]

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. [Link]

  • ResearchGate. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4. [Link]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Royal Society of Chemistry. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Sciencemadness.org. (2020). Alternative reducing agent to LAH Lithium aluminum hydride. [Link]

  • Reddit. (n.d.). Rational for choosing the temperature of a LAH reduction. [Link]

  • Chemguide. (n.d.). Reduction of carboxylic acids. [Link]

  • Organic Syntheses. (n.d.). Transformation of pseudoephedrine amides into highly enantiomerically enriched aldehydes, alcohols, and ketones. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • National Institutes of Health. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). [Link]

  • Career Endeavour. (n.d.). REDUCING-AGENT.pdf. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • Organic Chemistry Academy. (2023). Reactions of LiAlH4, NaBH4 and H2/Ni (Recap). [Link]

  • Reddit. (n.d.). Reduction with Lithium Aluminium Hydride (LAH). [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • chemeurope.com. (n.d.). Lithium aluminium hydride. [Link]

  • orgchem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Reddit. (n.d.). Low yield LAH reactions. [Link]

  • PubChem. (n.d.). (R)-Ethyl 3-methylpiperidine-3-carboxylate. [Link]

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]

  • ResearchGate. (2013). If I want to use LAH for amide reduction, what other solvents except THF and ether can be used?. [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during these critical synthetic transformations. The piperidine scaffold is a cornerstone of modern medicinal chemistry, but its synthesis is often plagued by predictable yet challenging side reactions. This resource provides in-depth, mechanism-driven troubleshooting advice and validated protocols to enhance your yield, purity, and stereochemical control.

Troubleshooting Guides: From Problem to Prevention

This section addresses specific, common issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Issue 1: Over-alkylation and Formation of Quaternary Ammonium Salts

Q: My N-alkylation reaction is producing a significant amount of a highly polar, water-soluble byproduct. I suspect it's a quaternary ammonium salt. Why is this happening and how can I prevent it?

A: This is a classic case of over-alkylation, a frequent challenge when alkylating secondary amines like piperidine.

  • Why It Happens: The root cause is that the desired N-alkylated piperidine product (a tertiary amine) is often more nucleophilic and less sterically hindered than the starting secondary amine.[1] This makes it a prime target for a second alkylation event by the alkylating agent, leading to the formation of an undesired quaternary ammonium salt.[1] Factors that exacerbate this issue include using an excess of the alkylating agent, employing highly reactive alkylating agents (e.g., methyl iodide), and running the reaction at elevated temperatures.[1]

  • How to Fix It:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This statistically favors the reaction with the more abundant secondary amine.[1]

    • Slow Addition of Alkylating Agent: This is one of the most effective strategies. By adding the alkylating agent slowly over several hours using a syringe pump, you maintain a very low concentration of it in the reaction mixture. This kinetically favors mono-alkylation over the competing di-alkylation pathway.[1][2]

    • Choose a Milder Base: If a base is required, use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) instead of stronger, potentially reactive bases.[2][3] Inorganic bases like potassium carbonate (K₂CO₃) are also a common and effective choice.[2]

    • Switch to Reductive Amination: This is the most robust solution to completely avoid over-alkylation. Reacting the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ, is an excellent alternative to direct alkylation with alkyl halides.[1]

overalkylation Piperidine Piperidine (Secondary Amine) AlkylHalide1 + R-X (Alkylating Agent) Piperidine->AlkylHalide1 TertiaryAmine Desired Product (Tertiary Amine) AlkylHalide1->TertiaryAmine Mono-alkylation (Desired) AlkylHalide2 + R-X (Alkylating Agent) TertiaryAmine->AlkylHalide2 QuatSalt Side Product (Quaternary Salt) AlkylHalide2->QuatSalt Over-alkylation (Undesired)

Caption: Reaction pathway showing desired mono-alkylation and undesired over-alkylation.

Issue 2: Poor Diastereoselectivity or Undesired Stereoisomer

Q: My reaction is producing a low diastereomeric ratio (dr), or I'm isolating the wrong stereoisomer. What factors control stereoselectivity in piperidine synthesis, and how can I improve it?

A: Achieving high diastereoselectivity requires careful control over the interplay between the substrate, reagents, and reaction conditions.

  • Why It Happens: Low diastereoselectivity arises when the energy difference between the transition states leading to the different stereoisomers is small. This can be due to insufficient steric or electronic bias in the substrate or reagent, or because the reaction temperature is high enough to overcome the small activation energy barrier between competing pathways.[4] For instance, in the catalytic hydrogenation of substituted pyridines, the cis isomer is often the kinetic product, but reaction conditions can lead to mixtures.[5][6]

  • How to Fix It:

    • Substrate Control: Leverage existing stereocenters in your starting material. For example, a bulky protecting group or a chiral auxiliary can effectively block one face of the molecule, directing the incoming reagent to the opposite face.[4]

    • Reagent Control: Select reagents with significant steric bulk. For reductions, a bulky hydride source like L-Selectride® may offer higher diastereoselectivity than a smaller reagent like sodium borohydride.

    • Catalyst Control: Employ chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to create a chiral environment that favors the formation of one diastereomer.[4][7] This is a powerful strategy for achieving high stereocontrol.

    • Temperature Optimization: Lowering the reaction temperature generally increases selectivity by making it harder for the reaction to proceed through the higher-energy transition state that leads to the undesired isomer.[4]

    • Post-Reaction Epimerization: In some cases, it's easier to synthesize a mixture or the more accessible isomer and then epimerize the undesired stereocenter to the thermodynamically more stable product. For example, cis-piperidines can sometimes be converted to their trans-diastereoisomers under specific conditions.[6]

stereo_troubleshooting start Low Diastereomeric Ratio (dr) Observed q1 Is the reaction run at the lowest practical temperature? start->q1 a1 Action: Lower the reaction temperature to favor the kinetic product. q1->a1 No q2 Can the substrate be modified? q1->q2 Yes s1_yes Yes s1_no No a1->q2 a2 Action: Introduce a bulkier protecting group or a chiral auxiliary to increase steric hindrance. q2->a2 Yes q3 Can the reagent be changed? q2->q3 No s2_yes Yes s2_no No a2->q3 a3 Action: Screen sterically bulkier reagents (e.g., L-Selectride® vs. NaBH₄) to enhance facial selectivity. q3->a3 Yes q4 Is an asymmetric catalyst applicable? q3->q4 No s3_yes Yes s3_no No a3->q4 a4 Action: Employ a chiral Lewis acid, organocatalyst, or transition metal complex to create a chiral environment. q4->a4 Yes end_node Consider alternative synthetic route or epimerization strategy. q4->end_node No s4_yes Yes s4_no No

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Issue 3: Challenges in the Catalytic Hydrogenation of Pyridines

Q: I'm trying to reduce a substituted pyridine to a piperidine, but the reaction is sluggish, incomplete, or I'm seeing ring-opened byproducts. How can I optimize this transformation?

A: The hydrogenation of pyridines is challenging due to the aromatic stability of the ring and the potential for catalyst poisoning.

  • Why It Happens:

    • Incomplete Reduction: The high stability of the aromatic pyridine ring requires forcing conditions (high pressure/temperature) or highly active catalysts to achieve full reduction. Insufficient conditions can lead to the accumulation of partially hydrogenated intermediates like di- or tetrahydropyridines.[5][8]

    • Catalyst Poisoning: The nitrogen atom in pyridine and its derivatives can act as a poison by strongly coordinating to the metal catalyst surface, reducing its activity. Impurities from previous steps, such as sulfur compounds, can also deactivate the catalyst.[5]

    • Over-reduction (Hydrogenolysis): Under harsh conditions (high temperatures and pressures), the C-N bonds in the piperidine ring can be cleaved, leading to ring-opened byproducts. This is a significant issue that reduces the yield of the desired product.[8]

  • How to Fix It:

    • Catalyst Selection: The choice of catalyst is critical. While Pd/C is common, it is often less effective for pyridines. Platinum oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C) often show superior activity and require milder conditions.[5]

    • Reaction Conditions: Start with milder conditions (e.g., 60-80 °C, 5 atm H₂) and gradually increase temperature and pressure if the reaction is slow.[5] Using an acidic solvent like glacial acetic acid or adding an acid like HCl can protonate the pyridine nitrogen, reducing its poisoning effect and activating the ring toward reduction.[5]

    • Purity of Materials: Ensure the pyridine starting material and solvent are pure and anhydrous. Distill the pyridine if necessary to remove impurities that could poison the catalyst.[9]

pyridine_reduction Pyridine Pyridine Intermediates Dihydropyridine Tetrahydropyridine Pyridine->Intermediates Incomplete Reduction Piperidine Piperidine (Desired Product) Intermediates->Piperidine Complete Reduction OverReduction Ring-Opened Byproduct (Hydrogenolysis) Piperidine->OverReduction Harsh Conditions (High Temp/Pressure)

Caption: Desired and undesired pathways during the catalytic hydrogenation of pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in preventing side reactions, and which one should I choose?

A: Protecting groups are essential for masking reactive functional groups to prevent them from participating in unwanted reactions. For the piperidine nitrogen, the tert-Butoxycarbonyl (Boc) group is the most common and versatile choice. It deactivates the nitrogen's nucleophilicity and basicity, preventing it from interfering in reactions elsewhere in the molecule.[10] The Boc group is stable to a wide range of conditions but can be cleanly removed with acid (e.g., TFA or HCl in dioxane).[10] This control is crucial in multi-step syntheses.

Q2: When should I choose direct N-alkylation versus reductive amination?

A: Choose reductive amination when you need to avoid over-alkylation, especially when using reactive or unhindered alkylating agents, or when synthesizing a tertiary amine from a primary amine.[1][11] It is a highly reliable and clean method. Choose direct N-alkylation for simpler substrates, when you can use the piperidine in excess, or when the alkylating agent is less reactive. It is often simpler to set up but carries a higher risk of forming quaternary salts.[1]

Q3: My Pictet-Spengler reaction is giving me a mixture of regioisomers. How do I control this?

A: The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution.[12] Regioselectivity is determined by which position on the aromatic ring is most nucleophilic. If your β-arylethylamine has two positions of similar electronic activation, a mixture of products can form.[13] To control this, you can:

  • Modify Substituents: Ensure there is one position on the aromatic ring that is significantly more activated by electron-donating groups than any other.[14]

  • Use Blocking Groups: Temporarily block the undesired position of cyclization with a group that can be removed later.

Data Summary Tables

Table 1: Comparison of Bases for N-Alkylation and Impact on Side Reactions

BaseTypical Use CaseStrengthNucleophilicityKey AdvantagePotential Side Reaction
K₂CO₃ General purpose alkylations.[2]ModerateLowInexpensive, easy to handle.Can be slow; limited solubility.
DIPEA When using sensitive, base-labile substrates.[3]ModerateVery LowNon-nucleophilic; won't compete with amine.More expensive; must be removed.
NaH For deprotonating weakly nucleophilic amines.[3]StrongVery LowPowerful; drives reactions to completion.Reacts violently with water; requires strict anhydrous conditions.
None (Excess Amine) When piperidine can be used in large excess.[1]N/AN/ASimple; avoids adding another reagent.Requires easy separation of excess amine from product.

Table 2: Catalyst Selection for Pyridine Hydrogenation and Associated Side Reactions

CatalystTypical ConditionsSelectivity & Activity NotesCommon Side Reactions
10% Pd/C 100-150 °C, >50 atm H₂Generally lower activity for pyridines.Incomplete reduction; requires harsh conditions.[5]
PtO₂ (Adams') RT - 80 °C, 1-5 atm H₂Highly active; often the catalyst of choice.[5]Can cause over-reduction if temperature/pressure is too high.
5% Rh/C 60-80 °C, 5-10 atm H₂More effective than Pd/C; good for stubborn substrates.[5]Risk of over-reduction (hydrogenolysis) under forcing conditions.[8]
Validated Experimental Protocols
Protocol 1: Controlled Mono-N-Alkylation using Slow Addition

This protocol is designed to minimize the formation of quaternary ammonium salts.

  • Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the piperidine derivative (1.1 eq.) and anhydrous acetonitrile (to make a 0.1 M solution). Add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reagent Preparation: In a separate syringe, prepare a solution of the alkyl halide (1.0 eq.) in anhydrous acetonitrile.

  • Slow Addition: Place the syringe in a syringe pump and add the alkyl halide solution to the stirred piperidine mixture over 4-6 hours at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to complete after the addition is finished.

  • Workup: Once complete, filter the mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired tertiary amine.[1]

Protocol 2: N-Alkylation via Reductive Amination

This protocol is an excellent alternative that completely avoids over-alkylation.

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the corresponding aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture. This reagent is mild and selective for the iminium ion.[1]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.[1]

References
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.
  • BenchChem. (2025). Strategies to control diastereoselectivity in piperidine synthesis.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • ACS Publications. (n.d.). Rearrangements in Piperidine-Derived Nitrogen-Centered Radicals. A Quantum-Chemical Study. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Synfacts. (2018). Michael Addition/[4][9]-Stevens Rearrangement Approach to Piperidines.

  • BenchChem. (2025).
  • NIH. (n.d.).
  • BenchChem. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Grokipedia. (n.d.).
  • (2023).
  • Royal Society of Chemistry. (2022).
  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • BenchChem. (2025).
  • YouTube. (2024).
  • ResearchGate. (2017).
  • Alfa Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2017).

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Technical Support Center: Purification of (3-Methylpiperidin-3-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for the chromatographic purification of (3-Methylpiperidin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of polar, basic compounds. Drawing upon established chromatographic principles and field-proven techniques, this document provides in-depth, practical solutions in a user-friendly question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the setup for purifying (3-Methylpiperidin-3-yl)methanol, a compound characterized by its polar primary alcohol and a basic tertiary amine within a piperidine ring.

Q1: What is the primary challenge in purifying (3-Methylpiperidin-3-yl)methanol on standard silica gel?

A1: The primary challenge stems from the interaction between the basic tertiary amine of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This strong acid-base interaction leads to several chromatographic issues:

  • Peak Tailing: The compound "sticks" to the stationary phase and elutes slowly and unevenly, resulting in broad, tailing peaks.[1][4]

  • Poor Resolution: Tailing peaks often overlap with impurities, making separation difficult.

  • Irreversible Adsorption: In severe cases, a portion of the product can bind irreversibly to the column, leading to low recovery.[5]

Q2: Which stationary phase is recommended for this compound?

A2: While standard silica gel can be used with modifications, other stationary phases are often better suited for basic compounds:

  • Deactivated Silica Gel: This is the most common and cost-effective approach. Standard silica gel is "deactivated" by pre-treating it or, more commonly, by adding a basic modifier to the mobile phase.[4][6]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds as it has a less acidic surface.[4][5] Basic alumina is particularly effective.

  • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with amino groups, creating a basic surface that repels basic analytes and improves peak shape.[4]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: The selection process should always begin with Thin Layer Chromatography (TLC). (3-Methylpiperidin-3-yl)methanol is a polar compound, so you will need a relatively polar solvent system.

  • Start with a Standard System: A common starting point is a mixture of a non-polar solvent like Hexanes or Heptane and a polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) with Methanol (MeOH).[5][7]

  • Add a Basic Modifier: To counteract the issues described in Q1, it is crucial to add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) is the most common choice, typically added at a concentration of 0.5-2% (v/v).[4][6][8] An alternative is using a solution of ammonium hydroxide in methanol as the polar component.[7][9]

  • Optimize for an Ideal Rf: The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.25-0.35 on a TLC plate.[10] This Rf value generally translates well to good separation on a column.

Q4: How can I visualize (3-Methylpiperidin-3-yl)methanol on a TLC plate?

A4: Since the compound lacks a strong chromophore, it will not be visible under UV light.[11] You must use a chemical stain for visualization. Suitable options include:

  • Ninhydrin Stain: Excellent for detecting amines, often appearing as purple or reddish spots upon heating.[11][12][13]

  • Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with oxidizable functional groups like alcohols. It produces yellow spots on a purple background.[11]

  • p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that work for many nucleophiles, including alcohols and amines.[14]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Q5: My compound is streaking badly on the TLC plate and the column, even with triethylamine. What's wrong?

A5: Severe streaking or tailing, even with a basic modifier, can be due to several factors:

  • Insufficient Modifier: The 0.5-2% TEA concentration may not be enough to fully neutralize the silica's activity. Try incrementally increasing the TEA concentration to 3% in your TLC solvent and observe the effect on the spot shape.[4][6]

  • Sample Overload: Applying too much sample to your TLC plate or column can saturate the stationary phase, leading to tailing.[1] On a TLC plate, ensure you are spotting a dilute solution. For the column, ensure your sample load is appropriate for the column size (typically 1-5% of the silica gel weight).

  • Inappropriate Solvent: The chosen solvent system might be too weak, causing the compound to move very slowly and interact excessively with the silica. If your Rf is very low (<0.1), you need to increase the polarity of your eluent (e.g., increase the percentage of methanol).[7]

  • Highly Acidic Impurities: If your crude material contains acidic impurities, they can interact with your basic product on the silica surface, exacerbating tailing. An aqueous basic wash of your crude material before chromatography can sometimes help remove these.

Q6: I'm getting very poor separation between my product and a close-running impurity. How can I improve the resolution?

A6: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Change Solvent System: The most powerful tool is to change the solvents. If you are using an EtOAc/Hexanes system, try a DCM/MeOH system. Different solvents interact with your compounds in unique ways and can significantly alter the relative separation.

  • Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity.[6] This will elute non-polar impurities first and then sharpen the elution band of your more polar product, improving separation from impurities that are close to it.

  • Reduce Column Diameter and Particle Size: For very difficult separations, using a longer, narrower column with smaller silica gel particles (finer mesh) will increase the number of theoretical plates and improve resolution.

Q7: My product seems to be stuck on the column. I've flushed with a very polar solvent, but recovery is low. What happened?

A7: This issue, known as irreversible adsorption, is a common problem with amines on silica gel.[5]

  • Cause: The interaction between the amine and acidic silica sites is so strong that the mobile phase cannot displace the molecule. This is more likely if you forgot to add a basic modifier like TEA.[2]

  • Solution/Prevention:

    • Always use a basic modifier (e.g., 1-3% TEA) in your eluent when purifying amines on silica.[4][6]

    • Pre-treat the silica: You can prepare a slurry of your silica gel in the mobile phase (containing TEA) and let it sit for 15-20 minutes before packing the column. This "deactivates" the silica surface.[6]

    • Consider Alumina: If low recovery persists, switching to a neutral or basic alumina stationary phase is an excellent strategy to prevent this issue.[4][5]

Q8: After combining my fractions and removing the solvent, I still have triethylamine in my final product. How do I remove it?

A8: Triethylamine is volatile (boiling point ~89 °C), but it can form salts with acidic impurities or co-distill with your product.

  • Evaporation under High Vacuum: The simplest method is to dissolve the product in a solvent like DCM or Toluene and evaporate it several times on a rotary evaporator connected to a high-vacuum pump. This can azeotropically remove the residual TEA.

  • Aqueous Wash: Dissolve your product in a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or brine. The mild base will not deprotonate your product significantly but will help remove any triethylammonium salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Acid-Base Extraction (Use with Caution): For a more rigorous removal, you can perform a liquid-liquid extraction. Dissolve the product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and extract the TEA into the aqueous layer. Then, basify the aqueous layer and re-extract your product. Warning: This method carries a risk of product loss into the aqueous layer and should be tested on a small scale first.

Part 3: Data Tables & Protocols

Table 1: Recommended TLC Solvent Systems & Stains
System IDNon-Polar SolventPolar SolventModifier (v/v)Typical Rf RangeRecommended Stain
A Dichloromethane (DCM)Methanol (MeOH)1-2% Triethylamine0.2 - 0.4Ninhydrin[13]
B Dichloromethane (DCM)10% NH₄OH in MeOHNone0.2 - 0.4Potassium Permanganate[11]
C Ethyl Acetate (EtOAc)Methanol (MeOH)1-2% Triethylamine0.3 - 0.5p-Anisaldehyde[14]
D HexanesEthyl Acetate (EtOAc)1-2% Triethylamine0.1 - 0.3Ninhydrin[13]

Note: Ratios of non-polar to polar solvents must be determined empirically, starting from ~95:5 and increasing polarity as needed.

Protocol 1: Standard Flash Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., 95:5 DCM:MeOH + 1% TEA) that provides a target Rf of ~0.3 for (3-Methylpiperidin-3-yl)methanol.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column.

    • In a beaker, mix silica gel with your chosen eluent to form a consistent slurry.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no cracks or air bubbles.

    • Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., Methanol).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Remove the solvent completely under vacuum to obtain a free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Carefully add the eluent to the column without disturbing the top layer.

    • Apply gentle, consistent air pressure to begin eluting the solvent through the column.

    • Begin collecting fractions immediately.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot multiple fractions per plate alongside a spot of your crude starting material.

    • Stain the TLC plate to visualize the separated components.

    • Combine the fractions that contain your pure product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified (3-Methylpiperidin-3-yl)methanol.

Part 4: Visual Diagrams

Workflow for Purification

This diagram outlines the logical steps from initial analysis to final product isolation.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase tlc 1. TLC Analysis (Find Solvent System, Rf ~0.3) sample_prep 2. Sample Preparation (Dry Loading on Silica) tlc->sample_prep load 4. Load Sample sample_prep->load pack 3. Pack Column (Slurry Method + Modifier) pack->load elute 5. Elute & Collect Fractions load->elute frac_analysis 6. Analyze Fractions by TLC elute->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine isolate 8. Isolate Product (Solvent Removal) combine->isolate

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common purification problems.

Troubleshooting_Tree start Problem Observed tailing Streaking / Tailing? start->tailing poor_sep Poor Separation? start->poor_sep no_elution No Elution / Low Recovery? start->no_elution tailing->poor_sep No sol_tea Increase TEA % (up to 3%) or Switch to NH4OH/MeOH tailing->sol_tea Yes sol_load Reduce Sample Load tailing->sol_load Yes sol_polarity Increase Eluent Polarity tailing->sol_polarity Yes poor_sep->no_elution No sol_gradient Use Gradient Elution poor_sep->sol_gradient Yes sol_solvent Change Solvent System (e.g., DCM/MeOH to EtOAc/Hex) poor_sep->sol_solvent Yes no_elution->sol_tea Yes (if forgotten) sol_alumina Switch to Alumina Stationary Phase no_elution->sol_alumina Yes

Caption: Decision tree for troubleshooting common issues.

References

  • ChemicalDesk. (2011). TLC stains for amines.

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.

  • BenchChem. Technical Support Center: Column Chromatography of Alpha-Aminoketones.

  • University of Colorado Boulder, Department of Chemistry. TLC Stains.

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.

  • Bajpai, A. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Beacon BIN Science.

  • Hossain, H. Z. (2014). Answer to "How Triethilamine works on a compound separation in a reversed phase column (C18)?". ResearchGate.

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.

  • Lakkaniga, R. (2017). Answer to "I want good solvent system in TLC in aniline and ketone compound?". ResearchGate.

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.

  • Dolan, J. W. (2011). What's Happening to My Column?. LCGC International.

  • BenchChem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.

Sources

Technical Support Center: Chiral HPLC Separation of (3-Methylpiperidin-3-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of (3-Methylpiperidin-3-yl)methanol. As a critical chiral building block in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common challenges encountered during the chiral HPLC analysis of this and structurally related piperidine compounds.

Our approach moves beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions and develop robust, self-validating analytical methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the chiral separation of (3-Methylpiperidin-3-yl)methanol.

Q1: What is the best type of chiral stationary phase (CSP) for separating (3-Methylpiperidin-3-yl)methanol isomers?

A1: For piperidine derivatives like (3-Methylpiperidin-3-yl)methanol, polysaccharide-based CSPs are the most successful and versatile choice.[3][4][5][6] Specifically, columns derived from amylose or cellulose coated or immobilized on a silica support, such as those with tris(3,5-dimethylphenylcarbamate) selectors (e.g., CHIRALPAK® AD, IA, IB, IC), have demonstrated broad applicability and high selectivity for this class of compounds.[6][7][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer.[9]

Q2: Why are my peaks for (3-Methylpiperidin-3-yl)methanol tailing severely?

A2: Peak tailing is a very common issue when analyzing basic compounds like piperidines.[8] The primary cause is secondary ionic interactions between the basic amine functionality of your analyte and acidic residual silanol groups on the surface of the silica-based CSP.[10][11][12][13] These strong, undesirable interactions lead to a portion of the analyte being retained longer, resulting in an asymmetric, tailing peak shape.

Q3: What is the recommended starting mobile phase for method development?

A3: A typical starting point for normal-phase separation of piperidine compounds is a mixture of an alkane solvent and an alcohol modifier.[8] A common screening mobile phase is n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol. A crucial component for basic analytes is the addition of a small amount of a basic additive. Start with a mobile phase composition such as n-Hexane:Ethanol (90:10 v/v) containing 0.1% Diethylamine (DEA) .[4][14] The DEA acts as a competitor, masking the active silanol sites on the stationary phase and dramatically improving peak symmetry.[8][11]

Q4: Can temperature be used to improve the separation?

A4: Yes, column temperature is a powerful but complex parameter for optimizing chiral separations.[15] Its effect is thermodynamic and can be unpredictable; sometimes increasing the temperature improves resolution, while other times decreasing it is beneficial.[15][16][17] Temperature changes can alter the flexibility and conformation of the polysaccharide selector on the CSP, thereby changing the enantioselectivity.[18] It is an essential parameter to screen during method optimization, typically within a range of 10°C to 40°C.

Comprehensive Troubleshooting Guide

This section provides systematic approaches to diagnose and resolve specific issues you may encounter during your analysis.

Issue 1: Poor or No Resolution (Rs < 1.5)

Poor resolution between the (3-Methylpiperidin-3-yl)methanol enantiomers is the most critical challenge. It indicates that the chromatographic system is not providing sufficient differential interaction to separate the two isomers.

start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes check_additive Is a basic additive (e.g., 0.1% DEA) present? check_mp->check_additive Yes optimize_modifier Optimize Alcohol Modifier (Type & Percentage) check_additive->optimize_modifier Yes add_additive Add 0.1% DEA or other amine check_additive->add_additive No optimize_temp Screen Column Temperature (e.g., 10°C, 25°C, 40°C) optimize_modifier->optimize_temp optimize_flow Optimize Flow Rate (e.g., 0.5 - 1.0 mL/min) optimize_temp->optimize_flow result Resolution Improved optimize_flow->result add_additive->optimize_modifier

Caption: Workflow for troubleshooting poor resolution.

  • Verify Chiral Stationary Phase (CSP) Selection:

    • Rationale: The fundamental basis of separation is the interaction between the analyte and a chiral stationary phase.[15] If the chosen CSP cannot form transient diastereomeric complexes with your enantiomers, no separation will occur.

    • Action: Confirm you are using a polysaccharide-based column (e.g., amylose or cellulose derivatives).[6] If initial screening on one polysaccharide column (e.g., Chiralpak IA) fails, try another from the same family with a different selector (e.g., Chiralpak IB or IC), as their chiral recognition capabilities can differ significantly.[7][19]

  • Optimize Mobile Phase Composition:

    • Rationale: The mobile phase modulates the interaction between the analyte and the CSP. The type and concentration of the alcohol modifier (the polar component) directly impact retention and selectivity.[20]

    • Action:

      • Alcohol Type: If using Isopropanol (IPA), try switching to Ethanol. Ethanol is more polar and can offer different selectivity.

      • Modifier Percentage: Systematically vary the alcohol percentage. A common screening range is from 5% to 20%. Lowering the alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks.

  • Incorporate or Optimize a Basic Additive:

    • Rationale: As a basic amine, (3-Methylpiperidin-3-yl)methanol requires a basic additive to ensure good peak shape and achieve reproducible chiral recognition.[6] The additive minimizes silanol interactions that interfere with the primary chiral separation mechanism.[8]

    • Action: Ensure your mobile phase contains a basic modifier. Diethylamine (DEA) at 0.1% is a standard starting point. If resolution is still poor, you can screen other amines (e.g., ethanolamine) or slightly increase the DEA concentration (e.g., to 0.2%).

  • Investigate Column Temperature:

    • Rationale: Enantioseparation is often enthalpically driven, making it sensitive to temperature.[16][17] Changing the temperature alters the thermodynamics of the analyte-CSP interaction, which can increase or decrease the separation factor (α).

    • Action: Analyze your sample at three different temperatures: ambient (e.g., 25°C), cooled (e.g., 15°C), and heated (e.g., 40°C). Monitor the resolution (Rs) at each temperature to find the optimum.

  • Adjust Flow Rate:

    • Rationale: While less impactful on selectivity, flow rate affects column efficiency. Chiral separations can be sensitive to flow, and lower flow rates often increase resolution by allowing more time for the enantiomers to interact with the CSP.[15]

    • Action: If you have partial separation, try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min. This will increase run time but may provide the necessary boost in resolution.

Issue 2: Severe Peak Tailing or Asymmetry

Peak tailing compromises accurate integration and quantification, and it is a clear indicator of undesirable secondary interactions.

start Peak Tailing Observed check_additive Is a basic additive (e.g., DEA) in the mobile phase? start->check_additive increase_additive Increase additive concentration (e.g., 0.1% -> 0.2%) check_additive->increase_additive Yes add_additive Add 0.1% DEA to mobile phase check_additive->add_additive No check_overload Is the column overloaded? increase_additive->check_overload dilute_sample Dilute sample 1:10 and 1:100 and reinject check_overload->dilute_sample Possible check_dissolution Is the sample dissolved in a stronger solvent than the mobile phase? dilute_sample->check_dissolution dissolve_in_mp Dissolve sample in mobile phase check_dissolution->dissolve_in_mp Yes result Symmetric Peak Achieved check_dissolution->result No dissolve_in_mp->result add_additive->check_overload

Caption: Systematic workflow for diagnosing and fixing peak tailing.

  • Confirm Presence and Concentration of Basic Additive:

    • Rationale: This is the most common and effective solution for tailing of basic compounds.[11][12][21] The additive neutralizes active silanol sites.

    • Action: If no additive is present, add 0.1% DEA to the mobile phase. If tailing persists, incrementally increase the concentration to 0.2% or 0.3%. Be aware that excessive amine concentration can sometimes reduce selectivity.

  • Check for Column Overload:

    • Rationale: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing.[10]

    • Action: Prepare and inject 1:10 and 1:100 dilutions of your sample. If the peak shape improves significantly with dilution, you are experiencing mass overload. Reduce your sample concentration accordingly.

  • Evaluate Sample Solvent:

    • Rationale: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure methanol or ethanol when the mobile phase is 95:5 Hexane:Ethanol) can cause peak distortion. The strong solvent blob carries the analyte through the column front in a distorted band.

    • Action: Whenever possible, dissolve your sample directly in the mobile phase.[22] This ensures that the injection solvent is perfectly matched with the running conditions, leading to sharp, symmetrical peaks.

Issue 3: Inconsistent or Drifting Retention Times

Unstable retention times make peak identification unreliable and indicate a problem with the system's stability or equilibration.

  • Ensure Proper Column Equilibration:

    • Rationale: Chiral stationary phases, especially with additives, can require extended equilibration times to achieve a stable surface chemistry.[23]

    • Action: When changing to a new mobile phase, flush the column with at least 20-30 column volumes. Before starting your analytical sequence, perform several conditioning injections of your sample until retention times are stable (e.g., <0.5% RSD).

  • Verify Mobile Phase Stability:

    • Rationale: The components of a mobile phase can evaporate at different rates, especially volatile components like hexane or additives like DEA. This changes the mobile phase composition over time, leading to retention time drift.

    • Action: Prepare fresh mobile phase daily.[22] Keep the solvent reservoir bottles capped to minimize evaporation.

  • Check for System Leaks and Temperature Fluctuations:

    • Rationale: A leak in the HPLC system will cause the pressure to fluctuate, leading to unstable flow rates and retention times. Likewise, poor column thermostatting can cause drift, as retention in chiral chromatography is often temperature-sensitive.[24]

    • Action: Perform a system pressure test to check for leaks. Ensure the column compartment is maintaining a stable temperature.

Data Summary & Recommended Conditions

The following table summarizes typical starting conditions for the chiral separation of (3-Methylpiperidin-3-yl)methanol and related structures based on established methods for piperidine derivatives.[3][4][5]

ParameterRecommended ConditionRationale & Notes
Chiral Column Polysaccharide-based, e.g., CHIRALPAK® IA, IB, IC, AD-H (5 µm)Proven high success rate for resolving piperidine enantiomers.[6][8]
Mobile Phase Mode Normal PhaseGenerally provides better selectivity for this compound class.
Mobile Phase n-Hexane / Ethanol (or IPA)Standard solvent system for normal phase chiral chromatography.
Composition Start with 90:10 (v/v) n-Hexane:Ethanol. Optimize % Ethanol from 5-20%.The alcohol modifier percentage is a key parameter for adjusting retention and selectivity.
Basic Additive 0.1% - 0.2% Diethylamine (DEA)Critical for preventing peak tailing of the basic piperidine analyte.[4][11]
Flow Rate 1.0 mL/min (for 4.6 mm ID column). Optimize by reducing to 0.5 mL/min.Lower flow rates can enhance resolution by increasing interaction time with the CSP.[15]
Column Temperature 25°C. Screen between 15°C and 40°C.Temperature is a powerful but unpredictable tool for optimizing selectivity.[16][18]
Detection Low UV (e.g., 210-220 nm) or CAD/ELSDThe analyte lacks a strong chromophore. Derivatization may be needed for trace analysis.[3][25]
Sample Diluent Mobile PhasePrevents peak shape distortion caused by solvent mismatch.[22]

References

  • Kazusada, T., & Toshikazu, S. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. MilliporeSigma.
  • Suzuki, T., Ota, T., & Takagi, T. Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
  • Unknown Author. Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Unknown Author. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • BenchChem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem.
  • BenchChem. (2025).
  • Phenomenex. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
  • The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • BenchChem. (2025).
  • Unknown Author. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • BenchChem. (2025). Selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers. BenchChem.
  • Babu, C. V. R., et al. (2014).
  • Unknown Author. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar.
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Unknown Author. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Letter, W. (2014). How can I improve my chiral column resolution?.
  • Unknown Author. Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • Unknown Author. Chiral Drug Separation.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Unknown Author. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Unknown Author. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Sigma-Aldrich. Basics of chiral HPLC. MilliporeSigma.
  • Unknown Author. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BOC Sciences.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Phenomenex.
  • Unknown Author. (2016). Chiral Separations by High-Performance Liquid Chromatography.
  • Unknown Author. (2024). Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions.
  • Unknown Author. (2026). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds. Organic Letters.
  • Unknown Author. (2023). Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife.

Sources

Preventing racemization during the synthesis of (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (3-Methylpiperidin-3-yl)methanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of (3-Methylpiperidin-3-yl)methanol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges related to preventing racemization during the synthesis of this critical chiral building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the integrity of your stereocenter at the C3 position.

Troubleshooting Guide: Preventing Racemization

This section addresses common issues encountered during the synthesis of (3-Methylpiperidin-3-yl)methanol where loss of stereochemical purity is a concern.

Issue 1: Loss of Enantiomeric Excess (ee) During N-Protecting Group Removal

Question: We are observing significant racemization at the C3 position after removing our Boc (tert-butyloxycarbonyl) protecting group under acidic conditions. What is causing this, and how can we mitigate it?

Answer: The primary cause of racemization during the removal of acid-labile protecting groups like Boc is the potential for protonation of the piperidine nitrogen followed by a ring-opening/ring-closing equilibrium. This equilibrium can proceed through an achiral intermediate, leading to a loss of stereochemical information.

Causality and Mechanistic Explanation: Under strong acidic conditions, the piperidine nitrogen is protonated. This can facilitate a transient ring-opening to form an amino-aldehyde, which is achiral. Subsequent ring-closure can occur from either face, leading to racemization.

Recommended Solutions:

  • Milder Deprotection Conditions: Avoid using harsh conditions like neat trifluoroacetic acid (TFA). A milder approach is often sufficient and minimizes side reactions.

  • Scavengers: The use of scavengers can trap reactive carbocations generated during deprotection, preventing them from participating in side reactions that might promote racemization.

Detailed Protocol for Mild Boc Deprotection:

StepProcedure
1Dissolve the Boc-protected (3-Methylpiperidin-3-yl)methanol in a minimal amount of dichloromethane (DCM).
2Cool the solution to 0 °C in an ice bath.
3Add a solution of 4M HCl in dioxane dropwise while monitoring the reaction by TLC or LC-MS.
4Once the reaction is complete, carefully quench with a saturated solution of sodium bicarbonate.
5Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
6Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Racemization During the Introduction of the Hydroxymethyl Group

Question: Our synthesis involves the reduction of a C3-ester or carboxylic acid to form the hydroxymethyl group. We are seeing a decrease in enantiomeric excess at this stage. Why is this happening?

Answer: Racemization during the reduction of a C3-carbonyl group (ester or carboxylic acid) is often due to enolization under the reaction conditions. The formation of a planar enolate intermediate at the chiral C3 position allows for non-stereospecific protonation, leading to a racemic or near-racemic mixture.[1][2]

Causality and Mechanistic Explanation: The presence of a base (even a mild one) or elevated temperatures can facilitate the abstraction of the acidic proton at the C3 position, adjacent to the carbonyl group. This forms a planar enolate, which loses its stereochemical information. Subsequent protonation during workup can occur from either side, leading to racemization.

Recommended Solutions:

  • Choice of Reducing Agent: Use a mild, non-basic reducing agent at low temperatures. Lithium aluminum hydride (LAH) can sometimes be too harsh. Consider using sodium borohydride in the presence of a Lewis acid or other milder hydride reagents.

  • Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of enolization.

  • Protecting Group Strategy: The choice of the N-protecting group is crucial. Urethane-based protecting groups like Boc or Cbz (carboxybenzyl) can help reduce the acidity of the C3 proton by delocalizing the nitrogen's lone pair, thus suppressing enolization.[1]

Experimental Workflow to Minimize Racemization During Reduction:

Caption: Workflow for low-temperature reduction to prevent enolization.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable strategies to establish the C3 stereocenter without racemization from the outset?

A1: The most robust strategies involve asymmetric synthesis methods that create the chiral center with high enantioselectivity, thereby avoiding racemization-prone steps later on. Key approaches include:

  • Asymmetric Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions or carbometalation of dihydropyridines can provide access to enantioenriched 3-substituted piperidines with high yield and enantioselectivity.[3][4][5][6]

  • Biocatalysis: Chemo-enzymatic methods, such as the dearomatization of pyridines using a combination of an amine oxidase and an ene imine reductase, can produce stereo-defined 3-substituted piperidines.[12]

Q2: Can I use a chiral resolving agent as a simpler alternative to asymmetric synthesis?

A2: Yes, chiral resolution is a viable, albeit less elegant, approach. It involves synthesizing the racemic (3-Methylpiperidin-3-yl)methanol and then separating the enantiomers.

  • Method: This is typically achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or its derivatives (e.g., Di-p-toluoyl-L-tartaric acid).[13] The different solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

  • Drawback: The maximum theoretical yield for the desired enantiomer is 50%, unless a dynamic kinetic resolution process is employed.

Q3: How does the choice of base and solvent impact racemization?

A3: The choice of base and solvent is critical, especially in steps where an acidic proton at a stereocenter is present.

  • Base: Strong, non-nucleophilic bases with high steric hindrance, such as 2,4,6-collidine, are preferred over less hindered bases like triethylamine, as they are less likely to cause racemization.[14] The basicity and steric hindrance of organic bases significantly influence racemization.[14]

  • Solvent: The polarity of the solvent can affect the stability of charged intermediates that may lead to racemization. It is crucial to select solvents that do not promote the formation of these intermediates.

Q4: What analytical techniques are best for monitoring enantiomeric purity throughout the synthesis?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of your intermediates and final product.

  • Column Selection: A chiral stationary phase (CSP) is required. Common CSPs include those based on cellulose or amylose derivatives.

  • Method Development: You will need to develop a method with an appropriate mobile phase (often a mixture of hexane and isopropanol) to achieve baseline separation of the two enantiomers.

Decision Tree for Troubleshooting Racemization:

Racemization_Troubleshooting Start Racemization Observed (Low ee%) Step At which step is racemization occurring? Start->Step Deprotection N-Protecting Group Removal Step->Deprotection e.g., Boc removal Reduction Carbonyl Reduction (Ester/Acid -> Alcohol) Step->Reduction e.g., LAH reduction Alkylation C3-Alkylation Step->Alkylation e.g., Methylation Cause_Deprotection Harsh Acidic Conditions Deprotection->Cause_Deprotection Cause_Reduction Enolization via Strong Base/High Temp Reduction->Cause_Reduction Cause_Alkylation Planar Enolate Intermediate Alkylation->Cause_Alkylation Sol_Deprotection Use Milder Conditions (e.g., 4M HCl in Dioxane) Cause_Deprotection->Sol_Deprotection Sol_Reduction Use Mild Reducing Agent (e.g., LiBH4) at Low Temp (-78°C) Cause_Reduction->Sol_Reduction Sol_Alkylation Use Chiral Auxiliary for Stereocontrol Cause_Alkylation->Sol_Alkylation

Caption: A decision-making guide for identifying and solving racemization issues.

References

  • BenchChem. (2025). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. BenchChem.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Wang, Z., Zhang, Z., Liu, R., & Ren, X. (2023). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]

  • Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(37), 17061–17069. [Link]

  • Various Authors. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • Albericio, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • BenchChem. (2025). Avoiding racemization during the synthesis of chiral piperidine acids. BenchChem.
  • ResearchGate. (n.d.). General mechanism of base-catalysed racemisation. [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Forró, E., & Fülöp, F. (2003). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Tetrahedron: Asymmetry, 14(8), 991-995. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Subirós-Funosas, R., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • Liu, R., et al. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 12(1), 5198. [Link]

  • Wang, Z. Q., et al. (2018). Enantioconvergent Amination of Racemic Tertiary C–H Bonds. Journal of the American Chemical Society, 140(17), 5860–5865. [Link]

  • Clarke, M. L., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. [Link]

  • Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • PubChem. (n.d.). (3-methylpiperidin-3-yl)methanol. [Link]

  • Lu, Y., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 4504. [Link]

  • Sugai, T. (2017). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Heterocycles, 95(1), 370. [Link]

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Technical Support Center: Managing the Stability of (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for managing the stability of (3-Methylpiperidin-3-yl)methanol during storage and experimentation. As Senior Application Scientists, we have synthesized available technical data and established chemical principles to help you maintain the integrity of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (3-Methylpiperidin-3-yl)methanol?

A1: To ensure the long-term stability of (3-Methylpiperidin-3-yl)methanol, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For short-term storage, room temperature (15-25°C) is generally acceptable. However, for extended periods, refrigeration at 2-8°C is recommended to minimize potential thermal degradation.[3] It is also crucial to protect the compound from light by using an amber-colored vial or storing it in a dark place.[4][5]

Q2: Is (3-Methylpiperidin-3-yl)methanol sensitive to air or moisture?

A2: Yes, compounds containing a piperidine ring can be susceptible to both air and moisture. The tertiary amine functional group within the piperidine ring is prone to oxidation by atmospheric oxygen, which can lead to the formation of N-oxide impurities.[6][7] Additionally, some piperidine derivatives are known to be hygroscopic, meaning they can readily absorb moisture from the atmosphere.[2] To mitigate these risks, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, and to handle it in a dry environment whenever possible.

Q3: What types of materials should I avoid for storing (3-Methylpiperidin-3-yl)methanol?

A3: It is advisable to avoid storing (3-Methylpiperidin-3-yl)methanol in containers that are not hermetically sealed. The compound should be kept away from strong oxidizing agents and strong acids, as these substances can induce rapid degradation.[2][4] Glass or other inert materials are the preferred choices for storage containers.

Q4: How can I determine if my sample of (3-Methylpiperidin-3-yl)methanol has degraded?

A4: Visual signs of degradation, such as a change in color, the formation of a precipitate, or the presence of an unusual odor, may not always be apparent. The most definitive way to assess the purity and stability of your sample is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A decrease in the area of the main compound peak and the emergence of new peaks in the chromatogram are clear indicators of degradation.

Troubleshooting Guide

This section addresses specific issues that researchers might encounter during their experiments, which could be linked to the instability of (3-Methylpiperidin-3-yl)methanol.

Issue 1: I am observing inconsistent results in my biological assays.

  • Question: My cell-based assay results are not reproducible when using (3-Methylpiperidin-3-yl)methanol. Could a stability issue be the cause?

  • Answer and Troubleshooting Steps:

    Indeed, inconsistent biological data can often be traced back to compound instability. Degradation products may exhibit altered or diminished biological activity, or they could be cytotoxic, leading to variability in your results.

    Recommended Actions:

    • Confirm Purity: The first step is to verify the purity of your stock solution and the sample being used in the assay. This can be accomplished using a stability-indicating HPLC method.[8]

    • Use Freshly Prepared Solutions: Whenever feasible, prepare fresh solutions of (3-Methylpiperidin-3-yl)methanol from a solid sample that has been stored under optimal conditions.

    • Evaluate Solution Stability: If you must use a stock solution over a period of time, it is crucial to perform a solution stability study. This involves analyzing the solution by HPLC at various time points (e.g., 0, 24, 48 hours) under your specific experimental conditions (e.g., in your assay medium at 37°C) to monitor for any signs of degradation.

Issue 2: My HPLC or LC-MS analysis shows unexpected peaks.

  • Question: When analyzing my (3-Methylpiperidin-3-yl)methanol sample, I'm seeing several new peaks that were not present in the initial analysis. What could be the source of these peaks?

  • Answer and Troubleshooting Steps:

    The appearance of new peaks is a strong indication of sample degradation. Based on the chemical structure of (3-Methylpiperidin-3-yl)methanol, several degradation pathways are plausible.

    Potential Degradation Pathways:

    • Oxidation: The tertiary amine on the piperidine ring is a primary site for oxidation, which can lead to the formation of the corresponding N-oxide.[6][7] This is a well-documented degradation route for many piperidine-containing molecules.

    • Dehydration: The tertiary alcohol group is susceptible to dehydration, particularly in the presence of acid or at elevated temperatures, which would result in the formation of an unsaturated alkene derivative.

    • Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation, often through free-radical mechanisms.[3]

    Workflow for Identifying Degradation Products:

    G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Identification cluster_3 Resolution A Unexpected peaks in HPLC/LC-MS B Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B Hypothesize degradation C Analyze stressed samples by LC-MS/MS B->C Generate degradation products D Compare retention times and mass spectra of unknown peaks with stressed samples C->D Collect data E Propose structures for degradation products based on fragmentation patterns D->E Interpret data F Optimize storage and handling conditions E->F Implement corrective actions

    Caption: A systematic workflow for the identification of unknown peaks in analytical data.

Issue 3: My compound has changed color.

  • Question: My solid sample of (3-Methylpiperidin-3-yl)methanol, which was initially a white powder, has developed a yellowish tint. What does this indicate?

  • Answer and Troubleshooting Steps:

    A change in color is a significant red flag for chemical degradation. This phenomenon is often caused by the formation of minor impurities that are highly colored.

    Recommended Actions:

    • Cease Use: It is strongly advised not to use the discolored material in your experiments, as its purity is compromised.

    • Analytical Characterization: If understanding the cause of the discoloration is critical, a small portion of the sample can be analyzed by HPLC or LC-MS to identify the impurities.

    • Review Storage Practices: This observation clearly indicates that your current storage conditions are inadequate. Ensure the compound is stored in a tightly sealed container, shielded from light, and kept in a cool, dry environment.[1][2] For enhanced protection, consider purging the container with an inert gas like argon or nitrogen before sealing.

Data Presentation

Table 1: Recommended Storage Conditions for (3-Methylpiperidin-3-yl)methanol

ParameterRecommended ConditionRationale for Recommendation
Temperature 2-8°C (Long-term) 15-25°C (Short-term)To minimize the rate of potential thermal degradation.[3]
Atmosphere Inert gas (e.g., Argon or Nitrogen)To prevent the oxidation of the tertiary amine functional group.[6][7]
Light Exposure Protected from light (e.g., in an amber vial)To avert potential photolytic degradation.[3]
Container Tightly sealed, constructed of glass or other inert materialTo prevent exposure to atmospheric moisture and oxygen, and to avoid any reaction with the container itself.[1][2]
Incompatible Substances Store away from strong oxidizing agents and strong acidsThese substances can induce rapid and significant degradation of the compound.[2][4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a robust stability-indicating HPLC method. Please note that method optimization may be necessary for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in deionized water

    • Solvent B: Acetonitrile

  • Gradient Elution: Begin with a gradient of 5% Solvent B, increasing to 95% Solvent B over a period of 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase to achieve a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are a critical component of understanding a compound's degradation pathways and for the development of a truly stability-indicating analytical method.[10][11]

  • Acid Hydrolysis: Dissolve the compound in a 0.1 M solution of hydrochloric acid and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 0.1 M solution of sodium hydroxide and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and maintain at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven maintained at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to ultraviolet light (e.g., 254 nm) for a period of 24 hours.

  • Analysis: Analyze all stressed samples, alongside an unstressed control sample, using the HPLC method detailed in Protocol 1.

Visualizations

G A (3-Methylpiperidin-3-yl)methanol B N-Oxide Derivative A->B Oxidation (O2, H2O2) C Alkene Derivative A->C Dehydration (Acid, Heat) D Other Photodegradation Products A->D Photolysis (UV Light)

Caption: Inferred potential degradation pathways for (3-Methylpiperidin-3-yl)methanol under various stress conditions.

Sources

Alternative reagents for the synthesis of (3-Methylpiperidin-3-yl)methanol to avoid impurities

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Reagents and Impurity Mitigation

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide in-depth guidance and troubleshooting for the synthesis of (3-Methylpiperidin-3-yl)methanol, a key building block in many pharmaceutical compounds. This guide focuses on addressing the common challenge of impurity formation during the reduction of ethyl 3-methylpiperidine-3-carboxylate and offers alternative reagents and protocols to enhance purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed when using Lithium Aluminum Hydride (LiAlH₄) to synthesize (3-Methylpiperidin-3-yl)methanol?

A1: While LiAlH₄ is a powerful and often effective reducing agent for esters, its high reactivity can lead to several impurities. The most common issues are:

  • Over-reduction: Although less common for the piperidine ring itself under standard conditions, aggressive reaction conditions (high temperature, prolonged reaction time) can potentially lead to ring-opening byproducts.

  • N-Alkylation Impurities: If ethyl acetate or other ethyl-containing reagents are used in the work-up to quench excess LiAlH₄, there is a risk of N-ethylation of the piperidine nitrogen, forming (1-ethyl-3-methylpiperidin-3-yl)methanol.

  • Formation of Aluminum Salt Adducts: Incomplete quenching and work-up can lead to the final product being contaminated with aluminum salts, which can be difficult to remove.

  • Unreacted Starting Material and Aldehyde Intermediate: Insufficient LiAlH₄ or non-optimal reaction conditions can result in the presence of unreacted ethyl 3-methylpiperidine-3-carboxylate and the intermediate aldehyde.[1]

Q2: My final product of (3-Methylpiperidin-3-yl)methanol is a yellow oil, but I expect a colorless product. What could be the cause?

A2: A yellow tint in piperidine-containing compounds is often indicative of oxidation.[] Piperidines can be susceptible to air oxidation over time, especially if not stored under an inert atmosphere. The impurities could be various oxidized forms of the piperidine ring. It is also possible that impurities from starting materials or solvents are carried through the synthesis. Purification by distillation or column chromatography is recommended.

Q3: Is Sodium Borohydride (NaBH₄) a suitable reagent for reducing ethyl 3-methylpiperidine-3-carboxylate?

A3: Generally, NaBH₄ is not strong enough to reduce esters to alcohols under standard conditions (e.g., in methanol or ethanol at room temperature).[3] However, its reactivity can be enhanced by using it in combination with certain additives or under specific reaction conditions. For instance, using NaBH₄ with a Lewis acid like lithium chloride (LiCl) or performing the reaction at elevated temperatures in a high-boiling solvent like THF can facilitate the reduction of some esters.[4]

Troubleshooting Guide: Alternative Reagents and Protocols

This section provides a detailed, comparative guide to alternative reducing agents for the synthesis of (3-Methylpiperidin-3-yl)methanol, designed to minimize the impurities associated with standard LiAlH₄ reductions.

Problem: Impurity Formation with LiAlH₄

The high reactivity of LiAlH₄, while ensuring complete conversion, often leads to challenges in controlling the reaction and can result in the formation of undesirable byproducts. The work-up procedure is also critical, as improper quenching can lead to the formation of N-alkylated impurities or persistent aluminum salt contamination.

Solution 1: Vitride® (Red-Al®) - A Safer and More Selective Alternative

Causality and Rationale:

Vitride®, with the chemical name sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), is a powerful reducing agent comparable to LiAlH₄.[5] However, it offers several practical advantages:

  • Improved Safety: Vitride® is non-pyrophoric and thermally more stable than LiAlH₄. It is commercially available as a solution in toluene, making it easier and safer to handle.

  • Enhanced Selectivity: The presence of the methoxyethoxy groups moderates the reactivity of the aluminum hydride, which can lead to cleaner reactions with fewer side products.

  • Solubility: It is soluble in aromatic hydrocarbons, offering a wider range of solvent choices compared to LiAlH₄, which is primarily soluble in ethers.

The reduction of an ester to an alcohol with Vitride® proceeds through a similar mechanism to LiAlH₄, involving nucleophilic attack of the hydride on the ester carbonyl.

Experimental Protocol: Reduction of Ethyl 3-Methylpiperidine-3-carboxylate with Vitride®

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of ethyl 3-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 70% solution of Vitride® in toluene (approx. 2.0-2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously and slowly add a saturated aqueous solution of sodium sulfate dropwise to quench the excess Vitride®. A gelatinous precipitate will form.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with toluene.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield (3-Methylpiperidin-3-yl)methanol as a colorless oil.

Expected Outcome: This method typically provides a high yield of the desired product with a cleaner impurity profile compared to LiAlH₄, particularly with a reduced risk of over-reduction and easier removal of aluminum byproducts.

Solution 2: Sodium Borohydride with Lithium Chloride - A Milder and Cost-Effective Option

Causality and Rationale:

While NaBH₄ alone is generally unreactive towards esters, the addition of a Lewis acid such as lithium chloride (LiCl) activates the ester carbonyl, making it more susceptible to nucleophilic attack by the hydride. The lithium ion coordinates to the carbonyl oxygen, increasing its electrophilicity. This combination provides a milder and more cost-effective reducing system compared to LiAlH₄ and Vitride®.

This method is particularly useful when other sensitive functional groups are present in the molecule that might be reduced by stronger hydrides.

Experimental Protocol: Reduction of Ethyl 3-Methylpiperidine-3-carboxylate with NaBH₄/LiCl

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend anhydrous lithium chloride (4.0 eq) and sodium borohydride (4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Add a solution of ethyl 3-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous THF to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously add methanol to quench the excess NaBH₄.

  • Isolation: Remove the solvents under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Expected Outcome: This method may require longer reaction times and higher temperatures compared to LiAlH₄ or Vitride®, and yields may be slightly lower. However, it offers a milder reaction profile, potentially avoiding side reactions associated with more powerful reducing agents.

Solution 3: Catalytic Hydrogenation - A Green and Scalable Approach

Causality and Rationale:

Catalytic hydrogenation is an attractive alternative for large-scale synthesis due to its operational simplicity, cleaner reaction profiles, and the avoidance of stoichiometric metal hydride waste. In this method, the ester is reduced with molecular hydrogen in the presence of a heterogeneous catalyst.

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and avoiding side reactions such as hydrogenolysis of other functional groups or over-reduction of the piperidine ring. For piperidine derivatives, catalysts like Ruthenium or Rhodium on a support are often preferred.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 3-Methylpiperidine-3-carboxylate

  • Reaction Setup: In a high-pressure autoclave, dissolve ethyl 3-methylpiperidine-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 5% Ru/C or 5% Rh/C, typically 1-5 mol%).

  • Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 atm). Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.

  • Isolation: Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude (3-Methylpiperidin-3-yl)methanol can be purified by vacuum distillation.

Expected Outcome: Catalytic hydrogenation can provide high yields of the desired product with minimal side products if the catalyst and conditions are carefully optimized. This method is particularly advantageous for large-scale production due to its cost-effectiveness and reduced waste generation.

Comparative Summary of Alternative Reagents

ReagentAdvantagesDisadvantages
Vitride® (Red-Al®) - Safer and easier to handle than LiAlH₄- High reactivity and good yields- Soluble in aromatic solvents- Still a highly reactive hydride, requires careful handling- More expensive than NaBH₄
NaBH₄/LiCl - Milder reaction conditions- Cost-effective- Good for substrates with other sensitive functional groups- Longer reaction times and higher temperatures may be required- Yields may be lower than with stronger hydrides
Catalytic Hydrogenation - "Green" and scalable process- Minimal waste generation- High yields with proper optimization- Requires specialized high-pressure equipment- Catalyst optimization may be necessary- Potential for side reactions like hydrogenolysis

Visualizing the Synthetic Pathways

The following diagrams illustrate the main synthetic route and the points where impurities can arise.

Synthesis_Pathway ester Ethyl 3-Methylpiperidine- 3-carboxylate LiAlH4 LiAlH₄ ester->LiAlH4 Reduction Vitride Vitride® ester->Vitride Reduction NaBH4 NaBH₄/LiCl ester->NaBH4 Reduction H2 H₂/Catalyst ester->H2 Reduction product (3-Methylpiperidin-3-yl)methanol LiAlH4->product Vitride->product NaBH4->product H2->product

Caption: Main reduction pathways to (3-Methylpiperidin-3-yl)methanol.

Impurity_Formation ester Ethyl 3-Methylpiperidine- 3-carboxylate LiAlH4 LiAlH₄ Reduction ester->LiAlH4 product (3-Methylpiperidin-3-yl)methanol LiAlH4->product Desired Path unreacted Unreacted Ester LiAlH4->unreacted Incomplete Reaction aldehyde Aldehyde Intermediate LiAlH4->aldehyde Incomplete Reduction workup Work-up with Ethyl Acetate product->workup N_ethyl N-Ethyl Impurity workup->N_ethyl Side Reaction

Caption: Potential impurity formation with LiAlH₄.

References

Sources

Technical Support Center: Scale-Up of (3-Methylpiperidin-3-yl)methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (3-Methylpiperidin-3-yl)methanol. This guide is designed for researchers, process chemists, and drug development professionals. (3-Methylpiperidin-3-yl)methanol is a valuable building block in medicinal chemistry, and its efficient, safe, and scalable production is critical for advancing pharmaceutical pipelines. Piperidine derivatives, in general, are ubiquitous in pharmaceuticals, making robust synthetic methodologies for these scaffolds highly sought after.[1][2][3]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on the causality behind experimental choices, troubleshooting common issues, and ensuring safety and scalability.

Overview of a Common Synthetic Pathway

A prevalent and logical route to (3-Methylpiperidin-3-yl)methanol involves the reduction of a readily available precursor, ethyl 3-methylpiperidine-3-carboxylate. This two-step process—esterification of a protected 3-methylpiperidine-3-carboxylic acid followed by reduction—is a common academic and industrial approach. The key challenges lie in the final reduction step, particularly concerning reagent choice, reaction control, and product isolation at scale.

G cluster_0 Upstream Synthesis cluster_1 Core Scale-Up Process cluster_2 Downstream Start 3-Piperidinecarboxylic Acid N_Protection N-Protection (e.g., Boc, Cbz) Start->N_Protection Alpha_Methylation α-Methylation N_Protection->Alpha_Methylation Esterification Esterification Alpha_Methylation->Esterification Precursor Ethyl 3-Methyl-N-Protected- piperidine-3-carboxylate Esterification->Precursor Deprotection N-Deprotection Precursor->Deprotection Reduction Ester Reduction (Key Challenge) Deprotection->Reduction Product (3-Methylpiperidin-3-yl)methanol Reduction->Product Workup Aqueous Workup Product->Workup Purification Purification (e.g., Distillation/Crystallization) Workup->Purification Final Isolated Product Purification->Final

Caption: General Synthetic Workflow for (3-Methylpiperidin-3-yl)methanol.

Troubleshooting Guide: The Reduction Step

The reduction of the parent ester, ethyl 3-methylpiperidine-3-carboxylate, is the most critical and challenging step during scale-up. The choice of reducing agent dictates the process parameters, safety concerns, and purification strategy.

Data Summary: Comparison of Common Reducing Agents
Reagent SystemTypical SolventStoichiometry (Ester)ProsCons & Scale-Up Challenges
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether~1.0 - 1.5 eq.Highly effective, fast, reliable at lab scale.Highly pyrophoric, violent reaction with water, generates H₂, difficult workup (Fieser method), problematic aluminum salt filtration at scale.
Borane-THF Complex (BH₃·THF) THF~2.0 - 3.0 eq.Milder than LiAlH₄, easier workup.[4]Reagent is moisture-sensitive, requires careful temperature control to avoid side reactions, potential for pressure buildup.
Sodium Borohydride & Lewis Acid (e.g., NaBH₄/BF₃·OEt₂) Heptane/THFNaBH₄: ~3-5 eq.BF₃·OEt₂: ~3-5 eq.Cost-effective, less hazardous than LiAlH₄.[4]Requires careful control of exothermic addition of BF₃·OEt₂, multi-component system adds complexity.
Catalytic Hydrogenation (e.g., Ru-based catalysts) Methanol, EthanolCatalytic"Green" approach, simple product isolation, avoids metal waste streams.Requires high-pressure equipment, potential for catalyst poisoning, may require higher temperatures, catalyst cost.[5]
Q&A: Common Problems in the Reduction Step

Q1: My reduction with LiAlH₄ is sluggish or incomplete, even with excess reagent. What are the likely causes?

A1: This is a common issue often traced back to reagent quality and reaction conditions.

  • Cause 1: Deactivated LiAlH₄. LiAlH₄ is extremely sensitive to moisture and air. If the reagent is old or has been handled improperly, its effective strength will be diminished.

    • Solution: Always use a fresh bottle of LiAlH₄ or titrate the reagent before use to determine its active hydride content. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).[6]

  • Cause 2: Inadequate Temperature. While the initial addition is often done at 0 °C for control, the reaction may require warming to room temperature or even gentle reflux to go to completion.

    • Solution: After the initial exothermic addition is complete, allow the reaction to warm to room temperature and monitor by TLC or LC-MS. If the reaction stalls, gentle heating (refluxing THF) may be required.

  • Cause 3: Poor Mixing. At scale, inadequate agitation can lead to localized "hot spots" and areas of poor reagent distribution, resulting in incomplete conversion.

    • Solution: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade impeller) that provides good top-to-bottom turnover of the reaction slurry.

Q2: During my scale-up using a borane-based reduction, I noticed significant gas evolution and a drop in yield. What is happening?

A2: Uncontrolled gas evolution points towards a side reaction, likely caused by moisture contamination or improper quenching.

  • Cause: Boranes react with water or alcohols (if used as a co-solvent improperly) to release hydrogen gas. This not only consumes the reagent, reducing your yield, but also creates a significant safety hazard from pressure buildup and flammability.[7]

    • Solution (Prevention): Use anhydrous solvents and maintain a robust inert atmosphere. The starting material must be free of residual water or alcohol from previous steps.

    • Solution (Workup): The quenching step is critical. A slow, controlled addition of methanol or acetone at low temperature is required to safely neutralize excess borane before adding water or aqueous acid. A sudden quench with water on a large excess of borane can be extremely vigorous.

Q3: The workup of my large-scale LiAlH₄ reduction is a nightmare. The aluminum salts are gelatinous and impossible to filter. How can I improve this?

A3: This is the primary drawback of using LiAlH₄ at scale. The standard "Fieser workup" (sequential addition of x g water, x g 15% NaOH, then 3x g water, where x = g of LiAlH₄) is designed to produce granular, filterable aluminum salts.

  • Problem 1: Incorrect Stoichiometry or Order of Addition. Deviating from the Fieser ratios can lead to the formation of a fine, gelatinous precipitate of aluminum hydroxide that clogs filter beds.

    • Solution: Adhere strictly to the established ratios. Add the reagents slowly and in the correct order with vigorous stirring. Allow sufficient time between additions for the precipitate to form correctly.

  • Problem 2: Insufficient Stirring. At scale, proper mixing during the quench is essential to form the granular salts.

    • Solution: Use a robust mechanical stirrer. If the slurry becomes too thick to stir, you may need to dilute it with more of the reaction solvent (e.g., THF) before beginning the quench.

  • Alternative: Consider switching to a different reducing agent for scale-up, such as NaBH₄/BF₃·OEt₂ or catalytic hydrogenation, which have significantly easier workups.[4][5]

Troubleshooting Guide: Grignard-Based Routes

An alternative synthetic approach involves a Grignard reaction, for example, the addition of a methyl Grignard reagent to a protected 3-piperidone derivative followed by functional group manipulation. While powerful, Grignard reactions present their own unique scale-up challenges.[8]

G cluster_0 Troubleshooting Grignard Initiation Start Reaction Fails to Initiate Check_Anhydrous System Rigorously Anhydrous? Start->Check_Anhydrous Check_Mg Mg Surface Activated? Check_Anhydrous->Check_Mg Yes Fix_Dryness Flame-dry glassware, use anhydrous solvents. Check_Anhydrous->Fix_Dryness No Check_Initiator Initiator Used? Check_Mg->Check_Initiator Yes Fix_Mg Crush Mg turnings under N2. Check_Mg->Fix_Mg No Success Initiation Successful Check_Initiator->Success Yes Fix_Initiator Add I2 crystal or 1,2-dibromoethane. Check_Initiator->Fix_Initiator No

Caption: Decision workflow for troubleshooting Grignard reaction initiation.

Q4: I'm trying a Grignard-based synthesis, but the reaction won't start. The solution remains colorless. What should I do?

A4: This is a classic Grignard problem related to initiation. The reaction is heterogeneous and depends on the organic halide accessing the pure magnesium metal surface, which is often passivated by a layer of magnesium oxide.[9]

  • Cause 1: Wet Reagents/Glassware. Grignard reagents are potent bases and will be quenched by even trace amounts of water. This is the most common cause of failure.[6]

    • Solution: Ensure all glassware is meticulously flame-dried under vacuum or oven-dried and assembled hot under an inert atmosphere. Solvents must be anhydrous grade, and starting materials should be dried and stored over molecular sieves.

  • Cause 2: Inactive Magnesium Surface. The gray oxide layer on magnesium turnings can prevent the reaction from starting.

    • Solution: Activate the magnesium. This can be done by:

      • Mechanical Activation: Before adding solvent, place the magnesium turnings in the flask and stir them vigorously under nitrogen to break up the turnings and expose fresh surfaces.

      • Chemical Activation: Add a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane. These react with the surface to expose fresh magnesium.[10]

      • Thermal Activation: Gentle heating with a heat gun on a small portion of the flask can sometimes initiate the reaction, which will then become self-sustaining. Be prepared to cool the flask immediately once the exotherm begins.

Q5: My Grignard reaction was extremely exothermic and turned dark brown/black, and my primary byproduct is a dimer of my starting halide. Why did this happen?

A5: You have experienced a runaway reaction and significant Wurtz coupling. This is a major safety and yield concern during scale-up.[9][11]

  • Cause: The Wurtz coupling is a side reaction where the formed Grignard reagent (R-MgX) reacts with the unreacted starting material (R-X) to form R-R.[12] This is often exacerbated by:

    • Fast Addition of Halide: Adding the organic halide too quickly leads to a high local concentration, favoring the Wurtz side reaction.

    • High Temperatures: The reaction is highly exothermic. If the heat is not removed efficiently, the rising temperature will accelerate all reaction rates, including side reactions, and can lead to the solvent boiling violently.[6][8]

  • Solution for Scale-Up:

    • Controlled Addition: The organic halide must be added slowly and sub-surface to the stirred magnesium slurry. The addition rate should be controlled to maintain a steady, manageable internal temperature (e.g., gentle reflux).

    • Efficient Heat Removal: Ensure the reactor has sufficient cooling capacity. The jacket temperature should be significantly lower than the target internal temperature to effectively dissipate the heat generated by the reaction.

    • Dilution: Running the reaction at a lower concentration can help moderate the exotherm, although this impacts reactor throughput. A balance must be found during process development.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying (3-Methylpiperidin-3-yl)methanol at scale?

A: Due to the polar amine and alcohol groups, this compound has significant water solubility, making simple extraction difficult. At scale, vacuum distillation is often the most effective method if the compound is thermally stable. Alternatively, forming the hydrochloride salt by adding HCl (e.g., as a solution in isopropanol or ether) can precipitate the product from an organic solvent, allowing for easy isolation by filtration. The salt can then be used directly or neutralized in a subsequent step.

Q: What are the top 3 safety concerns when scaling up this synthesis?

A:

  • Fire Hazard: This is the primary concern, especially if using LiAlH₄ or Grignard reagents. Both react violently with water, and the hydrogen gas evolved is highly flammable. The use of ethereal solvents like THF and diethyl ether, which have low flash points, further elevates this risk.[6][7][11]

  • Runaway Reactions: The reduction and Grignard formation steps are highly exothermic. Without proper heat management, a runaway reaction can occur, leading to a rapid increase in temperature and pressure, potentially causing reactor failure or fire.[8][9]

  • Handling of Corrosive and Pyrophoric Materials: LiAlH₄ is pyrophoric. Strong acids and bases used during workup (e.g., HCl, NaOH) are corrosive. All material transfers must be conducted using appropriate engineering controls (e.g., closed systems) and personal protective equipment.

Q: Which analytical techniques are recommended for in-process control?

A: For monitoring reaction completion, Thin Layer Chromatography (TLC) is a quick and effective tool for lab-scale development. For scale-up and more quantitative results, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) (after derivatization of the polar groups, if necessary) are preferred. ¹H NMR is essential for structural confirmation of the final product and for identifying byproducts.

References

  • Merck Research Laboratories. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development. [Link]

  • University of Nebraska-Lincoln. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Environmental Health and Safety. [Link]

  • ACS Publications. (2015). Preparation of ((3R,6R)-6-Methylpiperidin-3-yl)methanol Hydrochloride (3). Organic Process Research & Development. [Link]

  • American Chemical Society. (2025). Grignard Reaction Safety. ACS Chemical Health & Safety. [Link]

  • AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 AIChE Annual Meeting. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • ACS Publications. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. Organic Process Research & Development. [Link]

  • Google Patents. (1997).
  • YouTube. (2024). Grignard reaction safety. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • 360iResearch. (2025). Pharmaceutical Grade Piperidine Derivatives Market 2025-2032. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Der Pharma Chemica. (2014). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • ResearchGate. (n.d.). Reported synthetic routes to 1. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Google Patents. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • NIH National Center for Biotechnology Information. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. [Link]

  • Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. (2021). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. [Link]

  • ResearchGate. (2024). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • ResearchGate. (2017). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • Royal Society of Chemistry. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]

  • Taylor & Francis. (2016). Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. [Link]

  • Frontiers. (2024). Numerical evaluation of methanol synthesis in catalytic wall-coated microreactors: scale-up and performance analysis of planar and monolithic designs. Frontiers in Chemical Engineering. [Link]

  • ResearchGate. (n.d.). An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). (R)-Ethyl 3-methylpiperidine-3-carboxylate. PubChem. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Ethyl 1-methylpiperidine-3-carboxylate. PubChem. [Link]

  • Pipzine Chemicals. (n.d.). (S)-Ethyl 3-methylpiperidine-3-carboxylate. [Link]

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Validation & Comparative

Comparative analysis of different synthetic routes to (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Substituted Piperidine

(3-Methylpiperidin-3-yl)methanol is a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the specific substitution pattern of a methyl and a hydroxymethyl group at the 3-position offers a unique three-dimensional structure for interaction with biological targets. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to researchers in the pharmaceutical industry and academia. This guide provides a comparative analysis of different synthetic strategies, offering insights into the practical considerations and experimental details of each approach.

Route 1: Grignard Reaction on an N-Protected 3-Piperidone

This classical organometallic approach offers a straightforward method for the construction of the tertiary alcohol moiety. The synthesis commences with the readily available N-protected 3-piperidone.

Reaction Scheme

Grignard Reaction N-Boc-3-piperidone N-Boc-3-piperidone Intermediate_alkoxide N-Boc-(3-hydroxy-3-methylpiperidin-3-yl)methanol N-Boc-3-piperidone->Intermediate_alkoxide 1. CH3MgBr, THF 2. H2O workup (3-Methylpiperidin-3-yl)methanol (3-Methylpiperidin-3-yl)methanol Intermediate_alkoxide->(3-Methylpiperidin-3-yl)methanol Deprotection (e.g., TFA, DCM)

Caption: Grignard addition of methylmagnesium bromide to N-Boc-3-piperidone followed by deprotection.

Experimental Protocol
  • Grignard Reaction: To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection: The crude N-Boc protected intermediate is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) (5.0 eq) is added. The mixture is stirred at room temperature for 2 hours.

  • Purification: The solvent is removed under reduced pressure, and the residue is basified with aqueous sodium hydroxide and extracted with DCM. The organic layer is dried and concentrated to afford (3-Methylpiperidin-3-yl)methanol, which can be further purified by distillation or chromatography.

Causality and Insights

The use of an N-Boc protecting group is crucial to prevent the Grignard reagent from reacting with the acidic N-H proton of the piperidine. The choice of THF as a solvent is standard for Grignard reactions, as it solvates the magnesium complex. The aqueous workup with a mild acid like ammonium chloride protonates the intermediate alkoxide to form the alcohol. Subsequent deprotection with a strong acid like TFA is a standard procedure for removing the Boc group.

Route 2: Reduction of a Piperidine-3-carboxylate Derivative

This route involves the synthesis of a 3-methyl-3-piperidinecarboxylic acid ester, followed by reduction of the ester to the primary alcohol.

Reaction Scheme

Reduction Route N-Boc-3-piperidinecarboxylic_acid N-Boc-3-piperidinecarboxylic acid Ester_intermediate N-Boc-3-methyl-3-piperidine- carboxylic acid ethyl ester N-Boc-3-piperidinecarboxylic_acid->Ester_intermediate 1. Alkylation (e.g., LDA, CH3I) 2. Esterification (e.g., EtOH, H+) Protected_alcohol N-Boc-(3-Methylpiperidin-3-yl)methanol Ester_intermediate->Protected_alcohol LiAlH4, THF (3-Methylpiperidin-3-yl)methanol (3-Methylpiperidin-3-yl)methanol Protected_alcohol->(3-Methylpiperidin-3-yl)methanol Deprotection (e.g., TFA, DCM)

Caption: Synthesis via alkylation and reduction of a piperidine-3-carboxylate.

Experimental Protocol
  • Alkylation and Esterification: N-Boc-3-piperidinecarboxylic acid (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.2 eq) is added slowly, followed by methyl iodide (1.5 eq). The reaction is stirred at -78 °C for 2 hours and then warmed to room temperature. The reaction is quenched with water, and the product is extracted. The crude acid is then esterified using ethanol and a catalytic amount of sulfuric acid under reflux.

  • Reduction: The purified N-Boc-3-methyl-3-piperidinecarboxylic acid ethyl ester (1.0 eq) is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in THF at 0 °C. The mixture is then refluxed for 4 hours.[1]

  • Workup: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting solid is filtered off, and the filtrate is concentrated.

  • Deprotection and Purification: The crude protected alcohol is deprotected using TFA in DCM as described in Route 1, followed by purification.

Causality and Insights

This route offers good control over the introduction of the methyl group. The use of a strong, non-nucleophilic base like LDA is necessary to deprotonate the α-carbon to the carboxylate for subsequent alkylation. LiAlH4 is a powerful reducing agent required for the reduction of the ester to the alcohol; weaker reducing agents like sodium borohydride are generally not effective for this transformation.[2] The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions.

Route 3: Asymmetric Synthesis via Chiral Auxiliary

For applications requiring enantiomerically pure (3-Methylpiperidin-3-yl)methanol, an asymmetric approach is necessary. This can be achieved using a chiral auxiliary to direct the stereoselective alkylation of a piperidine precursor.

Reaction Scheme

Asymmetric Synthesis Chiral_Auxiliary Chiral Auxiliary (e.g., Evans oxazolidinone) Piperidone_adduct N-Acyl Piperidone Chiral_Auxiliary->Piperidone_adduct Condensation Alkylated_adduct Diastereomerically enriched alkylated adduct Piperidone_adduct->Alkylated_adduct 1. Base (e.g., s-BuLi) 2. CH3I Enantiopure_intermediate Enantiopure N-protected (3-Methylpiperidin-3-yl)methanol Alkylated_adduct->Enantiopure_intermediate Reductive Cleavage (e.g., LiAlH4) (R)- or (S)-(3-Methylpiperidin-3-yl)methanol (R)- or (S)-(3-Methylpiperidin-3-yl)methanol Enantiopure_intermediate->(R)- or (S)-(3-Methylpiperidin-3-yl)methanol Deprotection

Caption: Asymmetric synthesis using a chiral auxiliary for stereocontrolled alkylation.

Experimental Protocol
  • Attachment of Chiral Auxiliary: A suitable chiral auxiliary, such as an Evans oxazolidinone, is acylated with a protected piperidine-3-carboxylic acid derivative.[3]

  • Diastereoselective Alkylation: The resulting N-acyl piperidine is treated with a strong base (e.g., sodium hexamethyldisilazide) to form a chiral enolate, which is then reacted with methyl iodide to introduce the methyl group with high diastereoselectivity.

  • Auxiliary Cleavage and Reduction: The chiral auxiliary is cleaved, often reductively using LiAlH4, which also reduces the carbonyl group to the hydroxymethyl group, yielding the enantiomerically enriched N-protected (3-Methylpiperidin-3-yl)methanol.

  • Deprotection: The protecting group is removed to afford the final enantiopure product.

Causality and Insights

The chiral auxiliary provides a sterically hindered environment that directs the approach of the electrophile (methyl iodide) to one face of the enolate, leading to the formation of one diastereomer in excess.[4][5] The choice of base and reaction temperature is critical for achieving high diastereoselectivity. Reductive cleavage of the auxiliary is often convenient as it accomplishes two transformations in a single step.

Route 4: Biocatalytic Resolution

This approach involves the synthesis of a racemic mixture of (3-Methylpiperidin-3-yl)methanol, followed by enzymatic resolution to separate the enantiomers. Lipases are commonly used for the kinetic resolution of alcohols.

Reaction Scheme

Biocatalytic Resolution Racemic_alcohol Racemic (3-Methylpiperidin-3-yl)methanol Separated_products (R)-ester + (S)-alcohol (or vice versa) Racemic_alcohol->Separated_products Lipase (e.g., Candida antarctica lipase B) Acyl donor (e.g., vinyl acetate) Enantiopure_alcohols (R)- and (S)-(3-Methylpiperidin-3-yl)methanol Separated_products->Enantiopure_alcohols Separation and Hydrolysis

Caption: Enzymatic kinetic resolution of racemic (3-Methylpiperidin-3-yl)methanol.

Experimental Protocol
  • Racemate Synthesis: A racemic mixture of N-protected (3-Methylpiperidin-3-yl)methanol is synthesized using either Route 1 or Route 2.

  • Enzymatic Acylation: The racemic alcohol (1.0 eq) is dissolved in an organic solvent (e.g., toluene). An acyl donor such as vinyl acetate (2.0 eq) and a lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) are added. The suspension is stirred at a controlled temperature (e.g., 40 °C) and the reaction progress is monitored by chiral HPLC.

  • Separation: Once approximately 50% conversion is reached, the enzyme is filtered off. The filtrate contains one enantiomer as the ester and the other as the unreacted alcohol. These can be separated by chromatography.

  • Hydrolysis and Deprotection: The separated ester is hydrolyzed (e.g., with aqueous NaOH) to afford the other enantiomer of the alcohol. Both enantiomers are then deprotected.

Causality and Insights

Lipases are enzymes that can selectively catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other.[6][7][8] This difference in reaction rates allows for the separation of the enantiomers. The choice of lipase, solvent, acyl donor, and temperature are all critical parameters that need to be optimized for high enantioselectivity (E-value). The maximum theoretical yield for each enantiomer in a kinetic resolution is 50%.

Comparative Analysis

FeatureRoute 1: Grignard ReactionRoute 2: ReductionRoute 3: Asymmetric SynthesisRoute 4: Biocatalytic Resolution
Overall Yield ModerateModerate to GoodModerateLow (Max 50% per enantiomer)
Stereoselectivity None (Racemic)None (Racemic)HighHigh
Scalability GoodGoodModerateGood
Cost of Reagents LowModerate (LiAlH4)High (Chiral auxiliary)Moderate (Enzyme)
Safety Concerns Grignard reagents are pyrophoric.LiAlH4 is highly reactive with water.Use of strong bases at low temperatures.Generally safe.
Number of Steps Relatively fewModerateManyModerate (after racemate synthesis)
Key Advantage Straightforward, uses common reagents.Good control over methylation.Access to enantiopure product.Mild reaction conditions.
Key Disadvantage Produces a racemic mixture.Use of hazardous LiAlH4.High cost and more steps.Theoretical yield limited to 50%.

Conclusion

The choice of synthetic route for (3-Methylpiperidin-3-yl)methanol depends heavily on the specific requirements of the application. For the production of the racemic material on a large scale, the Grignard reaction (Route 1) offers a cost-effective and relatively simple procedure. The reduction of a piperidine-3-carboxylate derivative (Route 2) provides an alternative that may offer better control in some cases but involves the use of the hazardous reagent LiAlH4.

When enantiopure (3-Methylpiperidin-3-yl)methanol is required, a decision must be made between asymmetric synthesis (Route 3) and biocatalytic resolution (Route 4) . Asymmetric synthesis provides a direct route to the desired enantiomer, potentially in high yield, but often requires expensive chiral auxiliaries and multiple synthetic steps. Biocatalytic resolution is an attractive alternative that utilizes mild enzymatic conditions, but the theoretical yield for the desired enantiomer is limited to 50% from the racemic starting material. The unreacted enantiomer can potentially be racemized and recycled to improve the overall efficiency.

Ultimately, the optimal synthetic strategy will be determined by a careful consideration of factors such as cost, scale, safety, and the desired stereochemical purity of the final product.

References

  • Fustero, S., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. Thesis.
  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines.
  • Wender, P. A., et al. (2012). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access.
  • Dickman, D. A., et al. (1990). REDUCTION OF L-PROLINE TO L-PROLINOL. Organic Syntheses, 69, 5.
  • BenchChem. (2025). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. BenchChem.
  • Maitland, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Gotor-Fernández, V., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS .

  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?.
  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.
  • Matulevičiūtė, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. Organic Chemistry Portal.
  • Alfa Chemistry. (3-Methylpiperidin-3-yl)methanol. Labshake.
  • Adlercreutz, P., et al. (2014). Lipase-Catalyzed Methanolysis of Triricinolein in Organic Solvent to Produce 1,2(2,3)-Diricinolein.
  • Poppe, L., et al. (2023).
  • Gotor, V., et al. (2015).
  • Biosynth. (3-Phenylpiperidin-3-yl)methanol. Biosynth.
  • Lonza Group. (2014). Process for the synthesis of 3-methyl-pyridine.
  • Adlercreutz, P., et al. (2014). Lipase-catalyzed methanolysis of triricinolein in organic solvent to produce 1,2(2,3)-diricinolein. PubMed.

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Biological activity of (3-Methylpiperidin-3-yl)methanol compared to its structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of (3-Methylpiperidin-3-yl)methanol and Its Structural Analogs

Introduction: The Piperidine Scaffold and a Molecule of Interest

The piperidine ring is a quintessential privileged scaffold in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile template for interacting with diverse biological targets.[1] This guide focuses on a specific, less-explored derivative: (3-Methylpiperidin-3-yl)methanol. This molecule is characterized by a unique 3,3-disubstituted pattern, featuring a geminal methyl and hydroxymethyl group on a tertiary carbon.

While direct, comprehensive biological activity data for (3-Methylpiperidin-3-yl)methanol is not extensively documented in publicly available literature[2][3], a robust analysis of its structural analogs provides a powerful predictive framework. By dissecting the structure-activity relationships (SAR) of closely related compounds, we can infer its likely biological profile and design a rigorous experimental workflow for its validation. This guide will synthesize data from disparate studies on piperidine derivatives to build a coherent picture of the potential therapeutic applications of (3-Methylpiperidin-3-yl)methanol and to provide the scientific community with detailed protocols for its empirical evaluation.

Comparative Analysis of Structural Analogs and Potential Biological Targets

The biological activity of piperidine derivatives is exquisitely sensitive to the nature, position, and stereochemistry of their substituents. Below, we compare key structural analogs of (3-Methylpiperidin-3-yl)methanol to delineate potential target classes.

Opioid Receptor Modulation: The Analgesic Potential

A significant body of research points to the role of substituted piperidines as potent analgesics, primarily through interaction with opioid receptors.[4] A compelling case study involves a series of 3-methyl-4-(N-phenyl amido)piperidines, which includes compounds with exceptional analgesic potency, some thousands of times more potent than morphine.[5][6]

  • Structural Comparison:

    • (3-Methylpiperidin-3-yl)methanol: Features a hydroxymethyl (-CH₂OH) group at the C3 position.

    • Analgesic Analogs (e.g., Brifentanil): Possess a complex N-phenylamido group at the C4 position and a tetrazolylethyl group on the piperidine nitrogen (N1).[5] The cis-3-methyl configuration in these analogs was found to be critical for high potency.

  • Causality and Insight: The potent activity of the 4-amido analogs is driven by specific interactions within the opioid receptor binding pocket. The amide functionality provides crucial hydrogen bonding opportunities, while the N1 substituent explores additional binding space. For (3-Methylpiperidin-3-yl)methanol, the C3-hydroxymethyl group can act as both a hydrogen bond donor and acceptor. However, its position and the lack of a large, lipophilic N1 substituent suggest that if it possesses any opioid activity, it would likely be significantly less potent than highly engineered analogs like fentanyl or brifentanil. The C3 methyl group, however, provides conformational rigidity, a feature often associated with enhanced binding affinity.[7]

Cholinergic System Interactions: nAChR Modulation and AChE Inhibition

The piperidine scaffold is also central to compounds that modulate the cholinergic system. These activities range from inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, to directly modulating nicotinic acetylcholine receptors (nAChRs).[8][9]

  • Structural Comparison:

    • AChE Inhibitors (e.g., Donepezil): These compounds, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, feature a large, complex substituent at the C4 position and a benzyl group at N1, designed to span the active site of AChE.[8]

    • nAChR Modulators: These compounds often act as positive allosteric modulators (PAMs), binding to a site distinct from the acetylcholine binding site to enhance receptor function.[10][11] Their structures are highly variable.

  • Causality and Insight: The SAR for AChE inhibitors is well-defined and requires specific structural motifs that are absent in (3-Methylpiperidin-3-yl)methanol. Therefore, significant AChE inhibition is unlikely. However, the simpler structure of our target molecule makes it a plausible candidate for an nAChR modulator. The piperidine nitrogen (as a protonated amine at physiological pH) and the hydroxyl group could engage in electrostatic and hydrogen-bonding interactions within an allosteric site on an nAChR subunit.

Synthesized Structure-Activity Relationship (SAR) Summary

The analysis of structural analogs allows us to build a predictive SAR model for (3-Methylpiperidin-3-yl)methanol.

Structural FeatureAnalog ClassObserved Biological ActivityImplication for (3-Methylpiperidin-3-yl)methanol
C3-Methyl Group 3-Methyl-4-amido piperidines[5]Potent µ-opioid agonism (analgesia)The methyl group restricts ring conformation, which can enhance binding affinity to a specific target.
C3-Hydroxymethyl Group N/A (Unique Feature)-Can act as a hydrogen bond donor/acceptor. May confer modest affinity for targets with polar binding pockets.
Unsubstituted N1-H Piperidin-3-ylmethanol[12]-The secondary amine allows for protonation and electrostatic interactions but lacks the extended hydrophobic interactions provided by N-benzyl or other large groups seen in potent inhibitors/agonists.
C4-Substitution AChE Inhibitors[8], Opioid Agonists[4]High potency for respective targetsThe lack of C4 substitution in the target molecule suggests it will not fit the pharmacophore models for these specific high-affinity ligands.

Proposed Experimental Validation Workflow

Based on the SAR analysis, a multi-tiered experimental approach is required to elucidate the biological activity of (3-Methylpiperidin-3-yl)methanol. The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Logical Workflow for Biological Characterization

The following diagram illustrates a logical progression for characterizing a novel compound like (3-Methylpiperidin-3-yl)methanol, moving from broad screening to specific in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Confirmation & SAR cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & QC B Broad Target Screening (e.g., GPCR Panel, Ion Channel Panel) A->B Test Compound C Cytotoxicity Profiling (MTT or LDH Assay) A->C Test Compound D Dose-Response & IC50/EC50 Determination for Identified Hits B->D Identified 'Hits' G Selection of In Vivo Model (Based on In Vitro Activity) C->G Toxicity Data E Secondary Functional Assays (e.g., Electrophysiology for nAChR) D->E F Analog Synthesis & SAR Expansion E->F E->G Confirmed Active Compound H Efficacy Study (e.g., Hot Plate Analgesia Test) G->H I Preliminary PK/PD H->I

Caption: Experimental workflow for characterizing novel piperidine analogs.

Detailed Experimental Protocols

Protocol 1: In Vitro Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol determines the compound's ability to bind to the µ-opioid receptor (MOR), a primary target for analgesics.

  • Objective: To determine the binding affinity (Ki) of (3-Methylpiperidin-3-yl)methanol for the human MOR.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-DAMGO) for binding to receptors in a cell membrane preparation.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human MOR.

    • Radioligand: [³H]-DAMGO.

    • Non-specific binding control: Naloxone (10 µM).

    • Positive control: Morphine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter and cocktail.

  • Methodology:

    • Prepare serial dilutions of (3-Methylpiperidin-3-yl)methanol (e.g., from 100 µM to 1 nM) in Assay Buffer.

    • In a 96-well plate, add 50 µL of Assay Buffer for total binding wells, 50 µL of 10 µM Naloxone for non-specific binding wells, or 50 µL of the test compound/positive control dilution.

    • Add 50 µL of [³H]-DAMGO (at a final concentration equal to its Kd, typically ~1-2 nM) to all wells.

    • Add 100 µL of the MOR membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro nAChR Functional Assay (Calcium Influx)

This cell-based functional assay measures the ability of the compound to modulate nAChR activity, either as an agonist or a PAM.

  • Objective: To assess the functional activity of (3-Methylpiperidin-3-yl)methanol at human α7 or α4β2 nAChRs.

  • Principle: Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including Ca²⁺. This change in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • SH-SY5Y cells (endogenously expressing nAChRs) or HEK293 cells stably expressing the desired nAChR subtype (e.g., α7).

    • Calcium-sensitive dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Agonist: Acetylcholine or Nicotine.

    • Positive Control (PAM): PNU-120596 (for α7).

    • Fluorescent plate reader with liquid handling capabilities.

  • Methodology:

    • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye in Assay Buffer for 45-60 minutes at 37°C.

    • Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.

    • Baseline Measurement: Place the plate in the fluorescent reader and measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm) for 15-20 seconds.

    • Compound Addition & Measurement:

      • Agonist Mode: Inject a solution of (3-Methylpiperidin-3-yl)methanol at various concentrations and immediately record the fluorescence signal for 60-90 seconds.

      • PAM Mode: Pre-incubate the cells with (3-Methylpiperidin-3-yl)methanol for 2-5 minutes. Then, inject a sub-maximal concentration (EC20) of the agonist (e.g., acetylcholine) and record the fluorescence signal.

    • Controls: Include wells with buffer only (negative control), agonist only, and agonist + positive control PAM.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • For agonist mode, plot ΔF against the compound concentration to determine the EC50 and maximal response.

    • For PAM mode, plot the potentiation of the agonist response against the compound concentration to determine the EC50 for potentiation.

Protocol 3: In Vivo Analgesic Activity (Hot Plate Test)

This is a classic in vivo model to assess the central analgesic effects of a compound.[13][14]

  • Objective: To evaluate the analgesic efficacy of (3-Methylpiperidin-3-yl)methanol in a thermal pain model.

  • Principle: The test measures the reaction time of an animal (e.g., mouse or rat) when placed on a heated surface. An increase in the latency to a pain response (e.g., paw licking or jumping) indicates an analgesic effect.

  • Materials:

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Male Wistar rats or Swiss albino mice (25-30 g).

    • Test compound dissolved in a suitable vehicle (e.g., saline).

    • Vehicle control (e.g., saline).

    • Positive control: Morphine (e.g., 5 mg/kg, subcutaneous).

  • Methodology:

    • Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.

    • Baseline Latency: Gently place each animal on the hot plate and record the time (in seconds) until it licks its hind paw or jumps. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 15-20 seconds) must be established. Any animal not responding by the cut-off time is removed and excluded from the study.

    • Dosing: Group the animals and administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

    • Post-Dosing Latency: At specific time points after dosing (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their reaction latency, again observing the cut-off time.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the mean %MPE of the test group with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant increase in %MPE indicates analgesia.

Protocol 4: In Vitro General Cytotoxicity Assay (MTT Assay)

This is a fundamental assay to assess the compound's effect on cell viability, a critical first step in any toxicity evaluation.[15][16]

  • Objective: To determine the concentration of (3-Methylpiperidin-3-yl)methanol that reduces the viability of a cell population by 50% (IC50).

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified.[15]

  • Materials:

    • A standard cell line (e.g., HEK293, HepG2, or NIH-3T3).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Positive control for toxicity: Doxorubicin or Triton X-100.

    • 96-well cell culture plates.

    • Microplate reader (570 nm).

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of (3-Methylpiperidin-3-yl)methanol (e.g., from 200 µM to 0.1 µM). Include vehicle-only wells (100% viability) and positive control wells.

    • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will form purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the % Viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The structural architecture of (3-Methylpiperidin-3-yl)methanol, particularly its 3,3-disubstitution, distinguishes it from many well-characterized piperidine-based therapeutics. While it is unlikely to be a potent opioid agonist or acetylcholinesterase inhibitor based on established SAR, its features suggest a plausible role as a modulator of other CNS targets, such as nicotinic acetylcholine receptors. The hydroxymethyl group offers a key interaction point for polar binding sites, while the C3-methyl group provides conformational constraint. The proposed experimental workflow provides a clear and robust pathway to move from this predictive analysis to empirical validation. The systematic application of these in vitro and in vivo assays will definitively characterize the biological activity of (3-Methylpiperidin-3-yl)methanol, potentially uncovering novel therapeutic properties for this unique chemical entity.

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Sources

Navigating the Chiral Maze: A Comparative Guide to the Determination of Enantiomeric Excess of (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmacological assessment. (3-Methylpiperidin-3-yl)methanol, a chiral piperidine derivative, represents a class of compounds where stereochemistry can profoundly influence biological activity. The presence of both a hydroxyl group and a secondary amine on a stereogenic center offers multiple avenues for analysis, each with its own set of advantages and challenges.

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of (3-Methylpiperidin-3-yl)methanol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most fitting methodology for your research needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility

Chiral HPLC is arguably the most widely adopted technique for enantiomeric separation due to its broad applicability and the vast selection of commercially available chiral stationary phases (CSPs).[1][2] The fundamental principle lies in the differential interaction of the enantiomers with the CSP, leading to different retention times and, consequently, their separation.[2]

Principle of Separation

The core of chiral HPLC is the formation of transient diastereomeric complexes between the analyte's enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes varies between the two enantiomers, causing one to be retained longer on the column. For a molecule like (3-Methylpiperidin-3-yl)methanol, which contains both a hydrogen bond donor (hydroxyl and amine) and a basic nitrogen, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[3] These phases offer a combination of steric cavities and polar sites that facilitate chiral recognition through hydrogen bonding, dipole-dipole, and steric interactions.

Experimental Protocol: Pre-column Derivatization for Enhanced Detection and Resolution

Given that (3-Methylpiperidin-3-yl)methanol lacks a strong UV chromophore, pre-column derivatization is a strategic choice to enhance detection sensitivity and often improves the chiral separation itself.[4] We will adapt a method proven effective for a structurally similar compound, piperidin-3-amine, which involves derivatization with p-toluenesulfonyl chloride (TsCl).[4]

Step-by-Step Methodology:

  • Derivatization:

    • Dissolve approximately 10 mg of the (3-Methylpiperidin-3-yl)methanol sample in 1 mL of a suitable aprotic solvent like dichloromethane (DCM).

    • Add 1.5 equivalents of triethylamine (TEA) to act as a base.

    • Add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) and stir the mixture at room temperature for 2-4 hours. The tosyl group will react with the secondary amine, introducing a strong chromophore.

    • Quench the reaction with a small amount of water and extract the organic layer. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

    • Reconstitute the dried residue in the mobile phase for HPLC analysis.

  • Chromatographic Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Chiral Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) or a similar polysaccharide-based column.

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA). Rationale: The non-polar hexane and polar ethanol provide the necessary elution strength, while the basic additive DEA is crucial to prevent peak tailing by masking acidic silanol groups on the silica support that can interact with the basic piperidine nitrogen.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 228 nm. Rationale: This wavelength corresponds to the absorbance of the introduced p-toluenesulfonyl group.[4]

    • Injection Volume: 10 µL.

Data Presentation and Comparison
ParameterChiral HPLC (with Derivatization)Chiral GC (with Derivatization)Chiral NMR (with Mosher's Acid)
Principle Differential partitioning with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[5]Differential partitioning with a CSP in a gaseous mobile phase.[5]Formation of diastereomers with distinct chemical shifts.[6]
Sample Volatility Not a limiting factor.Requires volatile or derivatized volatile analytes.[7]Not a limiting factor.
Resolution (Rs) Typically high (e.g., > 2.0). A resolution of over 4.0 has been achieved for derivatized piperidin-3-amine.[5]Can be very high for suitable compounds.Depends on the chemical shift difference (Δδ).
Analysis Time 10-30 minutes per sample.15-40 minutes per sample.5-15 minutes per sample (NMR acquisition).
Sample Prep May require derivatization for detection/resolution.Often requires derivatization to increase volatility.[8]Requires derivatization to form diastereomers.
Sensitivity High (µg/mL to ng/mL range), especially with derivatization.Very high (ng/mL to pg/mL range).Lower (mg scale).
Quantification Highly accurate through peak area integration.Highly accurate through peak area integration.Accurate through signal integration, but requires careful baseline correction.

This table presents typical performance characteristics and should be adapted based on specific experimental outcomes.

Chiral Gas Chromatography (GC): High-Resolution for Volatile Derivatives

Chiral GC is a powerhouse for separating volatile enantiomers with exceptional resolution.[4] For a compound like (3-Methylpiperidin-3-yl)methanol, which is not inherently volatile, derivatization is a mandatory step to increase its volatility and ensure thermal stability during analysis.[7]

Principle of Separation

Similar to chiral HPLC, chiral GC relies on a chiral stationary phase, typically a cyclodextrin derivative coated onto the inner wall of a capillary column.[4] As the derivatized enantiomers travel through the column in a gaseous mobile phase (e.g., helium or hydrogen), they form transient, diastereomeric inclusion complexes with the cyclodextrin cavities. The differing stability of these complexes for each enantiomer results in different retention times.

Experimental Protocol: Dual Derivatization for Volatility

To make (3-Methylpiperidin-3-yl)methanol amenable to GC analysis, both the hydroxyl and the secondary amine groups should be derivatized. A common approach is acylation, for instance, using trifluoroacetic anhydride (TFAA).

Step-by-Step Methodology:

  • Derivatization:

    • Dissolve approximately 1 mg of the (3-Methylpiperidin-3-yl)methanol sample in 200 µL of DCM in a GC vial.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 20 µL of pyridine (as a catalyst).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection. Rationale: TFAA reacts with both the alcohol and the amine to form a volatile trifluoroacetyl ester and amide, respectively. This increases volatility and thermal stability.[8]

  • Chromatographic Analysis:

    • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Column: A cyclodextrin-based capillary column, such as Rt-βDEXsm.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C (FID).

    • Oven Temperature Program: Start at 120°C, hold for 1 minute, then ramp to 180°C at 2°C/min. Rationale: A temperature ramp is used to ensure good separation of the enantiomers while eluting them in a reasonable time.

    • Injection: 1 µL, split mode (e.g., 50:1).

Chiral NMR Spectroscopy: A Mechanistic Insight Through Derivatization

NMR spectroscopy, in its standard form, cannot distinguish between enantiomers as they have identical magnetic properties in an achiral environment. However, by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[6] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their quantification.[9]

Principle of Analysis

The most renowned CDA for alcohols and amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[6] It is typically used as its more reactive acid chloride derivative. When a racemic mixture of (3-Methylpiperidin-3-yl)methanol is reacted with, for example, (R)-Mosher's acid chloride, two diastereomeric esters/amides are formed: (analyte-R)-(Mosher-R) and (analyte-S)-(Mosher-R). The different spatial arrangement of the groups in these diastereomers leads to protons in one diastereomer being more shielded or deshielded by the aromatic ring of the Mosher's moiety compared to the other. This results in separate signals in the ¹H or ¹⁹F NMR spectrum, the integration of which directly corresponds to the enantiomeric ratio.

Experimental Protocol: Derivatization with Mosher's Acid Chloride

(3-Methylpiperidin-3-yl)methanol has two reactive sites: the hydroxyl group and the secondary amine. Mosher's acid chloride will react with both, but the amine is generally more nucleophilic. For clarity, we will focus on the derivatization of the more reactive amine.

Step-by-Step Methodology:

  • Derivatization (in an NMR tube):

    • Dissolve about 5 mg of the (3-Methylpiperidin-3-yl)methanol sample in 0.7 mL of deuterated chloroform (CDCl₃) containing a trace of pyridine or triethylamine in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the starting material.

    • Add 1.1 equivalents of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) to the NMR tube.

    • Cap the tube and shake gently. The reaction is typically rapid at room temperature. Rationale: The acid chloride reacts with the amine to form a stable amide. Pyridine is added to scavenge the HCl byproduct.

  • NMR Analysis:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition: Acquire a ¹H NMR spectrum of the derivatized sample.

    • Analysis: Identify a well-resolved proton signal close to the stereogenic center (e.g., the protons on the carbon bearing the hydroxyl group, or the methyl group protons). This signal should be split into two distinct signals, one for each diastereomer.

    • Quantification: Carefully integrate the two signals. The ratio of the integrals directly provides the enantiomeric ratio of the original sample. ¹⁹F NMR can also be a powerful alternative, as the -CF₃ group gives a strong, simple singlet for each diastereomer with a large chemical shift separation.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Racemic (3-Methylpiperidin-3-yl)methanol deriv Derivatization with p-Toluenesulfonyl Chloride start->deriv reconstitute Reconstitute in Mobile Phase deriv->reconstitute inject Inject onto Chiral Column reconstitute->inject separate Separation of Diastereomers inject->separate detect UV Detection (228 nm) separate->detect ee_calc Calculate % ee from Peak Areas detect->ee_calc Chromatogram

Caption: Workflow for Chiral HPLC Analysis with Pre-column Derivatization.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis start Racemic (3-Methylpiperidin-3-yl)methanol deriv Derivatization with TFAA start->deriv inject Inject into GC deriv->inject separate Separation on Chiral Column inject->separate detect FID/MS Detection separate->detect ee_calc Calculate % ee from Peak Areas detect->ee_calc Chromatogram

Caption: Workflow for Chiral GC Analysis with Derivatization.

NMR_Workflow cluster_prep Sample Preparation (in NMR Tube) cluster_analysis NMR Analysis start Racemic Analyte in CDCl3 deriv Add (R)-Mosher's Acid Chloride start->deriv acquire Acquire 1H or 19F NMR Spectrum deriv->acquire ee_calc Calculate % ee from Signal Integrals acquire->ee_calc NMR Spectrum

Caption: Workflow for Chiral NMR Analysis with Mosher's Acid Derivatization.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of (3-Methylpiperidin-3-yl)methanol is contingent on the specific requirements of the analysis, including sample amount, required sensitivity, and available instrumentation.

  • Chiral HPLC is the most versatile and robust method, particularly for routine quality control in a drug development setting. Its main drawback for this specific analyte is the need for derivatization to achieve good UV sensitivity, though this step also often enhances separation.

  • Chiral GC offers unparalleled resolution but is limited by the need for derivatization to induce volatility. It is an excellent choice when very high sensitivity is required and for method validation.

  • Chiral NMR provides a rapid and direct measure of the enantiomeric ratio from a single spectrum without the need for chromatographic separation. It is less sensitive than chromatographic methods and requires a larger sample size but is invaluable for mechanistic studies and for confirming the results from other techniques.

For a comprehensive and self-validating system, it is often advisable to use two orthogonal methods. For instance, a primary analysis by chiral HPLC can be confirmed by chiral NMR analysis. This dual approach provides a high degree of confidence in the determined enantiomeric excess, a critical parameter in the journey of a chiral molecule from the research laboratory to its final application.

References

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
  • Allen, D. A., Tomaso, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. [Link]

  • Ferreira, A. G., & Gamliel, A. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. ACS Catalysis, 6(10), 6579-6583. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2019). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric purity of amino acid benzyl esters. Magnetic Resonance in Chemistry, 57(9), 613-618. [Link]

  • Chen, Y. (2001). Recent Advances in ¹H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]

  • ResearchGate. (n.d.). NMR analysis of a chiral amine through derivatization with Mosher acid. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6234. [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • Thieme. (n.d.). Determination of Enantiomeric Purity by Direct Methods. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2019). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 24(12), 2271. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Giełzak, M., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 225. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. [Link]

Sources

Introduction: The Analytical Imperative for (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of GC-MS and LC-MS for the Purity Analysis of (3-Methylpiperidin-3-yl)methanol

(3-Methylpiperidin-3-yl)methanol is a key heterocyclic building block in modern synthetic chemistry. Its bifunctional nature, containing both a secondary amine within a piperidine ring and a primary alcohol, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs). Notably, it serves as a synthetic precursor and can be a potential impurity in drugs such as Paroxetine.[1][2] For researchers and drug development professionals, ensuring the purity and defining the impurity profile of this intermediate is not merely a quality control step; it is a critical requirement for ensuring the safety, efficacy, and reproducibility of the final API.

The inherent chemical properties of (3-Methylpiperidin-3-yl)methanol—specifically its polarity, hydrogen bonding capability, and relatively low volatility—present distinct analytical challenges. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols grounded in established principles, and present comparative performance data to empower scientists to select the most appropriate technique for their specific needs. All analytical procedures discussed are framed within the context of the International Council for Harmonisation (ICH) guidelines for method validation, ensuring a foundation of regulatory compliance and scientific rigor.[3][4][5]

High-Level Comparison: Choosing the Right Tool for a Polar Analyte

The decision between GC-MS and LC-MS hinges directly on the physicochemical properties of the analyte. (3-Methylpiperidin-3-yl)methanol is a polar, non-volatile compound, which inherently favors one technique over the other.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique excels at analyzing volatile and thermally stable compounds.[6][7] Direct injection of (3-Methylpiperidin-3-yl)methanol is problematic. Its high polarity leads to poor volatility and strong interactions with standard GC columns, resulting in broad, tailing peaks and poor sensitivity. Therefore, a chemical derivatization step is mandatory to convert the polar -NH and -OH groups into less polar, more volatile moieties, enabling successful separation and analysis.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for polar, non-volatile, or thermally sensitive molecules.[6][7] LC-MS can analyze (3-Methylpiperidin-3-yl)methanol in its native form, eliminating the need for derivatization. The separation is achieved in the liquid phase, and soft ionization techniques like Electrospray Ionization (ESI) allow for seamless transfer of the analyte from the liquid phase to the gas phase for mass analysis without degradation.

The fundamental differences in sample requirements dictate the workflow, complexity, and potential sources of error for each technique.

Workflow Visualization

To illustrate the distinct analytical pathways, the following diagrams outline the procedural steps for both GC-MS and LC-MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Weigh Sample & Dissolve in Solvent Deriv Add Derivatization Reagent (e.g., BSTFA) Sample->Deriv React Incubate (Heat) to Complete Reaction Deriv->React Inject Inject 1 µL into GC Inlet React->Inject GC GC Separation (Capillary Column) Inject->GC Ionize Electron Ionization (EI, 70 eV) GC->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection & Data Acquisition Analyze->Detect

Caption: GC-MS workflow for (3-Methylpiperidin-3-yl)methanol, highlighting the mandatory derivatization step.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Weigh Sample & Dissolve in Mobile Phase Filter Filter Sample (0.22 µm Syringe Filter) Sample->Filter Inject Inject 5 µL into LC System Filter->Inject LC LC Separation (C18 Column) Inject->LC Ionize Electrospray Ionization (ESI, Positive Mode) LC->Ionize Analyze Mass Analysis (Triple Quadrupole) Ionize->Analyze Detect Detection & Data Acquisition Analyze->Detect

Caption: LC-MS workflow for (3-Methylpiperidin-3-yl)methanol, showing a simpler, direct analysis pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating parameters that ensure robustness and reproducibility in line with ICH Q2(R2) principles.[3][5]

Protocol 1: Purity Analysis by GC-MS (with Derivatization)
  • Rationale: To overcome the low volatility of the analyte, a silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed. This reaction converts the active hydrogens on the amine and alcohol groups to trimethylsilyl (TMS) ethers and amines, respectively, yielding a derivative that is significantly more volatile and amenable to GC analysis.[8]

  • Step-by-Step Methodology:

    • Standard & Sample Preparation:

      • Prepare a stock solution (1 mg/mL) of (3-Methylpiperidin-3-yl)methanol reference standard in dry pyridine.

      • Accurately weigh approximately 10 mg of the test sample into a vial and dissolve in 10 mL of dry pyridine.

    • Derivatization:

      • Transfer 100 µL of the sample or standard solution into a 2 mL autosampler vial.

      • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

      • Cap the vial tightly and vortex for 30 seconds.

      • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

      • Cool to room temperature before injection.

    • GC-MS Instrumentation & Conditions:

      • GC System: Agilent 8890 or equivalent.

      • MS System: Agilent 5977B MSD or equivalent.

      • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

      • Inlet: Split/Splitless, run in split mode (e.g., 20:1) at 250°C.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program:

        • Initial temperature: 80°C, hold for 1 minute.

        • Ramp: 15°C/min to 280°C.

        • Hold: 5 minutes at 280°C.

      • MSD Parameters:

        • Ion Source: Electron Ionization (EI) at 70 eV.

        • Source Temperature: 230°C.

        • Quadrupole Temperature: 150°C.

        • Acquisition Mode: Full Scan (m/z 40-550) for impurity identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Purity Analysis by LC-MS
  • Rationale: This method leverages the high polarity of the analyte for direct analysis. Reversed-phase chromatography on a C18 column is chosen, which is a workhorse for pharmaceutical analysis.[9] An acidic mobile phase modifier (formic acid) is used to protonate the piperidine nitrogen, ensuring good peak shape and promoting efficient ionization in positive ESI mode.[10]

  • Step-by-Step Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standard & Sample Preparation:

      • Prepare a stock solution (1 mg/mL) of (3-Methylpiperidin-3-yl)methanol reference standard in a 50:50 mixture of Mobile Phase A and B.

      • Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of the same 50:50 solvent mixture.

      • Filter all solutions through a 0.22 µm syringe filter prior to injection.

    • LC-MS/MS Instrumentation & Conditions:

      • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[11]

      • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

      • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

      • Column Temperature: 40°C.

      • Injection Volume: 5 µL.

      • Flow Rate: 0.4 mL/min.

      • Gradient Program:

        • 0-1 min: 5% B.

        • 1-8 min: Gradient from 5% to 95% B.

        • 8-10 min: Hold at 95% B.

        • 10.1-12 min: Return to 5% B for re-equilibration.

      • MS Parameters:

        • Ion Source: Electrospray Ionization (ESI), Positive Mode.

        • Gas Temperature: 300°C.

        • Gas Flow: 8 L/min.

        • Nebulizer Pressure: 35 psi.

        • Capillary Voltage: 3500 V.

        • Acquisition Mode: Full Scan (m/z 50-500) for impurity profiling and MRM (Multiple Reaction Monitoring) for quantification of known impurities.

Performance Comparison: A Head-to-Head Analysis

The choice between GC-MS and LC-MS often comes down to performance metrics. The following table summarizes typical validation parameters for the analysis of a polar amine-alcohol, providing an objective comparison based on established analytical principles.[8][12][13]

Validation ParameterGC-MS (with Derivatization)LC-MSRationale & Causality
Specificity HighVery HighBoth methods offer high specificity due to MS detection. LC-MS may have an edge in resolving highly similar, non-volatile impurities without the confounding factor of derivatization artifacts.
Limit of Detection (LOD) ~1-5 ng/mL~0.1-1 ng/mLLC-MS, particularly with a triple quadrupole detector, generally offers superior sensitivity for polar compounds due to highly efficient ionization and lower background noise.[13]
Limit of Quantitation (LOQ) ~5-15 ng/mL~0.5-5 ng/mLFollowing the trend in LOD, the higher sensitivity of LC-MS translates to lower quantification limits, crucial for trace impurity analysis as mandated by ICH Q3B guidelines.[14]
Linearity (R²) > 0.99> 0.995Both techniques can achieve excellent linearity. The derivatization step in GC can sometimes introduce variability at the low and high ends of the concentration range.
Precision (%RSD) < 10%< 5%The multi-step derivatization process in GC-MS is an additional source of potential error, often leading to slightly higher relative standard deviation (RSD) compared to the direct injection LC-MS method.[8]
Accuracy (% Recovery) 85-115%95-105%Accuracy in GC-MS can be affected by the efficiency and reproducibility of the derivatization reaction. Direct analysis by LC-MS typically yields higher and more consistent recovery.
Sample Throughput LowerHigherThe derivatization step (incubation) adds significant time to sample preparation. Modern UHPLC systems offer very fast analysis times, making LC-MS more suitable for high-throughput screening.[11]
Robustness ModerateHighThe GC-MS method's robustness is dependent on the consistency of the derivatization reagent, reaction conditions, and potential for inlet discrimination. The LC-MS method is generally more robust, with primary variables being mobile phase composition and column integrity.

Conclusion: Selecting the Optimal Method

For the purity analysis of (3-Methylpiperidin-3-yl)methanol, LC-MS emerges as the superior technique. Its ability to directly analyze this polar, non-volatile compound eliminates the complex, time-consuming, and error-prone derivatization step required for GC-MS. This leads to a more sensitive, precise, and robust method with higher sample throughput. The enhanced sensitivity of LC-MS is particularly advantageous for detecting and quantifying trace-level impurities, a critical aspect of pharmaceutical development and quality control.[10][14]

While GC-MS remains a powerful tool, its application for this specific analyte is less direct and presents more analytical hurdles. It may be considered a viable alternative if an LC-MS system is unavailable or for orthogonal validation, but it would not be the primary recommended method. By understanding the underlying chemical principles and aligning the analytical technique with the properties of the molecule, researchers can ensure the generation of accurate and reliable data essential for advancing drug development programs.

References

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A Senior Application Scientist's Guide to Catalytic Systems for Piperidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and natural products.[1][2] Its prevalence underscores the critical need for efficient, selective, and sustainable methods for its synthesis. This guide provides an in-depth comparison of the primary catalytic systems employed for the synthesis of the piperidine ring, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.

The Enduring Importance of the Piperidine Motif

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3][4] From the antipsychotic agent Risperdal to the ADHD medication Concerta and the Alzheimer's treatment Aricept, the piperidine moiety is a recurring feature in a diverse range of therapeutics.[5]

A Comparative Overview of Catalytic Strategies

The synthesis of piperidines has evolved significantly, moving from classical, often harsh methods to more sophisticated catalytic approaches. These modern strategies offer greater control over stereochemistry and functional group tolerance. We will explore three major classes of catalytic systems: transition-metal catalysis, organocatalysis, and biocatalysis.

Transition-Metal Catalysis: The Workhorse of Piperidine Synthesis

Transition-metal catalysts are the most established and widely employed tools for piperidine synthesis, primarily through the hydrogenation of pyridine precursors. This atom-economical approach directly converts readily available starting materials into the desired saturated heterocycles.[1]

Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel, are favored in industrial settings due to their ease of separation and recyclability.[1]

CatalystTypical Yield (%)Selectivity (%)Reaction Time (h)Temperature (°C)Pressure (atm)Key Characteristics
Raney Nickel 85-95High4-12100-20050-150Cost-effective, highly active, requires careful handling (pyrophoric).[6]
Palladium on Carbon (Pd/C) 90-98Very High2-825-1001-50Highly efficient, operates under milder conditions, versatile.[6]
Rhodium-based (e.g., Rh/C, Rh₂O₃) 90-99Very High1-1625-801-50Excellent activity under mild conditions, broad functional group tolerance.[7][8]
Ruthenium-based (e.g., Ru/C) 80-95High6-2480-15050-100Robust, may require higher temperatures and pressures.[6]

Causality in Experimental Choices: The choice of a heterogeneous catalyst is often a trade-off between cost, activity, and safety. While Raney Nickel is inexpensive, its pyrophoric nature demands careful handling. Pd/C offers a good balance of high activity and milder reaction conditions, making it a popular choice for general applications. Rhodium catalysts often provide the highest activity and selectivity, even for highly functionalized pyridines, but at a higher cost.[6][7] The addition of an acid is sometimes necessary to protonate the pyridine nitrogen, which can otherwise poison the catalyst.[1]

Experimental Protocol: Hydrogenation of 3-Substituted Pyridine using Rh₂O₃

This protocol describes the hydrogenation of a functionalized pyridine to the corresponding piperidine using a rhodium oxide catalyst under mild conditions.[7]

Materials:

  • 3-Substituted Pyridine (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE, 1 mL)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • To a vial, add the 3-substituted pyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).

  • Add TFE (1 mL) to the vial.

  • Place the vial into a high-pressure reactor and seal the vessel.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 5 bar.[7]

  • Stir the reaction mixture at 40°C for 16 hours.[7]

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • The reaction yield can be determined by ¹H NMR spectroscopy using an internal standard.

  • For product isolation, filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.

Homogeneous catalysts, typically complexes of rhodium, iridium, and ruthenium with organic ligands, offer superior selectivity, particularly for asymmetric synthesis.[1][2]

A notable advancement is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the synthesis of enantioenriched 3-substituted piperidines from dihydropyridines and boronic acids with excellent enantioselectivity (up to 99% ee).[9][10] Another innovative approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts, which can proceed via a reductive transamination to incorporate a new nitrogen source into the piperidine ring.[11][12] More recently, iridium(III)-catalyzed ionic hydrogenation has emerged as a powerful method for the selective reduction of pyridines, demonstrating remarkable tolerance for sensitive functional groups.[13]

Catalytic Cycle: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction cluster_catalyst Catalytic Cycle Rh(I)-L Rh(I)-L Oxidative Addition Oxidative Addition Rh(I)-L->Oxidative Addition Ar-B(OH)₂ Rh(III)-Ar Rh(III)-Ar Oxidative Addition->Rh(III)-Ar Carbometalation Carbometalation Rh(III)-Ar->Carbometalation Dihydropyridine Rh(III)-Alkyl Rh(III)-Alkyl Carbometalation->Rh(III)-Alkyl Reductive Elimination Reductive Elimination Rh(III)-Alkyl->Reductive Elimination H₂O Reductive Elimination->Rh(I)-L Regeneration Product Product Reductive Elimination->Product Rh(I)-L* Rh(I)-L*

Caption: Catalytic cycle for the Rh-catalyzed asymmetric carbometalation of a dihydropyridine.

Organocatalysis: Metal-Free and Enantioselective

Organocatalysis has emerged as a powerful, metal-free alternative for piperidine synthesis, often providing high enantioselectivity. These reactions typically proceed through cascade or domino sequences, rapidly building molecular complexity from simple acyclic precursors.[14]

Common strategies include aza-Diels-Alder reactions and Michael addition-initiated cyclizations.[14][15][16] For instance, the condensation of malonamides and cinnamaldehydes catalyzed by a chiral secondary amine can produce highly functionalized piperidines with excellent yields and enantioselectivities (typically >90% ee).[14]

Catalyst TypeReactionTypical Yield (%)Enantioselectivity (% ee)Key Features
Chiral Secondary Amines (e.g., prolinol derivatives) Aza-Diels-Alder70-9590-99High enantioselectivity, mild conditions.[15][17]
Chiral Phosphoric Acids Aza-Diels-Alder60-9085-98Catalyzes reactions with imines, providing access to piperidones.[18]
Chiral Primary Amine-Thioureas Michael Addition/Cyclization80-96up to 99Effective for the synthesis of γ-nitro ketones which can be cyclized to piperidines.[19]

Causality in Experimental Choices: The selection of an organocatalyst is dictated by the desired reaction pathway and the nature of the substrates. Chiral secondary amines are excellent for activating α,β-unsaturated aldehydes towards aza-Diels-Alder reactions through enamine formation.[15] Chiral phosphoric acids, acting as Brønsted acids, can activate imines for cycloaddition. The bifunctional nature of catalysts like chiral thioureas allows for the activation of both the nucleophile and the electrophile, leading to high stereocontrol in Michael addition cascades.

Experimental Protocol: Organocatalytic Aza-Diels-Alder Reaction

This protocol describes the synthesis of a substituted piperidine via an organocatalytic inverse-electron-demand aza-Diels-Alder reaction.[15][17]

Materials:

  • N-sulfonyl-1-aza-1,3-butadiene (0.1 mmol)

  • α,β-Unsaturated aldehyde (0.2 mmol)

  • Chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether, 20 mol%)

  • Benzoic acid (co-catalyst, 20 mol%)

  • Toluene (1 mL)

Procedure:

  • To a stirred solution of the N-sulfonyl-1-aza-1,3-butadiene (0.1 mmol) and the α,β-unsaturated aldehyde (0.2 mmol) in toluene (1 mL) at room temperature, add the chiral secondary amine catalyst (0.02 mmol, 20 mol%) and benzoic acid (0.02 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-72 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired piperidine product.

Biocatalysis: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally benign approach to piperidine synthesis. Enzymes can operate under mild conditions (aqueous media, ambient temperature, and pressure) and exhibit exquisite chemo-, regio-, and stereoselectivity.[20]

Recent breakthroughs include the use of transaminases to generate cyclic imines in situ, which then undergo organocatalyzed Mannich reactions to form 2-substituted piperidines.[21][22] Another innovative strategy combines biocatalytic C-H oxidation with radical cross-coupling, enabling the modular and enantioselective synthesis of complex piperidines.[3][4] Furthermore, chemo-enzymatic cascades involving amine oxidases and ene-imine reductases have been developed for the asymmetric dearomatization of pyridinium salts, providing access to chiral 3- and 3,4-substituted piperidines.[23]

Biocatalytic Cascade for Piperidine Synthesis

Biocatalytic Cascade cluster_cascade Chemo-enzymatic Cascade Tetrahydropyridine Tetrahydropyridine Amine Oxidase (6-HDNO) Amine Oxidase (6-HDNO) Tetrahydropyridine->Amine Oxidase (6-HDNO) Oxidation Pyridinium Ion Pyridinium Ion Amine Oxidase (6-HDNO)->Pyridinium Ion Ene-Imine Reductase (EneIRED) Ene-Imine Reductase (EneIRED) Pyridinium Ion->Ene-Imine Reductase (EneIRED) Reduction Enamine Intermediate Enamine Intermediate Ene-Imine Reductase (EneIRED)->Enamine Intermediate Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate Equilibrium Iminium Intermediate->Enamine Intermediate EneIRED EneIRED Iminium Intermediate->EneIRED Reduction (DKR) Chiral Piperidine Chiral Piperidine EneIRED->Chiral Piperidine

Caption: Proposed mechanism for the chemo-enzymatic synthesis of chiral piperidines.[23]

Future Outlook and Conclusion

The synthesis of the piperidine ring continues to be an area of active research, driven by the insatiable demand for novel therapeutics. While transition-metal catalysis remains the dominant and most versatile approach, the rise of organocatalysis and biocatalysis offers compelling alternatives, particularly for the synthesis of enantiomerically pure compounds under milder and more sustainable conditions.

The future of piperidine synthesis will likely involve the increasing integration of these catalytic systems. Hybrid bio-organocatalytic cascades and chemo-enzymatic processes are poised to become more commonplace, enabling the construction of highly complex and diverse piperidine libraries for drug discovery. The continued development of novel catalysts with enhanced activity, selectivity, and substrate scope will undoubtedly unlock new and more efficient pathways to this privileged heterocyclic scaffold.

References

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A Comparative Guide to the Physicochemical Properties of Piperidine-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide range of FDA-approved drugs.[1][2] Its success is rooted in a unique combination of physicochemical properties, including its basicity, conformational flexibility, and balanced lipophilicity, which collectively enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide offers a comparative analysis of different piperidine-based scaffolds, providing researchers, scientists, and drug development professionals with a detailed examination of their key physicochemical properties. We will delve into the causality behind experimental choices for measuring these properties, present supporting data in a comparative format, and provide detailed, self-validating protocols for their determination.

The Significance of Physicochemical Properties in Piperidine-Based Drug Design

The journey of a drug from administration to its target is governed by a complex interplay of its physicochemical properties. For piperidine-containing molecules, several parameters are critical for success.

  • Basicity (pKa): The nitrogen atom in the piperidine ring is basic, with the conjugate acid typically having a pKa around 11.[1] At physiological pH (7.4), this nitrogen is predominantly protonated, which is crucial for forming strong ionic interactions with acidic residues in target proteins.[1] Fine-tuning the pKa by modifying substituents is a key strategy in lead optimization to balance target affinity with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • Lipophilicity (logP/logD): Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its solubility, permeability across biological membranes, and metabolic stability.[2][4] While a certain degree of lipophilicity is required for membrane traversal, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The piperidine scaffold itself offers a balance of lipophilic and hydrophilic character.[5]

  • Solubility: Aqueous solubility is paramount for a drug's absorption from its dosage form and for achieving sufficient concentrations in circulation to elicit a therapeutic effect. The protonated form of the piperidine nitrogen at physiological pH generally enhances aqueous solubility. However, this can be counteracted by lipophilic substituents on the ring.[4]

  • Metabolic Stability: The piperidine ring is relatively metabolically stable.[2] However, it can be subject to oxidation, particularly at carbons adjacent to the nitrogen. Strategies to improve metabolic stability often involve introducing substituents that block these sites of metabolism or by using more rigid scaffolds like spirocyclic systems.[2]

  • Structural and Conformational Flexibility: The sp³-hybridized carbons of the piperidine ring allow it to adopt various low-energy conformations, with the chair conformation being the most stable.[1] This flexibility allows for the optimal positioning of substituents to maximize binding interactions with diverse biological targets.[2]

Comparative Analysis of Piperidine Scaffolds

The choice of a piperidine scaffold can have a profound impact on a molecule's overall properties. The following section compares several common piperidine-based scaffolds.

Scaffold Structures

To visualize the structural diversity, the following diagram illustrates the different classes of piperidine scaffolds discussed in this guide.

G cluster_0 Simple Piperidines cluster_1 Complex Piperidines Monosubstituted Monosubstituted Disubstituted Disubstituted Spiro-piperidine Spiro-piperidine Fused Piperidine Fused Piperidine Bridged Piperidine Bridged Piperidine Piperidine Scaffolds Piperidine Scaffolds Piperidine Scaffolds->Monosubstituted Piperidine Scaffolds->Disubstituted Piperidine Scaffolds->Spiro-piperidine Piperidine Scaffolds->Fused Piperidine Piperidine Scaffolds->Bridged Piperidine G cluster_workflow Physicochemical Profiling Workflow cluster_properties Property Determination start Synthesized Compound purity Purity & Identity Check (LC-MS, NMR) start->purity pka pKa Determination (Potentiometric Titration) purity->pka logp logP/logD Determination (Shake-Flask/HPLC) purity->logp sol Solubility Assay (Thermodynamic/Kinetic) purity->sol met_stab Metabolic Stability (Microsomal Assay) purity->met_stab data_analysis Data Analysis & Comparison pka->data_analysis logp->data_analysis sol->data_analysis met_stab->data_analysis decision Advance to Further Studies? data_analysis->decision end Candidate Selected/Rejected decision->end

Caption: Experimental workflow for physicochemical profiling.

Protocol for pKa Determination by Potentiometric Titration

This method is considered the gold standard for pKa determination due to its accuracy. [6][7]

  • Principle: The compound is dissolved in water and titrated with a strong acid or base. The pKa is the pH at which the compound is 50% ionized, determined from the inflection point of the titration curve.

  • Causality: This direct measurement of pH change upon addition of a titrant provides a fundamental measure of the compound's basicity.

  • Materials:

    • Calibrated pH meter and electrode

    • Autotitrator or manual burette

    • Test compound (1-5 mg)

    • Degassed, deionized water

    • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Procedure:

    • Accurately weigh and dissolve the compound in a known volume of deionized water.

    • Place the solution in a thermostatted vessel and insert the calibrated pH electrode.

    • Titrate the solution with standardized HCl or NaOH, recording the pH after each incremental addition of titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Protocol for logP Determination by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases. [8]

  • Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured, and the logP is the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

  • Causality: This experiment directly models the partitioning behavior of a drug between a biological lipid membrane (simulated by n-octanol) and an aqueous environment.

  • Materials:

    • n-Octanol (pre-saturated with water)

    • Water (pre-saturated with n-octanol)

    • Test compound

    • Centrifuge tubes

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Prepare a stock solution of the test compound in either water or n-octanol.

    • Add a known volume of the stock solution to a centrifuge tube containing known volumes of both pre-saturated n-octanol and water.

    • Shake the tube vigorously for a set period (e.g., 1 hour) to allow partitioning to reach equilibrium.

    • Centrifuge the tube to ensure complete phase separation.

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

    • Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).

Protocol for In Vitro Metabolic Stability Assessment

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

  • Principle: The compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes (cytochromes P450). The rate of disappearance of the parent compound is monitored over time.

  • Causality: This in vitro system simulates the first-pass metabolism that a drug would encounter in the liver, providing a reliable prediction of its in vivo metabolic clearance.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH (cofactor for P450 enzymes)

    • Phosphate buffer (pH 7.4)

    • Test compound and positive control (e.g., a rapidly metabolized drug)

    • Acetonitrile with an internal standard for quenching

    • LC-MS/MS for quantification

  • Procedure:

    • Prepare a solution of the test compound in phosphate buffer.

    • In a 96-well plate, pre-incubate the compound with HLM at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Conclusion

The piperidine scaffold is a powerful tool in the medicinal chemist's arsenal. Its enduring presence in successful drugs is a testament to its favorable physicochemical properties. However, the choice of the specific piperidine scaffold and its substitution pattern is a critical decision that profoundly influences a compound's drug-like properties. A systematic and comparative approach to evaluating the pKa, lipophilicity, solubility, and metabolic stability of different piperidine-based scaffolds, using robust and well-understood experimental protocols, is essential for the successful design and development of new therapeutics. This guide provides a framework for such an evaluation, empowering researchers to make informed decisions in their drug discovery programs.

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A Senior Application Scientist's Guide to the Analysis of Potential Impurities in Commercially Available (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Purity Percentage

(3-Methylpiperidin-3-yl)methanol is a valuable heterocyclic building block in modern medicinal chemistry, frequently incorporated into complex molecular scaffolds during the synthesis of active pharmaceutical ingredients (APIs). For researchers, scientists, and drug development professionals, the purity of this starting material is not merely a number on a certificate of analysis; it is a critical parameter that dictates the success of multi-step syntheses, the integrity of biological assays, and ultimately, the safety and efficacy of a potential therapeutic.

This guide provides an in-depth analysis of the potential impurities that may be present in commercially available (3-Methylpiperidin-3-yl)methanol. We will move beyond a simple declaration of purity and delve into the why and how of impurity analysis. By understanding the synthetic origins of this molecule, we can predict and identify potential process-related impurities. Furthermore, by subjecting the material to stress conditions, we can uncover potential degradation pathways. This guide is structured to provide not only a theoretical framework but also actionable, field-proven experimental protocols to empower researchers to independently verify and compare the quality of their starting materials. Our approach is grounded in the principles of scientific integrity, ensuring that every analytical method described is a self-validating system.

Regulatory Framework: The Imperative of Impurity Profiling

The analysis of impurities in pharmaceutical starting materials is not an academic exercise; it is a stringent regulatory requirement. The International Council for Harmonisation (ICH) has established clear guidelines that form the basis of our analytical strategy. Specifically, the ICH Q3A(R2) guideline for Impurities in New Drug Substances mandates the reporting, identification, and qualification of impurities.[1][2][3]

According to these guidelines, impurities are broadly classified into organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[1][4] For a drug substance, any impurity detected at a level of 0.05% or greater must be reported.[1][4] The threshold for identification, where the structure of the impurity must be elucidated, and the threshold for qualification, where the biological safety of the impurity must be assessed, are dependent on the maximum daily dose of the final drug product.[1][5] This regulatory framework underscores the necessity of a robust analytical strategy capable of detecting, identifying, and quantifying impurities at these low levels.

Part 1: Unmasking Potential Impurities - A Synthesis and Degradation Perspective

To effectively hunt for impurities, we must first understand where they come from. Impurities in (3-Methylpiperidin-3-yl)methanol can be broadly categorized into two classes: process-related impurities arising from the synthetic route and degradation products formed during storage or handling.

Process-Related Impurities

While various synthetic routes to 3-substituted piperidines exist, a common and efficient strategy involves the reduction of a corresponding substituted pyridine precursor.[6][7] This approach, while effective, can introduce a predictable slate of impurities.

  • Starting Materials & Intermediates: The most obvious potential impurities are unreacted starting materials and key intermediates. For instance, in a synthesis involving the reduction of a pyridine, the pyridine precursor itself could be present in the final product.

  • Incomplete Reduction Products: The reduction of a pyridine ring to a piperidine ring is a multi-step process. Incomplete reduction can lead to the formation of dihydropyridine or tetrahydropyridine intermediates.[8][9][10] These species are often structurally similar to the final product, making their separation and detection challenging.

  • Positional Isomers: The synthesis of substituted pyridines can sometimes yield a mixture of positional isomers. If not meticulously purified, these isomers can be carried through the synthesis, resulting in isomeric impurities in the final (3-Methylpiperidin-3-yl)methanol.

  • By-products of Functional Group Transformations: The synthesis of the hydroxymethyl group can also introduce impurities. For example, if this group is formed by the reduction of a carboxylic acid or ester, over-reduction or side reactions could occur.

Below is a Graphviz diagram illustrating a plausible synthetic pathway and the potential process-related impurities that can arise.

Synthesis_and_Impurity_Formation cluster_0 Synthetic Pathway cluster_1 Potential Process-Related Impurities Start 3-Cyano-3-methylpyridine Intermediate1 Methyl 3-methylpyridine-3-carboxylate Start->Intermediate1 Hydrolysis & Esterification Impurity1 Unreacted 3-Cyano-3-methylpyridine Start->Impurity1 Carry-over Intermediate2 (3-Methylpyridin-3-yl)methanol Intermediate1->Intermediate2 Reduction (e.g., LiAlH4) Product (3-Methylpiperidin-3-yl)methanol Intermediate2->Product Pyridine Ring Reduction (e.g., H2/PtO2) Impurity2 Unreacted (3-Methylpyridin-3-yl)methanol Intermediate2->Impurity2 Carry-over Impurity3 (3-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanol (Incomplete Reduction) Intermediate2->Impurity3 Incomplete Reduction Impurity4 Positional Isomer (e.g., from isomeric starting material)

Caption: Plausible synthetic route to (3-Methylpiperidin-3-yl)methanol and points of potential impurity introduction.

Degradation Products

Forced degradation studies, where the compound is subjected to harsh conditions, are essential for identifying potential degradation products that could form under long-term storage or stress.[11][12][13] For (3-Methylpiperidin-3-yl)methanol, the key areas of susceptibility are the secondary amine and the primary alcohol.

  • Oxidative Degradation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[1] Atmospheric oxygen or residual oxidizing agents from the synthesis can trigger this process.[1][14][15]

  • Acid/Base Hydrolysis: While the core piperidine structure is generally stable, extreme pH conditions could potentially catalyze ring-opening or other rearrangements, although this is less common for simple piperidines.

  • Photolytic Degradation: Exposure to UV light can provide the energy to initiate free-radical reactions, potentially leading to dimerization, ring opening, or the formation of nitrosamines in the presence of nitrogen oxides.[1][14]

  • Thermal Degradation: Elevated temperatures can promote various decomposition reactions.

Part 2: A Validated Analytical Strategy for Impurity Detection

A multi-pronged analytical approach is necessary to separate, identify, and quantify the diverse range of potential impurities. Our strategy relies on the orthogonal strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical_Workflow Sample Commercial (3-Methylpiperidin-3-yl)methanol Sample HPLC HPLC-UV/PDA Primary analysis for non-volatile organic impurities Quantification of known impurities Purity assessment Sample->HPLC GCMS GC-MS Analysis of volatile impurities Identification of starting materials and residual solvents Sample->GCMS LCMS LC-MS/MS Identification of unknown impurities High sensitivity for trace components HPLC->LCMS Peaks > 0.05% or unknown Report Comprehensive Impurity Profile Report HPLC->Report GCMS->Report NMR ¹H and ¹³C NMR Structural elucidation of unknown impurities Confirmation of isomer structures LCMS->NMR For structural confirmation LCMS->Report NMR->Report

Sources

Safety Operating Guide

Personal protective equipment for handling (3-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Protocols: (3-Methylpiperidin-3-yl)methanol

This guide provides comprehensive safety protocols and operational directives for the handling, storage, and disposal of (3-Methylpiperidin-3-yl)methanol (CAS No. 221298-00-6). As the toxicological properties of this specific compound have not been exhaustively investigated, these procedures are grounded in the established hazard profiles of the parent heterocycle, piperidine, and structurally related derivatives.[1] This conservative approach ensures a robust margin of safety for all laboratory personnel.

Immediate Safety Profile

Before handling, it is critical to understand the primary hazards. The following profile is extrapolated from data on piperidine and its derivatives, which are known to be corrosive, flammable, and toxic.[2][3][4][5]

Hazard CategoryAnticipated RiskRationale & Mitigation
Acute Toxicity Toxic/Harmful. Expected to be toxic or harmful if swallowed, inhaled, or in contact with skin.[2][6]All handling must occur in a certified chemical fume hood to prevent inhalation.[7][8] Direct contact must be avoided through mandatory use of specified PPE.
Skin Corrosion/Irritation Corrosive. Assumed to cause severe skin burns and damage.[2][5][9]Wear chemical-resistant gloves and a lab coat at all times.[7][10] Ensure an emergency safety shower is immediately accessible.
Eye Damage Severe Damage. Assumed to cause serious, potentially irreversible eye damage.[2][9]Chemical splash goggles and a face shield are required over standard safety glasses.[10][11] An eyewash station must be within a 10-second travel distance.[9]
Flammability Flammable/Combustible. The parent compound, piperidine, is highly flammable.[2][3][4]Keep away from all ignition sources, including heat, sparks, open flames, and hot surfaces.[3][4][8] Use only non-sparking tools and store in a flammables-rated cabinet if possible.[4][8]
Reactivity Reactive. Incompatible with strong oxidizing agents and strong acids.[4][7][9]Store separately from all incompatible materials. Segregation is key to preventing hazardous reactions.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of specific PPE is based on preventing all routes of exposure (dermal, ocular, inhalation) during routine operations and potential emergencies.

  • Primary Containment (Engineering Control):

    • Chemical Fume Hood: All transfers, weighing, and manipulations of (3-Methylpiperidin-3-yl)methanol must be performed inside a properly functioning chemical fume hood.[7][8][9] This is the most critical safety measure to prevent inhalation of vapors.

  • Hand Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves may be used for incidental contact, but they must be inspected before use and disposed of immediately upon contamination.[1][10] For extended handling or risk of significant splash, heavier-duty gloves (e.g., butyl rubber) are recommended. Always use proper glove removal technique to avoid cross-contamination.[1]

  • Eye and Face Protection:

    • Goggles & Face Shield: Wear tightly sealed chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[11] In addition, a full-face shield must be worn over the goggles to protect against splashes.[9][10] Standard safety glasses are insufficient.

  • Body Protection:

    • Lab Coat/Apron: A flame-resistant lab coat must be worn and fully buttoned. For operations involving larger quantities (>100 mL), a chemical-resistant apron should be worn over the lab coat.[7]

    • Clothing and Footwear: Wear long pants and closed-toe shoes made of a non-porous material. Protective boots are required where there is a significant risk of spills.[7]

  • Respiratory Protection:

    • A government-approved respirator (e.g., NIOSH-approved in the US) with organic vapor cartridges is required if work must be performed outside of a fume hood, such as during a large spill or ventilation failure.[1][7][12] A cartridge change-out schedule must be in place as part of the laboratory's respiratory protection program.[12]

Operational Handling & Storage Workflow

Adherence to a strict, procedural workflow minimizes risk from receipt of the chemical to its final disposal.

Step-by-Step Handling Protocol:
  • Pre-Handling Preparation:

    • Verify the functionality of the chemical fume hood, safety shower, and eyewash station.

    • Assemble all necessary equipment (glassware, non-sparking tools, spill kit) inside the fume hood.

    • Don all required PPE as specified in Section 2.

  • Chemical Handling:

    • Ground and bond the container and receiving equipment to prevent static discharge, especially when transferring larger volumes.[2][3][4]

    • Slowly open the container in the back of the fume hood to minimize exposure to any vapors.

    • Perform all transfers, dilutions, and reactions within the fume hood.

    • Keep the container tightly closed when not in use.[4][7][8]

  • Post-Handling:

    • Decontaminate any surfaces within the fume hood.

    • Properly seal and label all waste containers as described in Section 5.

    • Remove PPE in the correct order (gloves first), avoiding contact with the exterior of contaminated items.

    • Wash hands and forearms thoroughly with soap and water after exiting the lab.[1][7]

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase Receive Receive & Verify Chemical Inspect Inspect Container for Damage Receive->Inspect Store_Main Log & Store in Designated Corrosives/Flammables Area Inspect->Store_Main If OK Prep_Work Prepare Workspace (Fume Hood, Spill Kit, PPE) Store_Main->Prep_Work Handle Handle Chemical in Fume Hood (Weigh, Transfer, React) Prep_Work->Handle Store_Work Securely Store Working Solutions Handle->Store_Work Waste Segregate & Seal Waste Handle->Waste Generate Waste Store_Work->Handle Future Use Decon Decontaminate Work Area Doff Doff PPE & Wash Hands Decon->Doff G cluster_exposure Personal Exposure cluster_spill Chemical Spill Incident Incident Occurs Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhale Inhalation Incident->Inhale SmallSpill Small Spill (in fume hood) Incident->SmallSpill LargeSpill Large Spill (outside hood) Incident->LargeSpill Action_Flush Flush with Water (15+ min) Remove Clothing Skin->Action_Flush Eye->Action_Flush Action_FreshAir Move to Fresh Air Inhale->Action_FreshAir Action_Absorb Absorb with Inert Material (Non-Sparking Tools) SmallSpill->Action_Absorb Action_Evacuate Evacuate Area Call EHS/Emergency LargeSpill->Action_Evacuate Action_Medical Seek Immediate Medical Attention Action_Flush->Action_Medical Action_FreshAir->Action_Medical

Caption: Emergency response decision tree for incidents.

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance. All chemical waste must be handled as hazardous. [13]

  • Waste Segregation:

    • Collect all waste containing (3-Methylpiperidin-3-yl)methanol, including contaminated solids (gloves, wipes, absorbent material) and liquids, in a dedicated, properly labeled hazardous waste container. [13][14] * Do not mix with incompatible waste streams. [14]

  • Container Management:

    • Use sturdy, leak-proof containers that are chemically compatible with the waste. [14] * Keep waste containers closed at all times, except when adding waste. [13][14] * Store waste containers in a designated satellite accumulation area with secondary containment. [13]

  • Empty Container Disposal:

    • An "empty" container is not truly empty. The first rinse of any container that held (3-Methylpiperidin-3-yl)methanol must be collected and disposed of as hazardous waste. [14] * After the initial rinse is collected, the container can be rinsed two more times. The label must be fully defaced or removed before the container is discarded as regular solid waste or recycled, according to institutional policy. [14]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's licensed professional waste disposal service. [7]Never dispose of this chemical down the drain or in the regular trash. [13][14]

References

  • Piperidine - SAFETY D
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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(3-Methylpiperidin-3-yl)methanol
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(3-Methylpiperidin-3-yl)methanol

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